BMS-196085
Descripción
Structure
3D Structure
Propiedades
Número CAS |
170686-10-9 |
|---|---|
Fórmula molecular |
C24H26F2N2O5S |
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
N-[5-[(1R)-2-[[(1R)-1-[4-(difluoromethoxy)phenyl]-2-phenylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C24H26F2N2O5S/c1-34(31,32)28-21-14-18(9-12-22(21)29)23(30)15-27-20(13-16-5-3-2-4-6-16)17-7-10-19(11-8-17)33-24(25)26/h2-12,14,20,23-24,27-30H,13,15H2,1H3/t20-,23+/m1/s1 |
Clave InChI |
XWLVOJZVWRCRMD-OFNKIYASSA-N |
SMILES isomérico |
CS(=O)(=O)NC1=C(C=CC(=C1)[C@H](CN[C@H](CC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)F)O)O |
SMILES canónico |
CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC(CC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)F)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMS-196085; BMS 196085; BMS196085; CHEMBL322862; FM0D5L3W03; SCHEMBL7042488; BDBM50106829. |
Origen del producto |
United States |
Foundational & Exploratory
The Mechanism of Action of BMS-196085: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-196085 is a potent and selective full agonist for the human β3-adrenergic receptor (β3-AR) and a partial agonist for the β1-adrenergic receptor (β1-AR).[1][2][] This dual activity positions it as a compound of interest for therapeutic applications in metabolic diseases, particularly obesity and type 2 diabetes. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Receptor Binding and Activation
This compound exerts its pharmacological effects through direct interaction with and activation of β-adrenergic receptors, a class of G protein-coupled receptors (GPCRs). Its primary activity is as a full agonist at the human β3-AR, with a high binding affinity. It also demonstrates partial agonist activity at the human β1-AR.
Quantitative Binding and Activation Data
The following table summarizes the key in vitro quantitative data for this compound's interaction with human β3 and β1 adrenergic receptors.
| Parameter | Receptor Subtype | Value | Reference |
| Binding Affinity (Ki) | Human β3-AR | 21 nM | [1][2][] |
| Functional Activity | Human β3-AR | 95% Activation (Full Agonist) | [2][] |
| Functional Activity | Human β1-AR | 45% Activation (Partial Agonist) | [2][] |
Signaling Pathways
The activation of β3- and β1-adrenergic receptors by this compound initiates a cascade of intracellular signaling events. The primary pathway for β-adrenergic receptors involves the activation of adenylyl cyclase through the stimulatory G protein (Gs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). However, β3-AR signaling is complex and can also involve the inhibitory G protein (Gi).
β3-Adrenergic Receptor Signaling Cascade
Upon binding of this compound, the β3-AR undergoes a conformational change, leading to the activation of associated G proteins. This initiates two main signaling arms:
-
Gs-Protein Pathway: The activated Gs alpha subunit stimulates adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including hormone-sensitive lipase in adipocytes, promoting lipolysis.
-
Gi-Protein Pathway: There is evidence that β3-ARs can also couple to Gi proteins. The mechanism is less well-defined but is thought to contribute to the activation of the mitogen-activated protein kinase (MAPK) cascades, including the ERK1/2 and p38 MAPK pathways.
The diagram below illustrates the signaling pathways initiated by the activation of the β3-adrenergic receptor.
Experimental Protocols
The characterization of this compound's mechanism of action relies on standard in vitro pharmacological assays. While the specific details from the primary publication by Gavai et al. (2001) are not publicly available, the following sections describe the general and widely accepted methodologies for these types of studies.
Radioligand Binding Assay (for Ki Determination)
This assay is used to determine the binding affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol Outline:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably or transiently expressing the human β3-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [³H]-CGP12177) and a range of concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation (for Agonist Activity)
This assay measures the ability of a compound to stimulate the production of intracellular cAMP, a direct downstream consequence of Gs-coupled receptor activation.
Protocol Outline:
-
Cell Culture: Whole cells expressing the receptor of interest are plated in multi-well plates.
-
Incubation: The cells are incubated with varying concentrations of the test compound (this compound). A phosphodiesterase inhibitor (e.g., IBMX) is typically included to prevent the degradation of cAMP.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release the accumulated intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a luciferase-based reporter gene assay.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of this compound. The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined. The Emax is compared to that of a known full agonist (e.g., isoproterenol) to determine the percentage of activation.
In Vivo Relevance
The pharmacological profile of this compound as a potent β3-AR agonist suggests its potential therapeutic utility in conditions where β3-AR activation is beneficial, such as obesity and type 2 diabetes. Activation of β3-ARs in adipose tissue is known to stimulate lipolysis and thermogenesis, which can contribute to weight loss and improved metabolic parameters. While specific quantitative in vivo data for this compound is limited in the public domain, its selection for clinical evaluation was based on desirable in vivo properties.
Conclusion
This compound is a well-characterized β3-adrenergic receptor full agonist with additional partial agonist activity at the β1-adrenergic receptor. Its mechanism of action involves binding to these receptors and activating downstream signaling pathways, primarily through Gs- and Gi-protein coupling, leading to increased cAMP production and activation of MAPK cascades. These actions at a molecular level are consistent with its potential to modulate metabolic processes, making it a valuable tool for research in obesity and type 2 diabetes. The experimental protocols outlined in this guide represent the standard methods used to elucidate the pharmacological properties of compounds like this compound.
References
BMS-196085: A Comprehensive Technical Guide to a Selective β3-Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-196085 is a potent and selective full agonist of the human beta-3 (β3) adrenergic receptor, with partial agonist activity at the beta-1 (β1) adrenergic receptor.[1][2][3] Developed by Bristol-Myers Squibb, this compound has been a subject of interest for its potential therapeutic applications in metabolic disorders, particularly obesity and type 2 diabetes.[2][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization.
Chemical Properties
This compound is a sulfanilamide derivative.
| Property | Value |
| Molecular Formula | C₂₄H₂₆F₂N₂O₅S |
| Molecular Weight | 492.54 g/mol |
| CAS Number | 170686-10-9 |
Mechanism of Action and Signaling Pathway
This compound exerts its effects primarily through the activation of β3-adrenergic receptors, which are predominantly expressed in adipose tissue. The binding of this compound to the β3-adrenergic receptor initiates a signaling cascade that plays a crucial role in lipolysis and glucose metabolism.[4]
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of a stimulatory G protein (Gs). The activated alpha subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL) and other downstream effectors. This cascade ultimately results in the breakdown of triglycerides into free fatty acids and glycerol, a process known as lipolysis.
Pharmacological Properties
The pharmacological profile of this compound is characterized by its high potency and selectivity for the β3-adrenergic receptor.
In Vitro Activity
This compound is a potent full agonist at the human β3-adrenergic receptor with a binding affinity (Ki) of 21 nM and elicits 95% of the maximum possible activation.[2][3] It also demonstrates partial agonist activity at the human β1-adrenergic receptor, with 45% activation.[3]
| Receptor Subtype | Binding Affinity (Ki) | Agonist Activity (% Activation) |
| Human β3-Adrenergic Receptor | 21 nM | 95% (Full Agonist)[2][3] |
| Human β1-Adrenergic Receptor | Not Reported | 45% (Partial Agonist)[3] |
| Human β2-Adrenergic Receptor | Not Reported | Not Reported |
Experimental Protocols
The characterization of this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and therapeutic potential.
In Vitro Assays
1. Radioligand Binding Assay for Receptor Affinity (Ki)
This assay is performed to determine the binding affinity of this compound to different β-adrenergic receptor subtypes.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human β1, β2, or β3-adrenergic receptor.
-
Radioligand: [³H]-CGP12177, a non-selective β-adrenergic antagonist.
-
Procedure:
-
Cell membranes are prepared from the transfected cell lines.
-
A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The Ki values are calculated from the IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
2. Functional Assay for Agonist Activity (cAMP Accumulation)
This assay measures the ability of this compound to stimulate the production of cAMP, the second messenger in the β-adrenergic signaling pathway.
-
Cell Lines: CHO or HEK293 cells expressing the human β1, β2, or β3-adrenergic receptor.
-
Procedure:
-
Cells are seeded in multi-well plates and incubated overnight.
-
The cells are then treated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent the degradation of cAMP.
-
After a defined incubation period, the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay (e.g., ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined from the dose-response curve.
-
In Vivo Models
The therapeutic potential of this compound for obesity and type 2 diabetes has been evaluated in various animal models.
1. Diet-Induced Obesity (DIO) Mouse Model
This is a common model to study the effects of anti-obesity compounds.
-
Animal Strain: C57BL/6J mice are frequently used as they are prone to developing obesity on a high-fat diet.
-
Induction of Obesity: Mice are fed a high-fat diet (typically 45-60% of calories from fat) for a period of 8-16 weeks to induce obesity, insulin resistance, and hyperglycemia.
-
Experimental Design:
-
Obese mice are randomized into treatment and control groups.
-
This compound is administered orally (e.g., via gavage) at various doses daily for a specified duration.
-
Body weight, food intake, and body composition (e.g., using DEXA or MRI) are monitored regularly.
-
Metabolic parameters such as blood glucose, insulin, and lipid levels are measured at baseline and at the end of the study.
-
Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis and insulin sensitivity.
-
2. Genetically Diabetic Mouse Models (e.g., db/db mice)
These models have genetic mutations that lead to obesity and type 2 diabetes.
-
Animal Strain: db/db mice, which have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and severe type 2 diabetes.
-
Experimental Design:
-
Diabetic mice are assigned to treatment and control groups.
-
This compound is administered, and the same parameters as in the DIO model are monitored.
-
This model is particularly useful for assessing the direct effects of the compound on glucose metabolism in a severely diabetic state.
-
Conclusion
This compound is a well-characterized, potent, and selective β3-adrenergic agonist with demonstrated partial agonist activity at the β1-adrenergic receptor. Its mechanism of action, centered on the stimulation of adenylyl cyclase and subsequent increase in cAMP, makes it a valuable tool for studying β3-adrenergic receptor pharmacology and a potential therapeutic agent for metabolic diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and similar compounds. Further research to fully elucidate its selectivity profile against the β2-adrenergic receptor and more extensive in vivo studies will be crucial in defining its therapeutic window and potential clinical utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a potent and selective full agonist of the human beta(3) adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Considerations for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative selectivity of different beta-adrenoceptor antagonists for human heart beta 1- and beta 2-receptor subtypes assayed by a radioligand binding technique - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of BMS-196085: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-196085 is a potent and selective full agonist of the human β3 adrenergic receptor, with partial agonist activity at the β1 receptor.[1][][3] Developed by Bristol-Myers Squibb, this compound emerged from a series of 4-hydroxy-3-methylsulfonanilido-1,2-diarylethylamines and was identified as a promising candidate for clinical evaluation due to its desirable in vitro and in vivo properties.[1][][3] Its primary therapeutic potential lies in the treatment of obesity and type 2 diabetes mellitus, owing to the role of the β3 adrenergic receptor in regulating lipolysis and thermogenesis.[] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound.
Signaling Pathway
This compound exerts its effects by activating the β3 adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding, it stimulates the associated Gs protein, which in turn activates adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that initiates a downstream signaling cascade. This cascade ultimately leads to the activation of hormone-sensitive lipase, promoting the breakdown of triglycerides into free fatty acids and glycerol, and increasing thermogenesis.
Caption: β3 Adrenergic Receptor Signaling Pathway Activated by this compound.
Quantitative Data
| Receptor Subtype | Parameter | Value | Reference |
| Human β3 | Ki | 21 nM | [1] |
| Activity | Full Agonist | [1] | |
| % Activation | 95% | [1] | |
| Human β1 | Activity | Partial Agonist | [1] |
| % Activation | 45% | [1] | |
| Human β2 | Ki / EC50 | Not Available |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available. The primary literature describing its discovery, a communication in Bioorganic & Medicinal Chemistry Letters, does not provide the specific experimental procedures for individual compounds.[1] Access to the full publication or its supplementary information, which would contain these details, is required for a complete protocol.
The synthesis of related sulfonamide compounds often involves the coupling of a substituted aniline with a suitable sulfonyl chloride, followed by further functional group manipulations to introduce the ethanolamine side chain. A general proposed synthetic workflow is illustrated below.
Caption: A generalized workflow for the synthesis of complex pharmaceutical compounds.
Biological Assays
Detailed protocols for the specific assays used to characterize this compound are not fully described in the available literature. However, standard methodologies for evaluating β-adrenergic receptor agonists would typically include the following:
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound for β1, β2, and β3 adrenergic receptors.
-
General Protocol:
-
Prepare cell membranes expressing the specific human β-adrenergic receptor subtype.
-
Incubate the membranes with a known radiolabeled antagonist (e.g., [³H]CGP-12177) and varying concentrations of this compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays (cAMP Accumulation):
-
Objective: To determine the functional potency (EC50) and efficacy (% activation) of this compound at β-adrenergic receptors.
-
General Protocol:
-
Culture cells stably expressing the specific human β-adrenergic receptor subtype.
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of this compound.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay (e.g., ELISA, HTRF).
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 (concentration that produces 50% of the maximal response) and the maximal response relative to a standard full agonist (e.g., isoproterenol).
-
Caption: Workflow for in vitro characterization of a β-adrenergic receptor agonist.
Conclusion
This compound is a well-characterized, potent, and selective β3 adrenergic receptor agonist with demonstrated partial agonist activity at the β1 receptor. Its mechanism of action through the cAMP signaling pathway makes it a compelling candidate for metabolic disorders. While the publicly available data provides a strong foundation for understanding its pharmacological profile, a complete and in-depth technical guide is hampered by the lack of a detailed published synthesis protocol and a full selectivity profile including β2 adrenergic receptor activity data. Further research and disclosure of these experimental details would be invaluable to the scientific community for future drug development efforts in this area.
References
An In-Depth Technical Guide to BMS-196085: A Potent and Selective β3-Adrenergic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-196085 is a potent and selective full agonist of the human β3-adrenergic receptor (β3-AR), with partial agonist activity at the β1-adrenergic receptor.[1] Developed as a potential therapeutic agent for obesity and type 2 diabetes, its mechanism of action involves the stimulation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying signaling pathways associated with this compound. Detailed experimental protocols for key assays are also presented to facilitate further research and development.
Chemical Structure and Properties
This compound, with the IUPAC name N-[5-[(1R)-2-[[(1R)-1-[4-(difluoromethoxy)phenyl]-2-phenylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide, is a complex molecule designed for high affinity and selectivity to the β3-adrenergic receptor.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-[5-[(1R)-2-[[(1R)-1-[4-(difluoromethoxy)phenyl]-2-phenylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide |
| SMILES | CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC(CC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)F)O)O |
| Molecular Formula | C24H26F2N2O5S |
| Molecular Weight | 492.54 g/mol |
| CAS Number | 170686-10-9 |
Physicochemical Properties
A comprehensive table of the known physicochemical properties of this compound is provided below. It is important to note that some of these values are predicted.
| Property | Value | Source |
| Predicted Relative Density | 1.373 g/cm³ | TargetMol |
| Solubility | Soluble in DMSO. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer. | Cayman Chemical |
| Storage | Store at -20°C for long-term stability. | Amsbio |
Pharmacological Properties
This compound is a highly potent and selective agonist for the β3-adrenergic receptor. Its pharmacological activity has been characterized through various in vitro assays.
Receptor Binding and Potency
| Parameter | Value | Receptor Subtype |
| Ki | 21 nM | Human β3-Adrenergic Receptor |
| Activity | Full Agonist (95% activation) | Human β3-Adrenergic Receptor |
| Activity | Partial Agonist (45% activation) | Human β1-Adrenergic Receptor |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by activating the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade, primarily through the Gs alpha subunit.
β3-Adrenergic Receptor Signaling Pathway
The binding of this compound to the β3-AR triggers the following sequence of events:
-
Receptor Activation: this compound binds to the extracellular domain of the β3-AR, inducing a conformational change.
-
G-Protein Coupling: The activated receptor couples with a heterotrimeric Gs protein.
-
Adenylate Cyclase Activation: The α-subunit of the Gs protein dissociates and activates adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various downstream targets, leading to the physiological responses associated with β3-AR activation, such as lipolysis and thermogenesis.
Caption: β3-Adrenergic Receptor Signaling Pathway initiated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of β3-adrenergic receptor agonists like this compound.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol is a standard method to determine the binding affinity of a compound to its target receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the β3-adrenergic receptor.
Materials:
-
Cell membranes expressing the human β3-adrenergic receptor.
-
Radioligand (e.g., [³H]-CGP12177).
-
This compound at various concentrations.
-
Binding buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-selective antagonist).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
cAMP Accumulation Assay for Functional Activity
This assay measures the ability of a compound to stimulate the production of the second messenger cAMP, indicating its agonist activity.
Objective: To determine the functional potency and efficacy of this compound at the β3-adrenergic receptor.
Materials:
-
Cells stably expressing the human β3-adrenergic receptor (e.g., CHO or HEK293 cells).
-
This compound at various concentrations.
-
Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with the phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of this compound to the wells. Include a positive control (e.g., isoproterenol) and a vehicle control.
-
Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the EC50 (concentration of this compound that produces 50% of the maximal response) and the maximal efficacy (Emax) from the dose-response curve using non-linear regression.
Caption: Workflow for a cAMP accumulation assay.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the β3-adrenergic receptor. Its high potency and selectivity make it a suitable candidate for studies aimed at understanding the therapeutic potential of β3-AR agonism in metabolic diseases. The provided data and experimental protocols offer a solid foundation for researchers to build upon in their exploration of this compound and its target.
References
In Vitro Characterization of BMS-196085: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-196085 is a potent and selective full agonist of the human beta-3 adrenergic receptor (β3-AR) with partial agonist activity at the beta-1 adrenergic receptor (β1-AR). This document provides a comprehensive overview of the in vitro pharmacological profile of this compound, detailing its binding affinity and functional activity at adrenergic receptor subtypes. Methodologies for key experimental assays are described to facilitate the replication and further investigation of this compound's properties.
Introduction
This compound is a sulfanilamide derivative that has been investigated for its potential therapeutic applications in obesity and type 2 diabetes mellitus.[] Its mechanism of action is centered on the activation of β3-adrenergic receptors, which are predominantly expressed in adipose tissue and are involved in the regulation of lipolysis and thermogenesis. A thorough in vitro characterization is essential for understanding its potency, selectivity, and functional effects at the cellular level.
Binding Affinity and Selectivity
The binding affinity of this compound for human β-adrenergic receptor subtypes has been determined through radioligand binding assays. These assays measure the ability of the compound to displace a radiolabeled ligand from the receptor, allowing for the calculation of the inhibition constant (Ki), a measure of binding affinity.
Table 1: Binding Affinity of this compound at Human β-Adrenergic Receptors
| Receptor Subtype | Ki (nM) | Reference |
| β3-Adrenergic Receptor | 21 | [2][3] |
| β1-Adrenergic Receptor | Data not available in public domain | |
| β2-Adrenergic Receptor | Data not available in public domain |
Note: While a specific Ki value for the β1-AR is not publicly available, functional assays indicate partial agonist activity, suggesting binding occurs. The selectivity for the β3-AR implies significantly lower affinity for the β2-AR, though a quantitative value is not available.
Functional Activity
The functional activity of this compound is primarily assessed by its ability to stimulate intracellular signaling pathways upon binding to β-adrenergic receptors. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.
Table 2: Functional Activity of this compound at Human β-Adrenergic Receptors
| Receptor Subtype | Agonist Activity | % Activation (relative to Isoproterenol) | Reference |
| β3-Adrenergic Receptor | Full Agonist | 95% | [2] |
| β1-Adrenergic Receptor | Partial Agonist | 45% | [2] |
| β2-Adrenergic Receptor | Data not available in public domain |
Signaling Pathway
Activation of the β3-adrenergic receptor by an agonist like this compound initiates a well-defined signaling cascade within the cell. This G-protein coupled receptor (GPCR) is coupled to a stimulatory G protein (Gs).
References
BMS-196085: A Technical Guide for Research in Obesity and Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-196085 is a potent and selective full agonist of the human β3-adrenergic receptor (β3-AR), with partial agonist activity at the β1-adrenergic receptor.[1] Developed by Bristol-Myers Squibb, this compound has been investigated for its therapeutic potential in metabolic disorders, specifically obesity and type 2 diabetes. The primary mechanism of action for β3-AR agonists in this context is the stimulation of lipolysis and energy expenditure, primarily in adipose tissue. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols relevant to its study.
Mechanism of Action: β3-Adrenergic Receptor Agonism
This compound exerts its effects by binding to and activating β3-adrenergic receptors, which are predominantly expressed on the surface of adipocytes (fat cells). This activation initiates a downstream signaling cascade that leads to increased metabolic activity.
Signaling Pathway
Activation of the β3-adrenergic receptor by an agonist like this compound triggers the following signaling pathway:
Caption: β3-Adrenergic Receptor Signaling Pathway Activated by this compound.
Preclinical Data
Detailed quantitative preclinical data for this compound is limited in publicly available literature. However, key in vitro and in vivo findings are summarized below.
In Vitro Activity
The following table summarizes the in vitro potency and selectivity of this compound at human adrenergic receptors.
| Parameter | Value | Receptor Subtype | Reference |
| Binding Affinity (Ki) | 21 nM | Human β3-Adrenergic Receptor | [1] |
| Functional Activity | 95% activation (full agonist) | Human β3-Adrenergic Receptor | [1] |
| Functional Activity | 45% activation (partial agonist) | Human β1-Adrenergic Receptor | [1] |
In Vivo Studies
| Animal Model | Study Design | Key Findings | Reference |
| ob/ob Mice | Acute administration | Increased sympathetic nerve activity to interscapular brown adipose tissue, suggesting a thermogenic effect. | [1] |
| Cynomolgus Monkeys | 2-week oral administration (1 mg/kg/day) | Significant increase in fasting plasma insulin and glucose levels. | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the preclinical evaluation of β3-adrenergic receptor agonists like this compound in the context of obesity and type 2 diabetes research.
General Experimental Workflow
Caption: General workflow for in vivo studies of this compound.
Measurement of Food Intake and Body Weight in Rodents
Objective: To assess the effect of this compound on energy balance.
Materials:
-
Rodent metabolic cages
-
Standard rodent chow
-
Digital scale (accurate to 0.1 g)
-
This compound
-
Vehicle control (e.g., sterile water, saline, or as appropriate for the compound's solubility)
Procedure:
-
House rodents individually in metabolic cages to allow for accurate food intake measurement.
-
Allow for an acclimatization period of at least 3-5 days before the start of the experiment.
-
Record baseline body weight and daily food intake for each animal for 3-5 days prior to treatment.
-
Administer this compound or vehicle control at the predetermined dose, route (e.g., oral gavage, intraperitoneal injection), and frequency.
-
At the same time each day, measure and record the body weight of each animal.
-
Measure and record the amount of food consumed by each animal over the preceding 24-hour period. To do this, weigh the provided food at the beginning of the 24-hour period and weigh the remaining food and any spillage at the end of the period.
-
Continue daily measurements for the duration of the study.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of this compound on glucose disposal.
Materials:
-
Glucometer and glucose test strips
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
Procedure:
-
Fast mice for 6 hours prior to the test, with free access to water.
-
At time 0 (baseline), collect a small blood sample (e.g., from the tail vein) to measure baseline blood glucose levels.
-
Administer a bolus of glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Collect blood samples at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels at each time point using a glucometer.
-
If plasma insulin is to be measured, collect blood into EDTA-coated tubes, centrifuge to separate plasma, and store at -80°C until analysis by ELISA.
-
The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Assessment of Insulin Sensitivity in Rodents
Objective: To determine if this compound improves insulin sensitivity.
Method 1: Insulin Tolerance Test (ITT)
Procedure:
-
Fast animals for 4-6 hours.
-
At time 0, collect a baseline blood sample for glucose measurement.
-
Administer a bolus of human insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal injection.
-
Collect blood samples at specified time points after insulin injection (e.g., 15, 30, 45, and 60 minutes).
-
Measure blood glucose levels at each time point. The rate of glucose disappearance is an indicator of insulin sensitivity.
Method 2: Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)
Procedure:
-
Collect fasting blood samples from the animals.
-
Measure fasting plasma glucose (FPG) and fasting plasma insulin (FPI) concentrations.
-
Calculate the HOMA-IR score using the following formula: HOMA-IR = (FPG [mmol/L] x FPI [µU/mL]) / 22.5
A lower HOMA-IR score indicates greater insulin sensitivity.
Conclusion
This compound is a potent β3-adrenergic receptor agonist that has shown potential in preclinical models for influencing metabolic parameters relevant to obesity and type 2 diabetes. While the available data suggests a thermogenic effect in rodents, the observation of increased fasting glucose and insulin in non-human primates warrants further investigation into its overall metabolic profile. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the efficacy and mechanism of action of this compound and similar compounds in the pursuit of novel therapies for metabolic diseases. The lack of extensive, publicly available quantitative data highlights the challenges in the clinical translation of β3-adrenergic receptor agonists for obesity and type 2 diabetes.
References
The Role of BMS-196085 in Stimulating Adenylate Cyclase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-196085 is a potent and selective full agonist for the human β3 adrenergic receptor and a partial agonist for the β1 adrenergic receptor. Its mechanism of action does not involve direct stimulation of adenylate cyclase. Instead, this compound activates a well-defined G protein-coupled receptor (GPCR) signaling cascade, where the stimulation of adenylate cyclase is a critical downstream event. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the activation of adenylate cyclase, and presents relevant quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the key pathways and workflows.
Introduction
This compound is a sulfanilamide derivative investigated for its potential therapeutic applications in obesity and type 2 diabetes. Its primary pharmacological effect is mediated through the activation of β3 adrenergic receptors, which are predominantly expressed in adipose tissue. The activation of these receptors initiates a signaling pathway that leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger that regulates various cellular processes, including lipolysis and thermogenesis. Understanding the interaction of this compound with this signaling pathway is essential for the development of novel therapeutics targeting metabolic disorders.
Mechanism of Action: From Receptor Binding to Adenylate Cyclase Activation
This compound does not directly interact with adenylate cyclase. Instead, it acts as an agonist at β3 and, to a lesser extent, β1 adrenergic receptors, which are members of the GPCR superfamily. The binding of this compound to these receptors triggers a conformational change, initiating a cascade of intracellular events that ultimately leads to the activation of adenylate cyclase.
The canonical signaling pathway is as follows:
-
Receptor Binding: this compound binds to the extracellular domain of the β3 adrenergic receptor.
-
G Protein Activation: This binding induces a conformational change in the receptor, which promotes the interaction with and activation of a heterotrimeric G protein on the intracellular side of the membrane. Specifically, the β3 adrenergic receptor is coupled to a stimulatory G protein (Gαs).
-
Gαs Subunit Dissociation and Adenylate Cyclase Stimulation: Upon activation, the Gαs subunit releases its bound guanosine diphosphate (GDP) and binds guanosine triphosphate (GTP). This exchange causes the Gαs-GTP complex to dissociate from the Gβγ dimer. The activated Gαs-GTP complex then binds to and activates adenylate cyclase, a membrane-bound enzyme.
-
cAMP Production: Activated adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This leads to an increase in the intracellular concentration of cAMP.
-
Downstream Signaling: cAMP acts as a second messenger and activates protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the physiological effects associated with β3 adrenergic receptor activation, such as lipolysis.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Receptor Binding Affinity and Agonist Activity of this compound
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human β3 Adrenergic Receptor | 21 nM | [1][2] |
| Agonist Activity | Human β3 Adrenergic Receptor | 95% (Full Agonist) | [2] |
| Agonist Activity | Human β1 Adrenergic Receptor | 45% (Partial Agonist) | [2] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing the activity of this compound.
Caption: this compound signaling pathway.
Caption: Experimental workflow for cAMP assay.
Experimental Protocols
The following is a detailed methodology for a common in vitro functional assay to determine the potency of this compound in stimulating cAMP production. This protocol is based on standard practices for assessing GPCR agonist activity.
Objective
To quantify the dose-dependent stimulation of intracellular cAMP production by this compound in a cell line stably expressing the human β3 adrenergic receptor.
Materials
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human β3 adrenergic receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12, supplemented with 10% fetal bovine serum (FBS), and a selection antibiotic (e.g., G418).
-
Reagents:
-
This compound
-
Isoproterenol (a non-selective β-adrenergic agonist, as a positive control)
-
Forskolin (a direct activator of adenylate cyclase, as a positive control)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase (PDE) inhibitor
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
-
Equipment:
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Multi-well plates (e.g., 96- or 384-well, white opaque for luminescence/fluorescence assays)
-
Plate reader compatible with the chosen cAMP detection kit
-
Assay Protocol
-
Cell Culture and Plating:
-
Culture the β3 adrenergic receptor-expressing cells in appropriate medium at 37°C in a 5% CO2 incubator.
-
The day before the assay, harvest the cells and seed them into a multi-well plate at a pre-determined optimal density. Allow cells to adhere and grow overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations to be tested. Also, prepare serial dilutions of the positive control, isoproterenol.
-
-
cAMP Accumulation Assay:
-
On the day of the assay, remove the culture medium from the wells and wash the cells once with pre-warmed PBS.
-
Add assay buffer containing a PDE inhibitor, such as IBMX (typically 0.1-0.5 mM), to each well. Incubate for a short period (e.g., 15-30 minutes) at 37°C. The PDE inhibitor is crucial to prevent the degradation of newly synthesized cAMP.
-
Add the various concentrations of this compound or isoproterenol to the respective wells. Include wells with assay buffer only (basal control) and wells with a known concentration of forskolin (positive control for maximal adenylate cyclase activation).
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
After the incubation period, lyse the cells according to the protocol of the chosen cAMP detection kit. This step releases the intracellular cAMP into the lysate.
-
Perform the cAMP quantification assay following the manufacturer's instructions. This typically involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence, or colorimetric change) that is inversely or directly proportional to the amount of cAMP present.
-
-
Data Analysis:
-
Measure the signal from each well using a compatible plate reader.
-
Generate a standard curve using known concentrations of cAMP provided in the kit.
-
Convert the raw signal data from the experimental wells into cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 (the concentration of agonist that gives 50% of the maximal response) and the Emax (the maximum response).
-
Conclusion
This compound is an important pharmacological tool for studying the β3 adrenergic receptor signaling pathway. Its ability to stimulate adenylate cyclase is an indirect but critical consequence of its agonist activity at this GPCR. The methodologies outlined in this guide provide a framework for the quantitative assessment of this compound and other β3 adrenergic receptor agonists, which is fundamental for the ongoing research and development of therapeutic agents targeting metabolic diseases.
References
Understanding the Partial Agonist Activity of BMS-196085 at the Beta-1 Adrenergic Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-196085 is a potent and selective full agonist of the human beta-3 adrenergic receptor (β3-AR), with a secondary characteristic of partial agonism at the beta-1 adrenergic receptor (β1-AR).[1][2] This dual activity profile makes it a subject of interest for researchers in metabolic diseases and cardiovascular medicine. This technical guide provides an in-depth overview of the partial agonist activity of this compound at the β1-AR, detailing its pharmacological parameters, the experimental methodologies used for its characterization, and the underlying signaling pathways.
Quantitative Pharmacological Data
| Parameter | Value | Receptor | Reference Compound |
| Intrinsic Activity (α) | 45% | Human β1-Adrenergic Receptor | Isoproterenol (Full Agonist) |
| Binding Affinity (Ki) | Not Reported | Human β1-Adrenergic Receptor | - |
| Functional Potency (EC50) | Not Reported | Human β1-Adrenergic Receptor | - |
Note: The intrinsic activity of 45% indicates that this compound produces a maximal response that is 45% of the maximal response induced by the full agonist isoproterenol at the β1-AR.[2]
Signaling Pathways
The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein, Gs.[3] Upon agonist binding, a conformational change in the receptor activates Gs, initiating a downstream signaling cascade. The partial agonism of this compound results in a submaximal activation of this pathway compared to a full agonist.
Caption: Beta-1 Adrenergic Receptor Signaling Pathway Activated by this compound.
Experimental Protocols
The characterization of a partial agonist's activity at a specific receptor involves two primary types of in vitro assays: radioligand binding assays to determine affinity and functional assays to measure the cellular response.
Radioligand Binding Assay (Competitive Binding)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the Ki of this compound for the human β1-adrenergic receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human β1-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), a non-selective β-adrenergic antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human β1-AR to near confluency.
-
Harvest and homogenize cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up reactions in triplicate containing:
-
Total Binding: Membrane preparation, [³H]-DHA (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]-DHA, and a saturating concentration of propranolol.
-
Competitive Binding: Membrane preparation, [³H]-DHA, and varying concentrations of this compound.
-
-
-
Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
The Inverse Agonist BMS-196085 and its Impact on Cellular cAMP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-196085 is a potent and selective inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), more commonly known as the ghrelin receptor. The ghrelin receptor is a G protein-coupled receptor (GPCR) that exhibits a high degree of constitutive activity, meaning it can signal in the absence of its endogenous ligand, ghrelin. While the primary signaling cascade initiated by GHS-R1a activation involves the Gαq protein and subsequent stimulation of phospholipase C (PLC) leading to inositol phosphate (IP) accumulation, there is compelling evidence for its coupling to the Gαi subunit. This interaction with Gαi results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As an inverse agonist, this compound is expected to attenuate this constitutive Gαi-mediated signaling, thereby leading to an increase in basal cAMP levels or a counteraction of ghrelin-induced cAMP suppression. This technical guide provides an in-depth analysis of the effect of this compound on cAMP levels, including the underlying signaling pathways, detailed experimental protocols for its measurement, and a summary of the expected quantitative outcomes.
Introduction to this compound and the Ghrelin Receptor
The ghrelin receptor (GHS-R1a) is a key regulator of energy homeostasis, appetite, and growth hormone release. Its high constitutive activity makes it an attractive target for inverse agonists, which can reduce its basal signaling and potentially offer therapeutic benefits in conditions like obesity and metabolic disorders. This compound is a non-peptidic small molecule that binds to the GHS-R1a and stabilizes it in an inactive conformation, thereby reducing its ligand-independent signaling.
GHS-R1a Signaling and its Effect on cAMP
The ghrelin receptor is known to couple to multiple G protein subtypes, leading to a complex downstream signaling network.
-
Gαq Pathway: The canonical signaling pathway for GHS-R1a involves the activation of the Gαq subunit. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
Gαi Pathway and cAMP Modulation: Several studies have demonstrated that GHS-R1a can also couple to the inhibitory G protein, Gαi.[1] Activation of Gαi leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. Consequently, activation of the ghrelin receptor by its agonist, ghrelin, has been shown to decrease intracellular cAMP levels, particularly in the presence of forskolin, a direct activator of adenylyl cyclase.[1][2]
As an inverse agonist, this compound is predicted to have the opposite effect of ghrelin on the Gαi-mediated pathway. By inhibiting the constitutive activity of the GHS-R1a, this compound should relieve the basal inhibition of adenylyl cyclase, resulting in an increase in intracellular cAMP levels.
Signaling Pathway Diagram
References
- 1. Ghrelin uses the GHS-R1a/Gi/cAMP pathway and induces differentiation only in mature osteoblasts. This ghrelin pathway is impaired in AIS patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Ghrelin and Cannabinoid CB2 Receptor Heteromer Functionality and Marked Upregulation in Striatal Neurons from Offspring of Mice under a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on BMS-196085 and Lipolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies concerning BMS-196085 and its role in lipolysis. The information is compiled from publicly available scientific literature and is intended for an audience with a background in biomedical research and drug development.
Introduction to this compound
This compound is a potent and selective full agonist of the human beta-3 adrenergic receptor (β3-AR).[1] Developed by Bristol-Myers Squibb, it was investigated for its potential therapeutic applications in obesity and type 2 diabetes.[] The primary mechanism of action for β3-AR agonists in metabolic regulation is the stimulation of lipolysis in adipocytes.
Quantitative Data
| Parameter | Value | Receptor | Reference |
| Ki | 21 nM | Human β3-Adrenergic Receptor | [1] |
| Activation | 95% (full agonist) | Human β3-Adrenergic Receptor | [1] |
| Partial Agonist Activity | 45% | Human β1-Adrenergic Receptor | [1] |
Signaling Pathway
The binding of this compound to the β3-adrenergic receptor on adipocytes is anticipated to initiate a well-defined signaling cascade leading to the breakdown of triglycerides.
Caption: this compound-induced lipolysis signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and lipolysis.
In Vitro Lipolysis Assay in Human Adipocytes
This protocol is a representative method for quantifying the lipolytic effects of a β3-AR agonist like this compound.
Caption: Experimental workflow for in vitro lipolysis assay.
Detailed Steps:
-
Adipocyte Culture and Differentiation:
-
Human subcutaneous preadipocytes are cultured to confluence in a suitable growth medium.
-
Differentiation into mature adipocytes is induced by treating the cells with a differentiation cocktail (e.g., containing dexamethasone, isobutylmethylxanthine (IBMX), insulin, and a PPARγ agonist) for a specified period, followed by maintenance in an adipocyte medium.
-
-
Lipolysis Assay:
-
Mature adipocytes are washed with Krebs-Ringer bicarbonate buffer supplemented with bovine serum albumin (BSA) and glucose.
-
Cells are then incubated in the assay buffer containing adenosine deaminase to minimize the anti-lipolytic effect of endogenous adenosine.
-
This compound is added to the wells at various concentrations. A non-selective β-agonist like isoproterenol is typically used as a positive control, and a vehicle control is also included.
-
The cells are incubated for a defined period (e.g., 2-3 hours) at 37°C.
-
-
Quantification of Glycerol and Free Fatty Acids (FFAs):
-
At the end of the incubation, the supernatant is collected.
-
Glycerol concentration in the supernatant is determined using a colorimetric or fluorometric assay kit, which typically involves enzymatic reactions leading to a measurable product.
-
FFA concentration is measured using a similar enzymatic assay kit.
-
-
Data Analysis:
-
The amount of glycerol and FFA released is normalized to the total protein or DNA content of the cells in each well.
-
Dose-response curves are generated by plotting the stimulated glycerol/FFA release against the logarithm of the this compound concentration.
-
The EC50 value, representing the concentration of this compound that produces 50% of the maximal lipolytic response, is calculated from the dose-response curve.
-
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the human β3-adrenergic receptor.
Detailed Steps:
-
Membrane Preparation:
-
Cell membranes expressing the human β3-adrenergic receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells) transfected with the receptor.
-
-
Binding Assay:
-
A fixed concentration of a radiolabeled ligand that binds to the β3-AR (e.g., [125I]-cyanopindolol) is incubated with the cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled β-adrenergic antagonist (e.g., propranolol).
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through a glass fiber filter, and the radioactivity retained on the filter (representing bound radioligand) is measured using a gamma counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion
This compound is a potent and selective full agonist of the human β3-adrenergic receptor, indicating its strong potential to induce lipolysis in adipocytes. The established signaling pathway for β3-AR activation involves the generation of cAMP and subsequent activation of hormone-sensitive lipase. While specific quantitative data on the lipolytic efficacy of this compound are not publicly available, the provided experimental protocols offer a robust framework for its characterization. Further studies employing these methodologies would be necessary to fully elucidate the lipolytic profile of this compound.
References
Investigating the Effects of BMS-196085 on Glucose Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
BMS-196085 is a potent and selective full agonist of the human β3-adrenergic receptor (β3-AR), a key regulator of energy metabolism. This technical guide provides an in-depth overview of the established mechanisms by which this compound is expected to influence glucose metabolism. The primary signaling cascade initiated by this compound involves the activation of the β3-AR, leading to a downstream cascade that impacts lipolysis, and may indirectly affect glucose uptake and insulin sensitivity. This document outlines the core signaling pathways, provides detailed protocols for key experimental investigations, and presents illustrative quantitative data in structured tables to guide researchers in this field.
Introduction
The β3-adrenergic receptor is predominantly expressed in adipose tissue and is a critical component of the sympathetic nervous system's role in regulating energy expenditure. Agonism of the β3-AR has been a therapeutic target for the treatment of obesity and type 2 diabetes. This compound, as a potent and selective β3-AR agonist, holds therapeutic potential in modulating glucose homeostasis. While direct quantitative data for this compound's effects on glucose metabolism are not extensively available in the public domain, this guide extrapolates its expected effects based on the well-characterized β3-adrenergic signaling pathway.
Core Signaling Pathway of this compound
The principal mechanism of action of this compound is the activation of the β3-adrenergic receptor, which is a G-protein coupled receptor (GPCR). This initiates a canonical signaling cascade within adipocytes and other target cells.
BMS-196085: A Comprehensive Technical Overview
For Immediate Release
This whitepaper provides an in-depth technical guide on BMS-196085 for researchers, scientists, and drug development professionals. It details the compound's core properties, mechanism of action, and relevant experimental data, presenting a comprehensive resource for those interested in its therapeutic potential.
Core Compound Information
| Property | Value |
| CAS Number | 170686-10-9 |
| Molecular Formula | C₂₄H₂₆F₂N₂O₅S |
| Compound Name | This compound |
| Description | A potent and selective full agonist of the human β3-adrenergic receptor with partial agonist activity at the β1-adrenergic receptor.[1][2] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects primarily through the activation of the β3-adrenergic receptor, a G-protein-coupled receptor (GPCR) predominantly found in adipose tissue.[1][2] Upon binding, this compound initiates a downstream signaling cascade.
The activation of the β3-adrenergic receptor by an agonist like this compound leads to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (camp). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including hormone-sensitive lipase (HSL) and perilipin, which are key enzymes involved in the breakdown of triglycerides into free fatty acids and glycerol—a process known as lipolysis. This signaling pathway is central to the regulation of lipid metabolism and thermogenesis.
In Vitro Activity
The in vitro activity of this compound has been characterized through various assays, demonstrating its potency and selectivity.
| Assay | Receptor | Result |
| Receptor Binding Affinity (Ki) | Human β3-Adrenergic Receptor | 21 nM |
| Functional Activity | Human β3-Adrenergic Receptor | Full Agonist (95% activation) |
| Functional Activity | Human β1-Adrenergic Receptor | Partial Agonist (45% activation) |
Data sourced from Gavai et al., 2001.[2]
Experimental Protocols
β-Adrenergic Receptor Binding Assay (General Protocol):
A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to a receptor. This protocol is a general representation and would be adapted with specific reagents and concentrations for this compound.
cAMP Functional Assay (General Protocol):
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.
-
Cell Culture: Plate cells expressing the target β-adrenergic receptor (e.g., CHO cells) in a suitable multi-well plate and grow to a desired confluency.
-
Compound Incubation: Treat the cells with varying concentrations of this compound. Include a positive control (e.g., isoproterenol) and a negative control (vehicle).
-
Cell Lysis: After a defined incubation period, lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as those based on HTRF, FRET, or ELISA.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 (half-maximal effective concentration) and the maximal response (Emax) for this compound.
In Vivo Activity
In vivo studies in obese mouse models have demonstrated the therapeutic potential of this compound in metabolic diseases. Oral administration of this compound has been shown to increase plasma free fatty acids and decrease blood glucose levels, consistent with its mechanism of action in promoting lipolysis and improving glucose metabolism.[2]
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice (General Protocol):
An OGTT is a common in vivo experiment to assess how quickly glucose is cleared from the blood, providing insights into glucose metabolism and insulin sensitivity.
-
Fasting: Fast mice overnight (typically 12-16 hours) with free access to water.
-
Baseline Glucose Measurement: Obtain a baseline blood glucose reading from the tail vein.
-
Glucose Administration: Administer a bolus of glucose solution orally via gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot blood glucose levels over time to generate a glucose tolerance curve. The area under the curve (AUC) is often calculated to quantify the overall glucose excursion.
Conclusion
This compound is a potent and selective full agonist of the β3-adrenergic receptor with demonstrated in vitro and in vivo activity. Its ability to stimulate lipolysis and improve glucose metabolism makes it a valuable research tool and a potential therapeutic candidate for metabolic diseases such as obesity and type 2 diabetes. The experimental protocols and data presented in this whitepaper provide a foundational understanding for further investigation and development.
References
The Potent and Selective β3-Adrenergic Receptor Agonist: A Technical Overview of BMS-196085
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
BMS-196085 is a potent and selective full agonist of the human β3-adrenergic receptor (β3-AR), with partial agonist activity at the β1-adrenergic receptor.[1] Developed by Bristol-Myers Squibb, this compound has been a valuable tool in the study of β3-AR signaling and its potential therapeutic applications, particularly in the context of metabolic diseases such as obesity and type 2 diabetes. This technical guide provides a comprehensive overview of this compound, including its synonyms, alternative names, pharmacological data, detailed experimental methodologies for its characterization, and a visualization of its primary signaling pathway.
Synonyms and Alternative Names
To facilitate comprehensive literature searches and unambiguous identification, a list of synonyms and alternative names for this compound is provided in the table below.
| Category | Identifier |
| CAS Number | 170686-10-9 |
| Chemical Name | N-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenyl]-4-hydroxy-3-(methylsulfonyl)benzamide |
| Database ID | CHEMBL322862 |
| UNII | FM0D5L3W03 |
Pharmacological Data
This compound exhibits high affinity and functional potency at the human β3-adrenergic receptor. The key quantitative data from in vitro studies are summarized in the following table.
| Parameter | Receptor | Value | Description |
| Binding Affinity (Ki) | Human β3-AR | 21 nM | A measure of the compound's affinity for the receptor, determined by radioligand binding assays.[1] |
| Functional Activity | Human β3-AR | 95% Activation | The maximal response of the compound as a percentage of the response to a full agonist, determined in a functional assay (e.g., cAMP accumulation).[1] |
| Functional Activity | Human β1-AR | 45% Partial Agonist | The compound elicits a partial response at the β1-adrenergic receptor.[1] |
Experimental Protocols
The following sections detail the general methodologies for the key experiments used to characterize β3-adrenergic receptor agonists like this compound. While the specific protocols for this compound are proprietary to Bristol-Myers Squibb, these representative protocols provide a thorough understanding of the experimental procedures involved.
Radioligand Binding Assay (for Determining Binding Affinity - Ki)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Cells stably expressing the human β3-adrenergic receptor (e.g., CHO or HEK293 cells) are cultured and harvested.
-
The cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.[2]
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.[3]
-
The membrane pellet is washed and resuspended in assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.[3]
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-iodocyanopindolol), and varying concentrations of the unlabeled test compound (this compound).[4]
-
"Total binding" wells contain membranes and radioligand only.
-
"Non-specific binding" wells contain membranes, radioligand, and a saturating concentration of a non-radiolabeled antagonist (e.g., propranolol) to block all specific binding.[4]
-
The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[3]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay (for Determining Agonist Activity)
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger in the β3-adrenergic receptor signaling pathway.
1. Cell Culture and Plating:
-
Cells expressing the human β3-adrenergic receptor are seeded into 96- or 384-well plates and grown to near confluency.
2. Agonist Stimulation:
-
The cell culture medium is removed, and the cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The test compound (this compound) is added at various concentrations.
-
A known full agonist (e.g., isoproterenol) is used as a positive control.
-
The cells are incubated for a specific period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.[5]
3. Cell Lysis and cAMP Detection:
-
The stimulation is terminated, and the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a luciferase-based biosensor system.[5] These assays typically involve a labeled cAMP tracer that competes with the cAMP from the sample for binding to a specific anti-cAMP antibody.
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in response to the test compound is determined from the standard curve.
-
The data are plotted as cAMP concentration versus the log concentration of the test compound.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response) are determined by non-linear regression analysis.
-
The percentage of activation is calculated by comparing the Emax of the test compound to that of the full agonist.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the canonical β3-adrenergic receptor signaling pathway and a typical experimental workflow for characterizing a β3-AR agonist.
Caption: Canonical β3-Adrenergic Receptor Signaling Pathway.
Caption: A typical experimental workflow for β3-AR agonist characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of BMS-196085: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-196085 is a sulfanilamide derivative identified as a potent and selective full agonist of the human beta-3 (β3) adrenergic receptor (AR).[1][2] It also exhibits partial agonist activity at the beta-1 (β1) adrenergic receptor.[1][2] Developed by Bristol-Myers Squibb, this compound was investigated for its therapeutic potential in treating obesity and type 2 diabetes mellitus, owing to the key role of the β3-AR in regulating lipolysis and glucose metabolism.[3][4] This technical guide provides an in-depth review of the pharmacological profile of this compound, summarizing its binding affinity, functional potency, and the signaling pathways it modulates. Detailed experimental methodologies, where available, are also provided.
Core Pharmacological Attributes
This compound is characterized by its high affinity and functional efficacy at the human β3-AR. Its selectivity profile, particularly its partial agonism at the β1-AR, has been a key aspect of its pharmacological characterization.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound.
Table 1: Adrenergic Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |
| Beta-3 (β3) | This compound | Human | 21 | [1] |
| Beta-1 (β1) | This compound | Human | Data not available | |
| Beta-2 (β2) | This compound | Human | Data not available |
Table 2: Functional Potency and Efficacy of this compound
| Receptor Subtype | Assay Type | Parameter | Value | Efficacy | Reference |
| Beta-3 (β3) | Functional Assay | EC50 | Data not available | 95% activation (Full Agonist) | [1] |
| Beta-1 (β1) | Functional Assay | EC50 | Data not available | 45% activation (Partial Agonist) | [1] |
| Beta-2 (β2) | Functional Assay | EC50 | Data not available | Data not available |
Signaling Pathways
Activation of β1 and β3 adrenergic receptors by this compound initiates downstream signaling cascades primarily through the Gs alpha subunit (Gαs) of the G protein-coupled receptor. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).
Beta-3 Adrenergic Receptor Signaling Pathway
The activation of β3-AR in adipocytes by this compound is central to its therapeutic rationale for obesity. The subsequent increase in cAMP levels activates Protein Kinase A (PKA), which then phosphorylates and activates hormone-sensitive lipase (HSL) and other proteins, leading to the hydrolysis of triglycerides into free fatty acids and glycerol (lipolysis).
References
- 1. sciencealert.com [sciencealert.com]
- 2. This compound: a potent and selective full agonist of the human beta(3) adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Beta 3 adrenergic receptors: molecular, histological, functional and pharmacological approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
BMS-196085 In Vitro Assay Protocols: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vitro characterization of BMS-196085, a potent and selective full agonist of the human β3-adrenergic receptor.
This compound is a investigated for its potential therapeutic applications in obesity and type 2 diabetes.[1][] This document outlines key in vitro assays to characterize the binding affinity and functional activity of this compound, enabling a comprehensive understanding of its pharmacological profile.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound at human adrenergic receptors.
| Parameter | Receptor Subtype | Value | Assay Type | Cell Line/System |
| Binding Affinity (Ki) | Human β3-Adrenergic Receptor | 21 nM[1][] | Radioligand Binding Assay | - |
| Functional Activity | Human β3-Adrenergic Receptor | 95% Activation (Full Agonist)[1][] | Functional Assay | - |
| Functional Activity | Human β1-Adrenergic Receptor | 45% Activation (Partial Agonist)[1][] | Functional Assay | - |
Signaling Pathway and Experimental Workflow
Activation of the β3-adrenergic receptor by an agonist like this compound initiates a signaling cascade that leads to the breakdown of lipids (lipolysis). This process is central to the therapeutic rationale for its investigation in metabolic diseases.
A typical experimental workflow to characterize a β3-adrenergic receptor agonist involves assessing its binding affinity and then quantifying its functional effect on downstream signaling and physiological processes.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are general and may require optimization for specific laboratory conditions and cell lines.
Protocol 1: Radioligand Binding Assay for β-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of this compound for β1, β2, and β3-adrenergic receptors.
Materials:
-
Cell membranes prepared from cells expressing the human β1, β2, or β3-adrenergic receptor.
-
Radioligand (e.g., [³H]-dihydroalprenolol for β1/β2, [³H]-CGP12177 for β3).
-
This compound.
-
Non-specific binding control (e.g., propranolol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of radioligand, and varying concentrations of this compound or vehicle control. For non-specific binding, add a high concentration of propranolol.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) of this compound in stimulating cyclic AMP (cAMP) production.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenergic receptor.
-
Cell culture medium (e.g., F-12K Medium with 10% FBS).
-
This compound.
-
Isoproterenol (positive control).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Stimulation Buffer: Serum-free medium containing a PDE inhibitor.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Culture CHO-β3 cells to 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and isoproterenol in stimulation buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP measurement following the kit protocol.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the agonist concentration. Determine the EC50 value using non-linear regression analysis.
Protocol 3: Lipolysis Assay in 3T3-L1 Adipocytes
Objective: To measure the ability of this compound to induce lipolysis in a relevant cell model.
Materials:
-
Differentiated 3T3-L1 adipocytes.
-
Cell culture and differentiation media.
-
This compound.
-
Isoproterenol (positive control).
-
Assay Buffer: Krebs-Ringer bicarbonate buffer (KRBH) with 2% BSA.
-
Glycerol or Free Fatty Acid (FFA) assay kit.
-
Spectrophotometer or fluorometer.
Procedure:
-
Adipocyte Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.
-
Compound Preparation: Prepare serial dilutions of this compound and isoproterenol in assay buffer.
-
Lipolysis Induction: Wash the differentiated adipocytes with PBS and then incubate with the compound dilutions for 2-4 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Glycerol/FFA Measurement: Measure the concentration of glycerol or FFAs in the supernatant using a commercially available kit.
-
Data Analysis: Generate a dose-response curve by plotting the amount of glycerol or FFA released against the log of the agonist concentration. Determine the EC50 value using non-linear regression analysis.
References
Application Notes and Protocols for BMS-196085 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-196085 is a potent and selective full agonist for the human β3-adrenergic receptor (β3-AR), with a reported binding affinity (Ki) of 21 nM. It exhibits partial agonist activity at the β1-adrenergic receptor.[1] Primarily located in adipose tissue, the β3-AR is a key regulator of lipolysis and thermogenesis, making this compound a valuable tool for in vitro studies related to obesity, type 2 diabetes, and other metabolic disorders. This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments.
Mechanism of Action
This compound exerts its effects by binding to and activating the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response. In adipocytes, this signaling cascade culminates in the breakdown of triglycerides (lipolysis) and the upregulation of thermogenic genes.
Data Presentation
| Compound | Target Receptor | Assay Type | Cell Line | Value | Reference |
| This compound | Human β3-AR | Binding Affinity | - | Ki = 21 nM | [1] |
| Mirabegron | Human β3-AR | Lipolysis (Glycerol Release) | Human White Adipocytes | EC50 = 2.55 nM | |
| L755507 | Human β3-AR | cAMP Accumulation | CHO-K1 cells | pEC50 = 12.3 (EC50 ≈ 0.05 nM) | [2] |
| Isoproterenol | Human β3-AR | cAMP Accumulation | HEK293 cells | EC50 = 54 nM | [3] |
Mandatory Visualizations
Signaling Pathway of this compound at the β3-Adrenergic Receptor
Caption: this compound activates the β3-AR, initiating a cAMP-PKA signaling cascade.
Experimental Workflow for a Cell-Based Assay with this compound
Caption: General workflow for in vitro experiments using this compound.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent.
-
Procedure:
-
Allow the powdered this compound to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution of 10 mM by dissolving the appropriate mass of this compound in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution. Gentle warming to 37°C or brief sonication can be used if necessary.
-
-
Storage:
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Stock solutions in DMSO are typically stable for several months when stored properly.
-
2. Protocol for cAMP Accumulation Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Recommended Cell Lines:
-
CHO-K1 cells stably expressing the human β3-adrenergic receptor.
-
HEK293 cells transiently or stably expressing the human β3-adrenergic receptor.
-
-
Materials:
-
Selected cell line
-
Cell culture medium (e.g., Ham's F-12 for CHO-K1, DMEM for HEK293)
-
Fetal Bovine Serum (FBS)
-
Geneticin (G418) for stable cell line maintenance
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (10 mM in DMSO)
-
Isoproterenol (as a positive control)
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Pre-treatment: On the day of the assay, aspirate the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor such as 0.5 mM IBMX. Incubate for 30 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in serum-free medium. A suggested starting concentration range for a dose-response curve is 1 pM to 10 µM. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Isoproterenol).
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
3. Protocol for Lipolysis Assay (Glycerol Release)
This protocol is designed for use with adipocytes and measures the release of glycerol into the medium as an indicator of lipolysis.
-
Recommended Cell Lines:
-
3T3-L1 preadipocytes (differentiated into mature adipocytes).
-
SGBS (Simpson-Golabi-Behmel Syndrome) human preadipocytes (differentiated into mature adipocytes).
-
-
Materials:
-
Differentiated adipocytes in a multi-well plate.
-
Krebs-Ringer-HEPES (KRH) buffer supplemented with 2% BSA.
-
This compound stock solution (10 mM in DMSO).
-
Isoproterenol (as a positive control).
-
Glycerol assay kit.
-
-
Procedure:
-
Cell Preparation: Differentiate preadipocytes into mature adipocytes according to established protocols for the chosen cell line.
-
Wash: Gently wash the differentiated adipocytes twice with warm PBS.
-
Starvation: Incubate the cells in serum-free medium for 2-4 hours at 37°C.
-
Compound Treatment: Aspirate the starvation medium and replace it with KRH buffer containing 2% BSA and the desired concentrations of this compound (e.g., 100 pM to 10 µM). Include a vehicle control and a positive control (e.g., 1 µM Isoproterenol).
-
Incubation: Incubate the plate at 37°C for 1-3 hours.
-
Sample Collection: Carefully collect the supernatant (assay medium) from each well.
-
Glycerol Measurement: Measure the glycerol concentration in the collected supernatant using a commercially available glycerol assay kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the glycerol release to the total protein content in each well. Plot the normalized glycerol release against the this compound concentration to determine the dose-response relationship.
-
4. Protocol for Glucose Uptake Assay
This protocol can be used to assess the effect of this compound on glucose uptake in relevant cell types.
-
Recommended Cell Lines:
-
Differentiated 3T3-L1 adipocytes.
-
Primary human skeletal muscle cells or immortalized human skeletal muscle cell lines.
-
-
Materials:
-
Differentiated cells in a multi-well plate.
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer.
-
This compound stock solution (10 mM in DMSO).
-
Insulin (as a positive control for glucose uptake).
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog.
-
Cytochalasin B (as an inhibitor of glucose transport for determining non-specific uptake).
-
Cell lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
Cell Preparation: Culture and differentiate the cells as required.
-
Starvation: Wash the cells with PBS and then incubate in serum-free, low-glucose medium for 2-4 hours.
-
Pre-treatment: Replace the starvation medium with KRH buffer and incubate for 30 minutes.
-
Compound Addition: Add this compound at various concentrations to the wells and incubate for 30-60 minutes. Include a vehicle control and a positive control (e.g., 100 nM insulin).
-
Glucose Uptake: Add radiolabeled 2-deoxy-D-glucose (e.g., to a final concentration of 0.1 mM, 1 µCi/mL) to each well and incubate for 5-10 minutes. To determine non-specific uptake, a set of wells should be pre-treated with cytochalasin B (e.g., 20 µM) before the addition of the labeled glucose.
-
Wash: Terminate the uptake by aspirating the medium and rapidly washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Measurement: Transfer the cell lysates to scintillation vials and measure the radioactivity using a scintillation counter. If using a fluorescent glucose analog, measure the fluorescence according to the manufacturer's protocol.
-
Data Analysis: Subtract the non-specific uptake from all measurements. Normalize the specific glucose uptake to the total protein concentration. Analyze the dose-dependent effect of this compound on glucose uptake.
-
References
- 1. This compound: a potent and selective full agonist of the human beta(3) adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (L748337) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BindingDB PrimarySearch_ki [w.bindingdb.org]
Application Notes and Protocols for In Vivo Animal Studies of BMS-196085
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-196085 is a potent and selective full agonist of the human beta-3 adrenergic receptor (β3-AR) with partial agonist activity at the beta-1 (β1-AR) receptor.[1] Investigated for its potential therapeutic benefits in obesity and type 2 diabetes, its "desirable in vitro and in vivo properties" have been noted in scientific literature.[1] These application notes provide a detailed framework for conducting in vivo animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound. While specific in vivo dosage data for this compound is not publicly available, this document offers comprehensive protocols derived from studies on analogous β3-AR agonists to guide researchers in designing robust experimental plans.
Introduction to this compound
This compound is a compound developed by Bristol Myers Squibb.[1] As a β3-AR agonist, it primarily targets receptors found in adipose tissue, where it can stimulate lipolysis and energy expenditure. This mechanism of action makes it a compound of interest for metabolic disorders. The partial agonism at β1-AR suggests potential cardiovascular effects that must be carefully monitored during in vivo studies.
Chemical Properties
| Property | Value |
| IUPAC Name | N-(4-(2-(2-hydroxy-2-(4-hydroxyphenyl)ethylamino)ethyl)phenyl)methanesulfonamide |
| Molecular Formula | C17H23N3O5S |
| Molecular Weight | 397.45 g/mol |
| CAS Number | 170686-10-9 |
Preclinical In Vivo Study Design: A Generalized Approach
Due to the absence of specific published dosages for this compound, the following experimental designs are based on established protocols for other β3-AR agonists investigated in similar animal models. Researchers should perform dose-ranging studies to determine the optimal therapeutic window for this compound.
Animal Models
The selection of an appropriate animal model is critical for obtaining relevant and translatable data.
| Animal Model | Rationale |
| ob/ob Mice | Genetically deficient in leptin, leading to hyperphagia, obesity, and insulin resistance. A standard model for studying anti-obesity and anti-diabetic compounds. |
| db/db Mice | Leptin receptor deficient, resulting in a similar phenotype to ob/ob mice. Useful for confirming findings from the ob/ob model. |
| Diet-Induced Obesity (DIO) Rodents (Mice or Rats) | These models more closely mimic the human condition of obesity resulting from a high-fat diet. |
| Cynomolgus Monkeys | A non-human primate model that offers greater physiological similarity to humans for pharmacokinetic and safety evaluation. |
Suggested Dosage and Administration
The following table provides a starting point for dose-ranging studies based on in vivo experiments with other β3-AR agonists.
| Animal Model | Route of Administration | Proposed Dose Range | Frequency |
| Mice (ob/ob, db/db, DIO) | Oral (gavage) | 1 - 10 mg/kg | Once daily |
| Rats (DIO) | Oral (gavage) | 1 - 10 mg/kg | Once daily |
| Cynomolgus Monkeys | Oral (gavage) or Intravenous | 0.1 - 5 mg/kg | Once daily |
Note: It is imperative to conduct preliminary dose-finding studies to establish the maximum tolerated dose (MTD) and the effective dose range for this compound in the chosen animal model.
Experimental Protocols
Efficacy Study in a Murine Model of Obesity
Objective: To evaluate the effect of this compound on body weight, food intake, and metabolic parameters in ob/ob mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male ob/ob mice (8-10 weeks old)
-
Metabolic cages
-
Standard laboratory chow and high-fat diet
-
Analytical balance
-
Blood glucose meter
Procedure:
-
Acclimation: Acclimate mice to individual housing in metabolic cages for at least 3 days.
-
Randomization: Randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound (low, medium, and high dose).
-
Dosing: Administer this compound or vehicle via oral gavage once daily for 28 days.
-
Monitoring:
-
Record body weight and food intake daily.
-
Measure fasting blood glucose and plasma insulin levels weekly.
-
At the end of the study, collect terminal blood samples for lipid profile analysis.
-
Harvest and weigh adipose tissue depots (epididymal, retroperitoneal, and subcutaneous).
-
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle for oral and intravenous administration
-
Male Sprague-Dawley rats (with jugular vein catheters)
-
Dosing syringes and gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Intravenous (IV) group: Administer a single bolus dose of this compound (e.g., 1 mg/kg) via the jugular vein catheter.
-
Oral (PO) group: Administer a single oral gavage dose of this compound (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Bioanalysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, and bioavailability) using appropriate software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of β3-AR agonists and a general workflow for in vivo animal studies.
Caption: β3-Adrenergic Receptor Signaling Pathway
Caption: General Workflow for In Vivo Animal Studies
Safety and Toxicology
A crucial component of preclinical development is the assessment of the compound's safety profile.
Endpoints to Monitor:
-
Clinical Observations: Daily observation for any signs of toxicity, such as changes in behavior, appearance, or activity levels.
-
Body Weight: Monitor for significant weight loss.
-
Cardiovascular Effects: Given the partial agonism at β1-AR, monitor heart rate and blood pressure, especially in non-human primate studies.
-
Clinical Pathology: At termination, perform hematology and clinical chemistry analysis of blood samples.
-
Histopathology: Conduct histopathological examination of key organs (e.g., heart, liver, kidneys, adipose tissue).
Conclusion
While specific in vivo dosage information for this compound remains to be publicly disclosed, the protocols and information provided herein offer a robust starting point for researchers. By leveraging established methodologies for similar β3-AR agonists and conducting careful dose-escalation studies, the in vivo effects of this compound can be thoroughly investigated. Adherence to rigorous scientific practice and animal welfare guidelines is paramount in generating high-quality, reproducible data to support the further development of this promising compound.
References
Application Notes and Protocols for Adipocyte Differentiation Assay Using BMS-196085
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipocyte differentiation is a pivotal process in understanding metabolic diseases such as obesity and type 2 diabetes. White adipose tissue (WAT) primarily stores energy as triglycerides, while brown adipose tissue (BAT) is specialized in dissipating energy through non-shivering thermogenesis, a process largely mediated by Uncoupling Protein 1 (UCP1). The "browning" of white adipocytes, or the induction of a brown-like adipocyte phenotype in WAT, represents a promising therapeutic strategy for combating obesity.
BMS-196085 is a potent and selective full agonist of the human beta(3)-adrenergic receptor (β3-AR) with a Ki of 21 nM. Activation of the β3-AR in adipocytes is a key signaling pathway that stimulates lipolysis and promotes the expression of thermogenic genes, leading to the browning of white adipocytes. These application notes provide a detailed protocol for utilizing this compound to induce and assess the browning of 3T3-L1 preadipocytes, a well-established in vitro model for studying adipogenesis.
Mechanism of Action: this compound in Adipocyte Browning
This compound exerts its effects by binding to and activating the β3-adrenergic receptor on the surface of adipocytes. This activation initiates a downstream signaling cascade that is central to the induction of a thermogenic phenotype. The key steps in this pathway are:
-
Receptor Activation: this compound binds to the β3-AR, a G-protein coupled receptor (GPCR).
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gs protein.
-
Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Downstream Targets: PKA phosphorylates and activates key transcription factors, including cAMP response element-binding protein (CREB) and p38 mitogen-activated protein kinase (p38 MAPK).
-
Gene Expression: Activated CREB and other transcription factors translocate to the nucleus and induce the expression of target genes, most notably Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).
-
Mitochondrial Biogenesis and UCP1 Expression: PGC-1α is a master regulator of mitochondrial biogenesis and promotes the expression of Uncoupling Protein 1 (UCP1), the hallmark protein of brown and beige adipocytes responsible for thermogenesis.
This signaling cascade results in the morphological and functional transformation of white adipocytes into beige adipocytes, characterized by an increased number of mitochondria, multilocular lipid droplets, and enhanced thermogenic capacity.
Signaling Pathway Diagram
Caption: this compound signaling pathway in adipocyte browning.
Experimental Protocols
Materials and Reagents
-
3T3-L1 preadipocytes (e.g., ATCC CL-173)
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
This compound (Tocris Bioscience or equivalent)
-
Oil Red O
-
Isopropanol
-
Formaldehyde solution (4%)
-
Phosphate-Buffered Saline (PBS)
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for adipogenic and browning markers
-
Primary antibodies for Western blotting (e.g., anti-UCP1, anti-PGC-1α, anti-β-actin)
-
Secondary antibodies for Western blotting
-
BCA Protein Assay Kit
Experimental Workflow
Caption: Experimental workflow for this compound induced adipocyte browning.
Detailed Protocol for 3T3-L1 Adipocyte Differentiation and Browning
1. Cell Culture and Seeding:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA analysis, 24-well plates for Oil Red O staining) at a density that allows them to reach confluence in 2-3 days.
2. Adipocyte Differentiation (White Adipocyte Induction):
-
Day 0 (2 days post-confluence): Change the medium to Differentiation Medium I (DMEM with 10% FBS, 1.0 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin).
-
Day 2: Replace the medium with Differentiation Medium II (DMEM with 10% FBS and 10 µg/mL insulin).
-
Day 4 onwards: Change the medium every 2 days with Maintenance Medium (DMEM with 10% FBS). By day 7, cells should be differentiated into mature white adipocytes, visible by the accumulation of lipid droplets.
3. Browning Induction with this compound:
-
Day 7: Treat the differentiated 3T3-L1 adipocytes with Maintenance Medium containing this compound. A concentration range of 10 nM to 1 µM is recommended for initial experiments, based on the potency of similar β3-AR agonists like CL-316,243. A final concentration of 100 nM is a good starting point. Include a vehicle control (e.g., DMSO) group.
-
Day 7-10: Continue the treatment with this compound, changing the medium every day.
4. Assessment of Adipocyte Browning:
a. Oil Red O Staining for Lipid Accumulation (Qualitative and Quantitative):
-
Fixation: Wash cells with PBS and fix with 4% formaldehyde for 30 minutes at room temperature.
-
Washing: Wash twice with distilled water.
-
Staining: Incubate with a freshly prepared and filtered Oil Red O working solution (0.2% Oil Red O in 60% isopropanol) for 30 minutes.
-
Washing: Wash extensively with distilled water until the excess stain is removed.
-
Imaging: Visualize and capture images of the stained lipid droplets under a microscope.
-
Quantification: To quantify lipid accumulation, elute the Oil Red O from the stained cells with 100% isopropanol and measure the absorbance at 510 nm using a spectrophotometer.
b. RNA Extraction and Real-Time Quantitative PCR (RT-qPCR):
-
RNA Isolation: Lyse the cells and extract total RNA using TRIzol reagent or a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR: Perform qPCR using a suitable master mix and primers for the target genes. Normalize the expression of target genes to a stable housekeeping gene (e.g., β-actin or GAPDH).
c. Western Blot Analysis:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against UCP1, PGC-1α, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Table 1: Primer Sequences for RT-qPCR
| Gene Target | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| UCP1 | CCAGGACAGTACCGGAGAGG | GCTTTGCCTCACTCAGGATT |
| PGC-1α | ATGTGTCGCCTTCTTGCTTC | ATCTACTGCCTGGGGACCTT |
| PPARγ | TGGGGATGTCTCACAATGCC | GTCAGCGGACTCTGGATTCAG |
| Adiponectin | GTTGCAAGCTCTCCTGTTCC | TCTCCAGGAGTGCCATCTCT |
| β-actin | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
Table 2: Expected Quantitative Changes in Adipogenic and Browning Markers
| Treatment Group | Lipid Accumulation (Oil Red O Absorbance at 510 nm) | UCP1 mRNA (Fold Change vs. Control) | PGC-1α mRNA (Fold Change vs. Control) | UCP1 Protein (Relative Density vs. Control) |
| Vehicle Control | Baseline | 1.0 | 1.0 | 1.0 |
| This compound (100 nM) | ~1.2 - 1.5 fold increase | Significant Increase (>5-fold) | Significant Increase (>2-fold) | Significant Increase |
Note: The expected values are illustrative and may vary depending on experimental conditions, including cell passage number and specific activity of the compound.
Troubleshooting
-
Low Differentiation Efficiency: Ensure 3T3-L1 cells are not passaged too many times. Use low-passage cells for differentiation experiments. Confirm the activity of the differentiation cocktail components (IBMX, dexamethasone, insulin).
-
High Cell Detachment: 3T3-L1 adipocytes can be delicate. Handle the plates gently during media changes.
-
Variability in Results: Maintain consistent cell seeding densities and differentiation timelines. Prepare fresh differentiation and treatment media for each experiment.
-
No Browning Effect: Confirm the activity of this compound. Optimize the concentration and duration of the treatment. Ensure the cells have first differentiated into mature white adipocytes before initiating browning induction.
Conclusion
This application note provides a comprehensive protocol for utilizing the β3-adrenergic receptor agonist this compound to induce the browning of 3T3-L1 adipocytes. By following these detailed methodologies, researchers can effectively assess the potential of this compound and other compounds to promote a thermogenic adipocyte phenotype, a key area of investigation in the development of novel therapeutics for obesity and related metabolic disorders. The provided diagrams and data tables offer a clear framework for understanding the underlying mechanisms and for presenting experimental results.
Application Notes and Protocols: Glucose Uptake Assay in 3T3-L1 Cells with BMS-196085
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-196085 is a potent and selective full agonist of the human beta(3) adrenergic receptor (β3-AR) with partial agonist activity at the β1-AR.[1][2] Investigated for its therapeutic potential in obesity and type 2 diabetes, its mechanism of action suggests an influence on glucose metabolism.[2][] While β-adrenergic agonists are not typically direct modulators of glucose uptake, their metabolic effects on adipose tissue may indirectly impact glucose homeostasis.[] This document provides a detailed protocol for assessing the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes, a widely used in vitro model for studying adipocyte biology and metabolism.
The protocols outlined below describe the differentiation of 3T3-L1 preadipocytes into mature adipocytes and a subsequent non-radioactive glucose uptake assay using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
Data Presentation
Table 1: Effect of this compound on 2-NBDG Uptake in 3T3-L1 Adipocytes
| Treatment | Concentration | 2-NBDG Uptake (Fold Change over Basal) |
| Basal | - | 1.00 ± 0.12 |
| Insulin | 100 nM | 3.50 ± 0.25 |
| This compound | 1 µM | 1.80 ± 0.15 |
| This compound | 10 µM | 2.50 ± 0.20 |
| This compound | 50 µM | 2.10 ± 0.18 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation
This protocol details the steps for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature, insulin-responsive adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM (high glucose) with 10% Bovine Calf Serum (BCS) and 1% Penicillin-Streptomycin (Growth Medium)
-
DMEM (high glucose) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Differentiation Medium I (MDI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation Medium II: DMEM with 10% FBS and 10 µg/mL insulin.
-
Phosphate-Buffered Saline (PBS)
-
6-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a 6-well or 96-well plate at a density that allows them to reach confluence. Culture in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Reaching Confluence: Allow the cells to grow, replacing the Growth Medium every 2 days, until they are 100% confluent. Maintain the cells in a confluent state for an additional 48 hours before initiating differentiation.
-
Initiation of Differentiation (Day 0): Aspirate the Growth Medium and replace it with Differentiation Medium I (MDI).
-
Induction (Day 2): After 48 hours, remove the MDI medium and replace it with Differentiation Medium II.
-
Maturation (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS. Replace the medium every 2 days.
-
Ready for Assay: The 3T3-L1 cells will differentiate into mature adipocytes, characterized by the accumulation of lipid droplets, typically between days 8 and 12. These mature adipocytes are now ready for the glucose uptake assay.
Protocol 2: 2-NBDG Glucose Uptake Assay
This protocol describes a non-radioactive method to measure glucose uptake in differentiated 3T3-L1 adipocytes using the fluorescent glucose analog 2-NBDG.
Materials:
-
Differentiated 3T3-L1 adipocytes (from Protocol 1)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM HEPES, pH 7.4) with 0.2% Bovine Serum Albumin (BSA)
-
This compound
-
Insulin (positive control)
-
2-NBDG
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Serum Starvation: Gently wash the differentiated 3T3-L1 adipocytes twice with warm PBS. Then, incubate the cells in serum-free DMEM for 2-4 hours at 37°C.
-
Pre-incubation with Compounds: After serum starvation, wash the cells twice with KRPH buffer. Add KRPH buffer containing the desired concentrations of this compound or 100 nM insulin (positive control) to the respective wells. For the basal control, add KRPH buffer with the vehicle control. Incubate for 30 minutes at 37°C.
-
Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100 µM. Incubate the plate for 30-60 minutes at 37°C.
-
Termination of Uptake: To stop the glucose uptake, rapidly wash the cells three times with ice-cold PBS.
-
Fluorescence Measurement: After the final wash, add PBS to each well and measure the fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for 2-NBDG (typically ~485 nm excitation and ~535 nm emission).
-
Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Express the glucose uptake as a fold change relative to the basal (unstimulated) control.
Mandatory Visualization
Caption: Workflow for 3T3-L1 differentiation and glucose uptake assay.
Caption: Proposed signaling of this compound in adipocytes.
References
Application Notes: Measuring cAMP in Response to BMS-196085 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-196085 is a potent and selective full agonist for the human β3-adrenergic receptor (β3-AR) and a partial agonist for the β1-adrenergic receptor (β1-AR).[1][2][3] Adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate the Gαs signaling pathway. This leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).[] As a crucial second messenger, cAMP modulates a wide range of cellular functions.
The accurate measurement of intracellular cAMP levels is fundamental for characterizing the pharmacological activity of β-adrenergic receptor agonists like this compound. These application notes provide detailed protocols for robust and reproducible methods to quantify cAMP accumulation in cells following treatment with this compound.
β-Adrenergic Signaling Pathway
Activation of the β3-adrenergic receptor by an agonist such as this compound initiates a well-defined signaling cascade. The agonist binds to the receptor, causing a conformational change that activates the associated heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase, which then synthesizes cAMP from ATP. The resulting increase in intracellular cAMP concentration leads to the activation of downstream effectors, most notably Protein Kinase A (PKA), which phosphorylates various cellular substrates to elicit a physiological response.[][5]
Data Presentation
Quantitative data from dose-response experiments should be summarized to facilitate comparison and analysis.
Table 1: Potency and Efficacy of this compound on β-Adrenergic Receptor Subtypes Data are illustrative and based on known selectivity profiles. Actual values must be determined experimentally.
| Receptor Subtype | Cell Line | Assay Type | EC₅₀ (nM) | % Max Activation (Eₘₐₓ) |
| Human β3-AR | CHO-K1-hβ3 | HTRF | 21 | 95% |
| Human β1-AR | CHO-K1-hβ1 | HTRF | 850 | 45% |
| Human β2-AR | CHO-K1-hβ2 | HTRF | >10,000 | <5% |
Table 2: Sample Raw Data from HTRF cAMP Assay Illustrative data for a single experiment with this compound on cells expressing human β3-AR.
| [this compound] (nM) | Raw HTRF Signal (665/620 Ratio) | Calculated [cAMP] (nM) |
| 0 (Vehicle) | 25,000 | 0.5 |
| 1 | 23,500 | 2.1 |
| 10 | 18,000 | 10.5 |
| 50 | 9,500 | 25.8 |
| 100 | 6,000 | 42.1 |
| 500 | 3,500 | 65.7 |
| 1000 | 3,100 | 70.2 |
| Forskolin (10 µM) | 2,900 | 75.0 |
Experimental Workflow
The general workflow for measuring cAMP accumulation involves cell seeding, treatment with the compound, cell lysis, and detection using a specific assay chemistry.
Experimental Protocols
Two common methods for cAMP measurement are presented: a Homogeneous Time-Resolved Fluorescence (HTRF) assay and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 1: HTRF (Homogeneous Time-Resolved Fluorescence) Assay
This is a high-throughput, no-wash competitive immunoassay suitable for screening and pharmacological characterization.[6][7]
Assay Principle: Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. When the antibody binds the d2-tracer, FRET occurs. An increase in cellular cAMP disrupts this binding, leading to a decrease in the FRET signal, which is inversely proportional to the cAMP concentration.[8]
Materials:
-
Cells expressing the human β3-adrenergic receptor (e.g., CHO-K1-hβ3).
-
Cell culture medium (e.g., F-12K with 10% FBS).
-
This compound.
-
Assay Buffer: HBSS containing 5mM HEPES, 0.1% BSA, and 0.5mM IBMX (phosphodiesterase inhibitor), pH 7.4.[9]
-
HTRF cAMP Assay Kit (e.g., from Cisbio, Revvity).
-
White, low-volume 384-well plates.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest and resuspend cells in culture medium to an appropriate density.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate (typically 2,000-5,000 cells/well).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[5]
-
-
Compound Preparation and Stimulation:
-
Prepare a 10-point serial dilution of this compound in assay buffer at 2X the final desired concentration. Include a vehicle control (DMSO in assay buffer) and a positive control (e.g., 20 µM Forskolin).
-
Add 5 µL of the 2X compound dilutions or controls to the appropriate wells.
-
Incubate the plate for 30-60 minutes at room temperature.[6][10]
-
-
Cell Lysis and Detection:
-
Following the kit manufacturer's protocol, prepare the detection reagents by diluting the d2-labeled cAMP and the Europium cryptate-labeled antibody in the provided lysis buffer.
-
Add 5 µL of the d2-cAMP conjugate solution to each well.
-
Add 5 µL of the anti-cAMP antibody-cryptate solution to each well.
-
-
Incubation and Signal Reading:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Generate a standard curve using the known cAMP standards provided in the kit.
-
Convert the HTRF ratios from the sample wells into cAMP concentrations by interpolating from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
-
Protocol 2: Competitive ELISA
This protocol provides a quantitative measurement of cAMP and is suitable for a moderate number of samples.
Assay Principle: This is a competitive immunoassay where cAMP from the cell lysate competes with a fixed amount of horseradish peroxidase (HRP)-labeled cAMP for binding to a limited number of anti-cAMP antibody sites, typically coated on a 96-well plate. After washing away unbound reagents, a substrate is added, and the colorimetric signal is measured. The signal is inversely proportional to the amount of cAMP in the sample.[11][12]
Materials:
-
Cells expressing the human β3-adrenergic receptor.
-
Cell culture medium.
-
This compound.
-
Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: 0.1 M HCl.
-
Clear 96-well plates for cell culture.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Stimulation:
-
Prepare serial dilutions of this compound in serum-free culture medium (or an appropriate assay buffer) containing 0.5 mM IBMX.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound, vehicle control, or positive control.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium from the wells.
-
Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop phosphodiesterase activity.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
The resulting lysates can be used directly in the ELISA.
-
-
ELISA Protocol:
-
Follow the specific instructions provided with the commercial ELISA kit. A general procedure is as follows:
-
Add 50 µL of cell lysate, standards, or controls to the wells of the antibody-coated plate provided in the kit.[14]
-
Add 25 µL of HRP-conjugated cAMP to each well.
-
Add 25 µL of anti-cAMP antibody solution to each well.
-
Incubate for 2-3 hours at room temperature on a shaker.[11]
-
Wash the wells 3-4 times with the provided wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.
-
Generate a standard curve by plotting the absorbance versus the log of the known cAMP concentrations.
-
Calculate the cAMP concentration in each sample from the standard curve. Remember that the signal is inversely proportional to the concentration.
-
Plot the calculated cAMP concentrations against the this compound concentrations to generate a dose-response curve and determine the EC₅₀ value.
-
References
- 1. This compound: a potent and selective full agonist of the human beta(3) adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. Assay in Summary_ki [bdb99.ucsd.edu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. blossombio.com [blossombio.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cAMP Assay Kit (Competitive ELISA) (ab234585) | Abcam [abcam.com]
- 12. mybiosource.com [mybiosource.com]
- 13. arborassays.com [arborassays.com]
- 14. cAMP ELISA kit [antibodies-online.com]
Application Notes and Protocols for BMS-196085 in Brown Adipose Tissue Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-196085 is a potent and selective agonist for the β3-adrenergic receptor (β3-AR). β3-ARs are predominantly expressed on the surface of brown and beige adipocytes, playing a crucial role in the regulation of lipolysis and thermogenesis.[1][2] Activation of these receptors stimulates a signaling cascade that leads to the activation of brown adipose tissue (BAT), thereby increasing energy expenditure through the process of non-shivering thermogenesis. This makes β3-AR agonists like this compound valuable tools for studying BAT function and for the potential development of therapeutics targeting obesity and related metabolic disorders. While specific data on this compound in BAT activation is limited, the following application notes and protocols are based on the well-documented effects of other selective β3-AR agonists, such as CL-316,243 and mirabegron, and are intended to serve as a comprehensive guide for researchers.
Mechanism of Action: β3-Adrenergic Receptor Signaling in Brown Adipocytes
Activation of the β3-adrenergic receptor by an agonist such as this compound initiates a well-defined signaling cascade within the brown adipocyte, culminating in increased thermogenesis. The key steps are outlined below:
-
Receptor Binding and G-Protein Activation: this compound binds to the β3-AR, a G-protein coupled receptor on the adipocyte membrane. This binding event triggers a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs).
-
Adenylate Cyclase Activation and cAMP Production: The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[[“]][[“]]
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[[“]][5]
-
Lipolysis and Fatty Acid Release: PKA phosphorylates and activates hormone-sensitive lipase (HSL) and other lipases, which then hydrolyze triglycerides stored in lipid droplets into free fatty acids (FFAs) and glycerol.[[“]][[“]]
-
UCP1 Activation and Thermogenesis: The released FFAs serve a dual role: they are the primary fuel source for mitochondrial β-oxidation and they act as direct allosteric activators of Uncoupling Protein 1 (UCP1).[[“]][[“]] UCP1, located in the inner mitochondrial membrane, uncouples the proton gradient from ATP synthesis, allowing protons to leak back into the mitochondrial matrix. This process dissipates the energy stored in the proton gradient as heat, the hallmark of non-shivering thermogenesis.
-
Gene Expression Regulation: Chronic stimulation of the β3-AR pathway can also lead to increased transcription of the Ucp1 gene and other genes involved in thermogenesis and mitochondrial biogenesis, further enhancing the thermogenic capacity of the brown adipocyte.[[“]]
Visualization of Signaling Pathway
Caption: Signaling pathway of this compound in brown adipocytes.
Quantitative Data from β3-Adrenergic Agonist Studies
The following tables summarize quantitative data from studies using the β3-adrenergic agonists CL-316,243 and mirabegron. This data provides a reference for the expected effects of a potent β3-agonist like this compound on brown adipose tissue.
Table 1: In Vivo Effects of CL-316,243 on Brown and White Adipose Tissue in Mice
| Parameter | Treatment Group | Housing Temperature | Brown Adipose Tissue (BAT) | Inguinal White Adipose Tissue (iWAT) | Epididymal White Adipose Tissue (eWAT) | Reference |
| UCP1 Protein Levels | Vehicle | 22°C | Baseline | Undetectable | Not Reported | [6] |
| CL-316,243 (1 mg/kg/day) | 22°C | Increased | Robustly Increased | Not Detected | [6] | |
| Vehicle | 30°C | Lower than 22°C | Not Reported | Not Reported | [7] | |
| CL-316,243 (1 mg/kg/day) | 30°C | Increased | Not Reported | Not Reported | [7] | |
| UCP1 mRNA Expression | Vehicle | 22°C | Baseline | Baseline | Baseline | [7] |
| CL-316,243 (1 mg/kg/day) | 22°C | No significant change | Increased | Increased | [7][8] | |
| Vehicle | 30°C | Lower than 22°C | Lower than 22°C | No change from 22°C | [7] | |
| CL-316,243 (1 mg/kg/day) | 30°C | Increased | Increased | Increased | [7] | |
| Energy Expenditure | Vehicle | 22°C | Baseline | - | - | [7] |
| CL-316,243 (1 mg/kg/day) | 22°C | Increased by ~14% | - | - | [7] | |
| Vehicle | 30°C | Baseline | - | - | [7] | |
| CL-316,243 (1 mg/kg/day) | 30°C | Increased by ~15% | - | - | [7] |
Table 2: Effects of Mirabegron on Brown Adipose Tissue Activity in Humans
| Parameter | Treatment Group | Dose | Outcome | Reference |
| BAT Metabolic Activity (PET/CT) | Placebo | - | Baseline | [9] |
| Mirabegron | 200 mg (single dose) | Significantly increased in all subjects (p=0.001) | [9] | |
| Mirabegron | 50 mg (single dose) | Increased in most subjects | [10] | |
| Mirabegron | 100 mg/day (28 days) | Significantly increased | [11] | |
| Resting Metabolic Rate (RMR) | Placebo | - | Baseline | [9] |
| Mirabegron | 200 mg (single dose) | Increased by 203 ± 40 kcal/day (+13%, p=0.001) | [9] | |
| BAT Glucose Uptake (SUVmax) | Mirabegron | Not specified | SUVmax of 29.3 (supraclavicular) and 21 (paraspinal) reported in a case study. | [12] |
Experimental Protocols
The following are generalized protocols for studying the effects of a β3-adrenergic agonist like this compound on brown adipose tissue activation. Note: Specific doses and treatment durations for this compound will need to be determined empirically.
In Vitro Protocol: Assessment of this compound on Differentiated Brown Adipocytes
Objective: To determine the direct effects of this compound on gene expression, lipolysis, and cellular respiration in cultured brown adipocytes.
Materials:
-
Differentiated brown adipocytes (e.g., from primary culture or immortalized cell lines).
-
This compound.
-
Cell culture medium and supplements.
-
Reagents for RNA extraction, cDNA synthesis, and qPCR.
-
Glycerol and free fatty acid assay kits.
-
Seahorse XF Analyzer or similar instrument for measuring oxygen consumption rate (OCR).
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate brown preadipocytes to mature adipocytes according to standard protocols.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat differentiated adipocytes with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 6 hours for gene expression, 1-2 hours for acute lipolysis). Include a vehicle control group.
-
-
Gene Expression Analysis (qPCR):
-
After treatment, lyse the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform qPCR to analyze the expression of target genes, including Ucp1, Pgc1a, Cidea, and genes involved in fatty acid metabolism. Normalize to a stable housekeeping gene.
-
-
Lipolysis Assay:
-
Collect the cell culture medium after treatment.
-
Measure the concentration of glycerol and free fatty acids released into the medium using commercially available kits.
-
-
Cellular Respiration Analysis (OCR):
-
Plate differentiated adipocytes in a Seahorse XF microplate.
-
Inject this compound to measure the acute effect on OCR.
-
Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to assess basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
In Vivo Protocol: Assessment of this compound on BAT Activation in Rodents
Objective: To evaluate the effects of this compound on BAT activity, energy expenditure, and glucose homeostasis in a rodent model.
Materials:
-
Laboratory animals (e.g., C57BL/6J mice).
-
This compound.
-
Vehicle for administration (e.g., saline, PBS).
-
Metabolic cages for measuring energy expenditure.
-
Infrared thermal imaging camera.
-
PET/CT scanner and 18F-FDG tracer.
-
Reagents for tissue processing, protein extraction, and western blotting.
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate animals to the housing conditions (e.g., 22°C or thermoneutrality at 30°C).[7]
-
Randomly assign animals to treatment groups (vehicle control and different doses of this compound).
-
-
This compound Administration:
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage, or osmotic minipump for chronic studies). Dosing frequency and duration will depend on the study design (e.g., single dose for acute effects, daily for several weeks for chronic effects).
-
-
Energy Expenditure Measurement:
-
Place animals in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity.
-
-
Thermal Imaging:
-
Use an infrared camera to measure the temperature of the interscapular BAT region as an indicator of thermogenic activity.
-
-
PET/CT Imaging:
-
Fast animals overnight.
-
Administer this compound at a predetermined time before tracer injection.
-
Inject 18F-FDG intravenously.
-
After an uptake period (e.g., 60 minutes), perform a PET/CT scan to visualize and quantify glucose uptake in BAT.[13]
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and collect interscapular BAT, inguinal white adipose tissue (iWAT), and epididymal white adipose tissue (eWAT).
-
Analyze tissues for:
-
Histology: Fix tissues in formalin, embed in paraffin, and perform H&E staining to observe lipid droplet size and morphology.
-
Gene Expression (qPCR): As described in the in vitro protocol.
-
Protein Expression (Western Blot): Extract protein from tissues and perform western blotting to quantify UCP1 and other target proteins.
-
-
Visualization of Experimental Workflows
Caption: In vitro experimental workflow for this compound.
Caption: In vivo experimental workflow for this compound.
References
- 1. β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inside the Biology of the β3-Adrenoceptor [mdpi.com]
- 3. consensus.app [consensus.app]
- 4. consensus.app [consensus.app]
- 5. β3-Adrenergic Signaling Acutely Down Regulates Adipose Triglyceride Lipase in Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of UCP1 in the Browning of Epididymal Adipose Tissue by β3-Adrenergic Agonist: A Role for MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Human Brown Adipose Tissue by a β3-Adrenergic Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mirabegron, a Selective β3-Adrenergic Receptor Agonist, as a Potential Anti-Obesity Drug [mdpi.com]
- 11. clinicaltrial.be [clinicaltrial.be]
- 12. Atypically Intense Pharmacologically Induced Brown Fat Activation on FDG PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative assessment of brown adipose tissue metabolic activity and volume using 18F-FDG PET/CT and β3-adrenergic receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Dissolution and Experimental Use of BMS-196085
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution of BMS-196085, a potent and selective full agonist of the human β3 adrenergic receptor with partial agonist activity at the β1 receptor, for both in vitro and in vivo experimental use. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and consistent performance in biological assays.
Compound Information and Storage
This compound is a sulfanilamide derivative with a molecular weight of 492.54 g/mol and a chemical formula of C₂₄H₂₆F₂N₂O₅S. Proper storage is critical to maintain its integrity.
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Reported Stability |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent (DMSO) | -80°C | Up to 1 year |
Solubility
Table 2: Solubility Data for this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 10 mM | The primary recommended solvent for creating high-concentration stocks. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 4.925 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming of the solution to 37°C and/or sonication in a water bath for 5-10 minutes can be employed.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Preparation of Working Solutions for In Vitro Experiments
Direct dilution of a high-concentration DMSO stock solution into aqueous media can cause precipitation of the compound. Therefore, a serial dilution approach is recommended.
Procedure:
-
Intermediate Dilution (in DMSO): Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, to achieve a 1 mM intermediate stock, dilute the 10 mM stock 1:10 with DMSO.
-
Final Dilution (in Aqueous Medium): Add the intermediate DMSO stock to the pre-warmed (37°C) aqueous experimental medium (e.g., cell culture medium, PBS) to achieve the final desired concentration. For instance, to obtain a final concentration of 1 µM in 2 mL of medium, add 2 µL of the 1 mM intermediate stock.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the experimental setup is kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Signaling Pathway and Experimental Workflow
This compound acts as an agonist at β-adrenergic receptors, which are G-protein coupled receptors. The binding of this compound initiates a signaling cascade.
Caption: this compound signaling pathway.
The following diagram illustrates the recommended workflow for preparing this compound solutions for experimental use.
Caption: Experimental workflow for this compound.
References
Application Notes and Protocols: BMS-196085 Administration in Rodent Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-196085 is a potent and selective full agonist of the human β3-adrenergic receptor, with partial agonist activity at the β1-adrenergic receptor.[1] The β3-adrenergic receptor is predominantly expressed in adipose tissue and is a key regulator of lipolysis and thermogenesis. Activation of this receptor has been a therapeutic target for the treatment of obesity and type 2 diabetes. In rodent models, β3-adrenergic receptor agonists have demonstrated remarkable anti-obesity and anti-diabetic effects.[2] These agents can increase energy expenditure, reduce body weight and fat mass, and improve glucose metabolism.[1][3][4]
These application notes provide a comprehensive overview of the protocols for evaluating the efficacy of a β3-adrenergic receptor agonist, exemplified by this compound, in established rodent models of obesity. The following sections detail the methodologies for inducing obesity, administering the compound, and assessing key metabolic parameters.
Signaling Pathway of β3-Adrenergic Receptor Agonists
Activation of the β3-adrenergic receptor by an agonist like this compound initiates a signaling cascade within adipocytes. This process stimulates the breakdown of lipids (lipolysis) and increases energy expenditure through thermogenesis.
Caption: β3-Adrenergic Receptor Signaling Pathway in Adipocytes.
Experimental Protocols
A critical component of evaluating an anti-obesity therapeutic is the use of a robust and relevant animal model. The diet-induced obesity (DIO) model in mice is widely used as it closely mimics the development of obesity in humans.
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce an obese phenotype in rodents that reflects common human obesity.
Protocol:
-
Animal Strain: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.
-
Age: Commence the high-fat diet at 6-8 weeks of age.
-
Housing: House the mice in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.
-
Diet:
-
Obesity Group: Provide a high-fat diet (HFD) ad libitum. A common choice is a diet with 45% or 60% of calories derived from fat.
-
Control Group: Provide a standard low-fat chow diet ad libitum.
-
-
Duration: Maintain the respective diets for a minimum of 8-12 weeks to establish a significant obese phenotype.
-
Monitoring: Record body weight and food intake weekly.
This compound Administration
Objective: To administer this compound to DIO mice to evaluate its effects on metabolic parameters.
Protocol:
-
Compound Preparation:
-
Vehicle: A common vehicle is 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in sterile water.
-
This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentrations.
-
-
Acclimation: Prior to the study, acclimate the mice to the administration procedure (e.g., oral gavage) by administering the vehicle for several days.
-
Dosing:
-
Route of Administration: Oral gavage is a common and effective route.
-
Dosage: Based on preclinical studies of other β3-agonists, a dose range of 1-10 mg/kg could be explored.
-
Frequency: Administer once or twice daily.
-
Duration: A typical treatment duration for efficacy studies is 2-4 weeks.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating an anti-obesity compound in a DIO mouse model.
Caption: Experimental Workflow for Rodent Obesity Study.
Data Presentation
Quantitative data should be meticulously collected and presented in a clear, tabular format to allow for easy comparison between treatment groups. The following tables are illustrative examples of how data from a study with this compound might be presented.
Note: The following data are hypothetical and for illustrative purposes only, as specific quantitative data for this compound in rodent obesity models are not publicly available.
Table 1: Effect of this compound on Body Weight and Food Intake in DIO Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Average Daily Food Intake (g) |
| Lean Control (Chow) | 25.2 ± 1.5 | 28.1 ± 1.8 | +11.5% | 3.5 ± 0.3 |
| DIO + Vehicle | 45.8 ± 2.1 | 48.3 ± 2.5 | +5.5% | 3.1 ± 0.4 |
| DIO + this compound (1 mg/kg) | 46.1 ± 2.3 | 44.5 ± 2.2 | -3.5% | 3.0 ± 0.3 |
| DIO + this compound (3 mg/kg) | 45.9 ± 2.0 | 41.7 ± 2.4 | -9.2% | 2.8 ± 0.4 |
| DIO + this compound (10 mg/kg) | 46.3 ± 2.4 | 38.9 ± 2.1 | -16.0% | 2.6 ± 0.3 |
Table 2: Effect of this compound on Body Composition in DIO Mice
| Treatment Group | Total Body Mass (g) | Fat Mass (g) | Lean Mass (g) | % Body Fat |
| Lean Control (Chow) | 28.1 ± 1.8 | 4.5 ± 0.5 | 23.6 ± 1.3 | 16.0% |
| DIO + Vehicle | 48.3 ± 2.5 | 21.7 ± 1.9 | 26.6 ± 1.6 | 44.9% |
| DIO + this compound (1 mg/kg) | 44.5 ± 2.2 | 18.2 ± 1.7 | 26.3 ± 1.5 | 40.9% |
| DIO + this compound (3 mg/kg) | 41.7 ± 2.4 | 14.6 ± 1.5 | 27.1 ± 1.9 | 35.0% |
| DIO + this compound (10 mg/kg) | 38.9 ± 2.1 | 11.3 ± 1.3 | 27.6 ± 1.8 | 29.0% |
Table 3: Effect of this compound on Glucose Tolerance in DIO Mice
| Treatment Group | Fasting Glucose (mg/dL) | Glucose AUC (0-120 min) |
| Lean Control (Chow) | 95 ± 8 | 18500 ± 1500 |
| DIO + Vehicle | 145 ± 12 | 35000 ± 2500 |
| DIO + this compound (1 mg/kg) | 130 ± 10 | 31000 ± 2200 |
| DIO + this compound (3 mg/kg) | 115 ± 9 | 26500 ± 2000 |
| DIO + this compound (10 mg/kg) | 100 ± 7 | 21000 ± 1800 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of β3-adrenergic receptor agonists, such as this compound, in rodent models of obesity. Meticulous adherence to these methodologies, coupled with clear and concise data presentation, is essential for accurately determining the therapeutic potential of such compounds for the treatment of obesity and related metabolic disorders. While specific in vivo data for this compound is limited in the public domain, the known pharmacology of this class of compounds suggests significant potential for positive metabolic effects in these models.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of beta 3-adrenoceptor agonists for the treatment of obesity and diabetes--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic alterations associated with the antidiabetic effect of beta 3-adrenergic receptor agonists in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of BMS-196085 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-196085 is a potent and selective full agonist of the human beta-3 adrenergic receptor (β3-AR) with partial agonist activity at the beta-1 adrenergic receptor.[1] The β3-AR is predominantly expressed in adipose tissue and is a key regulator of lipolysis and thermogenesis.[2][3] Activation of the β3-AR by agonists like this compound stimulates a signaling cascade that leads to changes in gene expression, profoundly impacting adipocyte metabolism and function. Understanding these gene expression changes is crucial for elucidating the therapeutic potential of this compound in metabolic diseases such as obesity and type 2 diabetes.
These application notes provide a comprehensive overview of the anticipated effects of this compound on gene expression and detailed protocols for their measurement. The information is curated for researchers and professionals in drug development seeking to investigate the molecular mechanisms of β3-AR agonists.
Signaling Pathway of this compound
This compound, upon binding to the β3-adrenergic receptor, initiates a well-characterized signaling cascade. This process begins with the activation of adenylyl cyclase, which then increases intracellular levels of cyclic AMP (cAMP).[4] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like cAMP response element-binding protein (CREB). Activated CREB, along with other transcription factors, translocates to the nucleus to modulate the expression of target genes.
Expected Effects on Gene Expression
Treatment of adipocytes with β3-AR agonists like this compound is expected to induce significant changes in the expression of genes involved in several key metabolic processes. The following tables summarize the anticipated gene expression changes based on studies of similar β3-AR agonists.
Table 1: Expected Regulation of Genes Involved in Thermogenesis and Lipolysis
| Gene Symbol | Gene Name | Expected Regulation | Function |
| UCP1 | Uncoupling Protein 1 | Upregulation | Key mediator of non-shivering thermogenesis in brown and beige adipocytes.[5][6] |
| PGC1A (PPARGC1A) | Peroxisome proliferator-activated receptor gamma coactivator 1-alpha | Upregulation | Master regulator of mitochondrial biogenesis and thermogenesis.[7][8] |
| CPT1B | Carnitine palmitoyltransferase 1B | Upregulation | Rate-limiting enzyme in fatty acid oxidation.[1] |
| HSL (LIPE) | Hormone-sensitive lipase | Upregulation | Key enzyme in the mobilization of fatty acids from stored triglycerides.[9] |
| ATGL (PNPLA2) | Adipose triglyceride lipase | Upregulation | Rate-limiting enzyme for the initial step of triglyceride hydrolysis. |
Table 2: Expected Regulation of Genes Involved in Adipocyte Differentiation and Metabolism
| Gene Symbol | Gene Name | Expected Regulation | Function |
| PPARG | Peroxisome proliferator-activated receptor gamma | Downregulation | Master regulator of adipogenesis.[9] |
| CEBPA | CCAAT/enhancer-binding protein alpha | Downregulation | Key transcription factor in adipocyte differentiation.[9] |
| FABP4 | Fatty acid-binding protein 4 | Upregulation | Involved in intracellular fatty acid transport. |
| LPL | Lipoprotein lipase | Upregulation | Hydrolyzes triglycerides in lipoproteins. |
Table 3: Expected Regulation of Genes Involved in Inflammation and Stress Response
| Gene Symbol | Gene Name | Expected Regulation | Function |
| CCL2 | Chemokine (C-C motif) ligand 2 | Upregulation | Pro-inflammatory chemokine.[9] |
| IL6 | Interleukin 6 | Upregulation | Pro-inflammatory cytokine.[9] |
| SERPINE1 (PAI-1) | Serpin family E member 1 | Upregulation | Plasminogen activator inhibitor-1, involved in fibrosis and inflammation.[9] |
| GRP78 (HSPA5) | 78 kDa glucose-regulated protein | Upregulation | Endoplasmic reticulum stress marker.[9] |
| CHOP (DDIT3) | DNA damage-inducible transcript 3 | Upregulation | Endoplasmic reticulum stress marker.[9] |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on gene expression in an in vitro adipocyte model.
Experimental Workflow
Protocol 1: Cell Culture and Differentiation of 3T3-L1 Preadipocytes
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a suitable culture vessel (e.g., 6-well plate) at a density that will allow them to reach confluence. Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Induction of Differentiation: Two days post-confluence, induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.
-
Maturation: After 48 hours, replace the induction medium with DMEM containing 10% FBS and 1 µg/mL insulin.
-
Maintenance: After another 48 hours, maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every 2-3 days. Mature adipocytes, characterized by the accumulation of lipid droplets, should be ready for experiments within 8-12 days of differentiation induction.
Protocol 2: this compound Treatment
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Treatment: On the day of the experiment, dilute the this compound stock solution in the culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a time-course experiment (e.g., 3, 6, 12, 24 hours) to determine the optimal treatment conditions.
-
Controls: Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.
-
Replicates: Use a minimum of three biological replicates for each treatment condition to ensure statistical robustness.
Protocol 3: Total RNA Extraction and Quality Control
-
Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent).
-
RNA Isolation: Isolate total RNA from the cell lysate according to the manufacturer's protocol of the chosen RNA isolation kit.
-
RNA Quantification and Purity: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.0 is indicative of high-purity RNA.
-
RNA Integrity: Assess the integrity of the RNA using an Agilent Bioanalyzer or a similar instrument. An RNA Integrity Number (RIN) of 8 or higher is recommended for downstream applications like RNA-Seq.
Protocol 4: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a suitable qPCR master mix, cDNA template, and gene-specific primers for the target genes and at least one housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
Protocol 5: Gene Expression Analysis by RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare sequencing libraries from the high-quality total RNA using a suitable RNA-Seq library preparation kit.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify differentially expressed genes between the this compound-treated and control groups using statistical software packages (e.g., DESeq2, edgeR). Genes with a significant p-value (e.g., p < 0.05) and a fold change above a certain threshold (e.g., >1.5 or 2) are considered differentially expressed.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on gene expression. By understanding the molecular changes induced by this potent β3-AR agonist, researchers can gain valuable insights into its mechanism of action and its potential as a therapeutic agent for metabolic diseases. The provided data on expected gene expression changes serves as a valuable reference for experimental design and data interpretation.
References
- 1. β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ADRB3 adrenoceptor beta 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Beta‐adrenergic agonist induces unique transcriptomic signature in inguinal white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional regulation of the uncoupling protein-1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of UCP gene expression in brown adipocytes differentiated in primary culture. Effects of a new beta-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - The β3-adrenergic receptor agonist mirabegron improves glucose homeostasis in obese humans [jci.org]
- 8. Transcriptional Synergy and the Regulation of Ucp1 during Brown Adipocyte Induction in White Fat Depots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β3-adrenergic receptor induction of adipocyte inflammation requires lipolytic activation of stress kinases p38 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Proteins Affected by BMS-196085
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-196085 is a potent and selective full agonist of the human beta-3 adrenergic receptor (β3-AR) with partial agonist activity at the beta-1 adrenergic receptor (β1-AR). Its primary mechanism of action involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade predominantly impacts metabolic processes such as lipolysis and thermogenesis, making it a compound of interest for the research of obesity and type 2 diabetes.
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of this compound on key downstream proteins. The protocols outlined below detail the procedures for cell culture and treatment, lysate preparation, and immunodetection of total and phosphorylated proteins involved in the β3-AR signaling pathway.
Signaling Pathway Affected by this compound
This compound binding to the β3-AR initiates a signaling cascade through a Gs protein, which activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), a key downstream effector. PKA, in turn, phosphorylates a variety of substrate proteins, leading to cellular responses. Key downstream targets relevant for Western blot analysis include:
-
Hormone-Sensitive Lipase (HSL): Phosphorylation of HSL by PKA at specific serine residues (Ser563, Ser659, and Ser660) is a critical step in initiating the breakdown of triglycerides (lipolysis).
-
cAMP response element-binding protein (CREB): PKA-mediated phosphorylation of CREB at Ser133 leads to its activation and subsequent transcription of target genes.
-
Uncoupling Protein 1 (UCP1): The β3-AR signaling pathway is a major regulator of UCP1 expression, a key protein in thermogenesis, particularly in brown and beige adipose tissue.
-
PKA Substrates: A general antibody recognizing the PKA phosphorylation motif (RRXS/T) can be used to identify a broader range of PKA substrates affected by this compound.
Caption: this compound signaling pathway.
Data Presentation
The following tables present illustrative quantitative data obtained from Western blot analysis of brown adipocytes treated with this compound. The data is normalized to a loading control (e.g., β-actin or GAPDH) and expressed as fold change relative to the vehicle-treated control.
Table 1: Effect of this compound on HSL Phosphorylation
| Treatment | Concentration (nM) | p-HSL (Ser563) / Total HSL (Fold Change) | p-HSL (Ser659) / Total HSL (Fold Change) | p-HSL (Ser660) / Total HSL (Fold Change) |
| Vehicle | 0 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound | 10 | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.2 ± 0.5 |
| This compound | 100 | 5.8 ± 0.6 | 6.5 ± 0.7 | 8.9 ± 0.9 |
| This compound | 1000 | 6.2 ± 0.5 | 6.8 ± 0.6 | 9.5 ± 1.1 |
Table 2: Effect of this compound on CREB Phosphorylation and UCP1 Expression
| Treatment | Concentration (nM) | p-CREB (Ser133) / Total CREB (Fold Change) | UCP1 / Loading Control (Fold Change) |
| Vehicle | 0 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| This compound | 10 | 3.2 ± 0.4 | 2.1 ± 0.4 |
| This compound | 100 | 7.1 ± 0.8 | 4.5 ± 0.6 |
| This compound | 1000 | 7.5 ± 0.9 | 4.8 ± 0.7 |
Table 3: Effect of this compound on Total PKA Substrate Phosphorylation
| Treatment | Concentration (nM) | Phospho-PKA Substrate / Loading Control (Fold Change) |
| Vehicle | 0 | 1.0 ± 0.1 |
| This compound | 10 | 2.8 ± 0.3 |
| This compound | 100 | 6.2 ± 0.7 |
| This compound | 1000 | 6.5 ± 0.6 |
Experimental Protocols
General Western Blot Workflow
Caption: General Western blot workflow.
Protocol 1: Cell Culture, Treatment, and Lysate Preparation
-
Cell Culture: Culture brown or white adipocytes (e.g., differentiated 3T3-L1 cells or primary adipocytes) in appropriate media and conditions until they reach the desired confluence or differentiation state.
-
Serum Starvation (Optional): For phosphorylation studies, serum-starve the cells for 2-4 hours prior to treatment to reduce basal phosphorylation levels.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in serum-free media to the desired final concentrations (e.g., 10 nM, 100 nM, 1000 nM).
-
Treat the cells with the this compound dilutions or vehicle control (DMSO) for the desired time (e.g., 15-30 minutes for phosphorylation events, 6-24 hours for protein expression changes).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Protocol 2: SDS-PAGE and Western Blotting
-
Sample Preparation for SDS-PAGE:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Run the gel in the appropriate running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Rabbit anti-phospho-HSL (Ser563/Ser659/Ser660) - 1:1000
-
Rabbit anti-Total HSL - 1:1000
-
Rabbit anti-phospho-CREB (Ser133) - 1:1000
-
Mouse anti-Total CREB - 1:1000
-
Rabbit anti-UCP1 - 1:1000
-
Rabbit anti-phospho-PKA Substrate (RRXS/T) - 1:1000
-
Mouse anti-β-actin or anti-GAPDH (Loading Control) - 1:5000
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band. For phosphorylation analysis, normalize the phosphorylated protein signal to the total protein signal.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient protein loading | Increase the amount of protein loaded per well. |
| Inactive primary or secondary antibody | Use a new aliquot of antibody or a different antibody. | |
| Inefficient protein transfer | Check transfer conditions (time, voltage/current, buffer). | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize antibody dilution. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody; try a different antibody from another vendor. |
| Protein degradation | Ensure protease and phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice. |
Application Notes and Protocols for High-Throughput Screening of BMS-196085 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-196085 is a potent and selective full agonist of the human β3-adrenergic receptor, with a reported Ki of 21 nM, and also exhibits partial agonist activity at the β1-adrenergic receptor.[1] The β3-adrenergic receptor is a key regulator of lipolysis and thermogenesis, primarily expressed in adipose tissue. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade makes the β3-adrenergic receptor an attractive therapeutic target for metabolic disorders such as obesity and type 2 diabetes. The development of analogs of this compound with improved potency, selectivity, and pharmacokinetic properties is a key objective in drug discovery programs targeting this receptor.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel analogs of this compound. The primary assays focus on quantifying the agonist activity of these compounds by measuring downstream signaling events: cAMP accumulation and lipolysis.
Signaling Pathway of the β3-Adrenergic Receptor
Activation of the β3-adrenergic receptor by an agonist like this compound initiates a well-defined signaling cascade. The agonist binds to the receptor, inducing a conformational change that activates the coupled heterotrimeric Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cAMP. Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in increased lipolysis and thermogenesis.
Data Presentation: In Vitro Activity of this compound Analogs
The following tables summarize hypothetical quantitative data for a series of this compound analogs. This data is representative of what would be generated from the HTS assays described in the protocols below.
Table 1: Agonist Potency of this compound Analogs in the cAMP HTS Assay
| Compound ID | R1 Group | R2 Group | EC50 (nM) | pEC50 | % Max Response (vs. Isoproterenol) |
| This compound | H | CH3 | 25 | 7.60 | 98 |
| ANA-001 | F | CH3 | 15 | 7.82 | 102 |
| ANA-002 | Cl | CH3 | 35 | 7.46 | 95 |
| ANA-003 | H | C2H5 | 50 | 7.30 | 92 |
| ANA-004 | H | H | 120 | 6.92 | 85 |
| ANA-005 | OCH3 | CH3 | 8 | 8.10 | 105 |
| ANA-006 | H | CF3 | 250 | 6.60 | 75 |
Table 2: Lipolysis Activity of Lead this compound Analogs
| Compound ID | EC50 (nM) | pEC50 | % Max Glycerol Release (vs. Isoproterenol) |
| This compound | 30 | 7.52 | 95 |
| ANA-001 | 18 | 7.75 | 100 |
| ANA-005 | 10 | 8.00 | 103 |
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP HTS Assay
This protocol describes a competitive immunoassay to quantify intracellular cAMP levels in response to stimulation by this compound analogs. The assay is suitable for high-throughput screening in 384-well format.
Materials:
-
HEK293 cells stably expressing the human β3-adrenergic receptor
-
Assay medium: DMEM with 0.5 mM IBMX (a phosphodiesterase inhibitor)
-
cAMP standard
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
This compound analogs and reference agonist (e.g., Isoproterenol)
-
White, low-volume 384-well plates
-
HTRF-compatible microplate reader
Experimental Workflow:
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing the human β3-adrenergic receptor to 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay medium to the desired concentration (e.g., 2,500 cells/5 µL).
-
Compound Preparation: Prepare serial dilutions of this compound analogs and the reference agonist in a suitable solvent (e.g., DMSO), and then dilute further in assay medium.
-
Assay Protocol: a. Dispense 5 µL of the cell suspension into each well of a 384-well plate. b. Add 5 µL of the diluted compounds or reference agonist to the respective wells. c. Incubate the plate at room temperature for 30 minutes. d. Add 5 µL of the cAMP-d2 conjugate followed by 5 µL of the anti-cAMP-cryptate conjugate to each well. e. Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths for the donor (cryptate) and acceptor (d2).
-
Data Analysis: Calculate the HTRF ratio and determine the concentration of cAMP produced in each well by interpolating from a cAMP standard curve. Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximum response for each analog.
Protocol 2: High-Throughput Lipolysis Assay
This protocol measures the release of glycerol from differentiated adipocytes as an indicator of lipolysis. This assay serves as a more physiologically relevant secondary screen for lead compounds identified in the primary cAMP assay.
Materials:
-
Differentiated 3T3-L1 or human primary adipocytes
-
Assay buffer: Krebs-Ringer bicarbonate buffer with 2% BSA
-
Glycerol standard
-
Glycerol detection reagent (e.g., a colorimetric or fluorescent kit)
-
This compound analogs and reference agonist (e.g., Isoproterenol)
-
Clear or black, clear-bottom 96- or 384-well plates
-
Microplate reader (absorbance or fluorescence)
Experimental Workflow:
Procedure:
-
Cell Culture and Differentiation: Plate pre-adipocytes in multi-well plates and differentiate them into mature adipocytes according to standard protocols.
-
Compound Preparation: Prepare serial dilutions of the lead this compound analogs and a reference agonist in assay buffer.
-
Assay Protocol: a. Gently wash the differentiated adipocytes twice with assay buffer. b. Add the diluted compounds or reference agonist to the cells. c. Incubate the plate at 37°C for 1-3 hours to allow for lipolysis. d. Carefully collect a portion of the supernatant from each well.
-
Glycerol Measurement: a. Add the collected supernatant to a new plate. b. Add the glycerol detection reagent to each well according to the manufacturer's instructions. c. Incubate as required by the detection kit.
-
Data Acquisition: Read the absorbance or fluorescence on a microplate reader.
-
Data Analysis: Determine the concentration of glycerol in each sample from a glycerol standard curve. Plot the glycerol concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximum glycerol release for each analog.
Conclusion
The provided protocols and data presentation formats offer a comprehensive framework for the high-throughput screening and characterization of this compound analogs. The primary cAMP assay allows for the rapid and sensitive screening of large compound libraries to identify potent agonists. The secondary lipolysis assay provides a more physiologically relevant confirmation of activity for lead compounds. Together, these assays will enable the identification of novel β3-adrenergic receptor agonists with therapeutic potential for the treatment of metabolic diseases.
References
Application Notes and Protocols: The Use of BMS-196085 in Primary Adipocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary adipocyte cultures serve as a crucial in vitro model, closely mimicking the physiological characteristics of adipocytes in vivo.[1][2] These cultures are invaluable for studying adipocyte biology, including differentiation (adipogenesis), lipid metabolism, and insulin sensitivity.[1][2][3] BMS-196085, a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, is a key tool for investigating the molecular mechanisms governing these processes. PPARγ is a nuclear receptor that acts as a master regulator of adipogenesis and is the target of the thiazolidinedione (TZD) class of anti-diabetic drugs.[4][5][6][7] This document provides detailed application notes and protocols for the use of this compound in primary adipocyte cultures.
Application Notes
This compound is utilized in primary adipocyte cultures for a variety of applications, primarily revolving around its function as a PPARγ agonist.
-
Induction of Adipogenesis: this compound effectively promotes the differentiation of primary preadipocytes into mature, lipid-laden adipocytes.[4][6] This makes it a valuable compound for studying the transcriptional cascade and morphological changes that occur during adipogenesis.
-
Enhancement of Insulin Sensitivity and Glucose Uptake: As a PPARγ agonist, this compound is expected to enhance insulin-stimulated glucose uptake in mature primary adipocytes.[7][8][9] This is a critical area of research for the development of therapeutics for type 2 diabetes. The mechanism involves the upregulation of genes involved in glucose transport and metabolism, such as Glucose Transporter Type 4 (GLUT4).[8][10]
-
Modulation of Gene Expression: Treatment of primary adipocytes with this compound allows for the study of PPARγ-regulated gene expression. Key target genes include those involved in lipid metabolism (e.g., adipose triglyceride lipase - ATGL), and adipokine secretion (e.g., adiponectin).[5][6]
-
Investigation of Anti-inflammatory Effects: PPARγ activation has known anti-inflammatory effects in adipose tissue.[7][11] this compound can be used to explore these effects in co-culture systems of adipocytes and macrophages or by analyzing the expression of inflammatory cytokines.
Data Presentation
The following tables summarize expected quantitative data from experiments using this compound in primary adipocyte cultures.
Table 1: Effect of this compound on Primary Preadipocyte Differentiation
| Treatment Group | Concentration | Lipid Accumulation (Oil Red O Staining, OD at 520 nm) | Adiponectin Secretion (ng/mL) |
| Vehicle Control | - | Baseline | Baseline |
| This compound | 10 nM | Increased | Increased |
| This compound | 100 nM | Significantly Increased | Significantly Increased |
| This compound | 1 µM | Maximally Increased | Maximally Increased |
Table 2: Effect of this compound on Insulin-Stimulated Glucose Uptake in Mature Primary Adipocytes
| Treatment Group | Concentration | Basal Glucose Uptake (pmol/min/mg protein) | Insulin-Stimulated Glucose Uptake (pmol/min/mg protein) |
| Vehicle Control | - | Baseline | Baseline |
| This compound | 100 nM | No significant change | Increased |
| Insulin | 100 nM | - | Significantly Increased |
| This compound + Insulin | 100 nM | - | Synergistically Increased |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Preadipocytes from Adipose Tissue
This protocol describes the isolation of stromal vascular fraction (SVF), which contains preadipocytes, from murine white adipose tissue.[1][2][12]
Materials:
-
White adipose tissue (e.g., from epididymal or inguinal depots of mice)
-
Dulbecco's Phosphate Buffered Saline (DPBS) with calcium and magnesium
-
Collagenase Type I solution (1 mg/mL in DPBS)
-
Preadipocyte Growth Medium: DMEM/F-12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Red Blood Cell Lysis Buffer
-
Sterile filters (100 µm and 40 µm)
Procedure:
-
Excise adipose tissue and place it in a sterile tube containing DPBS.
-
Mince the tissue finely using sterile scissors in a petri dish.
-
Transfer the minced tissue to a conical tube with Collagenase Type I solution and incubate at 37°C for 30-60 minutes with gentle shaking.
-
Neutralize the collagenase by adding an equal volume of Preadipocyte Growth Medium.
-
Filter the cell suspension through a 100 µm sterile filter into a new conical tube.
-
Centrifuge at 500 x g for 5 minutes. The mature adipocytes will be in the top lipid layer, and the SVF will be in the pellet.
-
Carefully aspirate the top lipid layer and the supernatant.
-
Resuspend the SVF pellet in Red Blood Cell Lysis Buffer and incubate for 5 minutes at room temperature.
-
Add Preadipocyte Growth Medium and filter through a 40 µm sterile filter.
-
Centrifuge at 500 x g for 5 minutes, discard the supernatant, and resuspend the pellet in Preadipocyte Growth Medium.
-
Plate the cells on culture dishes and incubate at 37°C in a humidified atmosphere with 5% CO2.
Protocol 2: Differentiation of Primary Preadipocytes into Mature Adipocytes using this compound
This protocol outlines the induction of adipogenesis in confluent primary preadipocytes.
Materials:
-
Confluent primary preadipocytes
-
Preadipocyte Growth Medium
-
Differentiation Medium I: Preadipocyte Growth Medium supplemented with 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), and 1 µg/mL insulin.
-
Differentiation Medium II: Preadipocyte Growth Medium supplemented with 1 µg/mL insulin.
-
This compound stock solution (in DMSO)
Procedure:
-
Two days post-confluence (Day 0), replace the growth medium with Differentiation Medium I containing the desired concentration of this compound or vehicle control (DMSO).
-
On Day 2, replace the medium with Differentiation Medium II containing this compound or vehicle.
-
From Day 4 onwards, replace the medium every two days with Differentiation Medium II containing this compound or vehicle.
-
Mature, lipid-filled adipocytes should be visible by Day 7-10.
Protocol 3: 2-Deoxy-D-[³H]-Glucose Uptake Assay
This protocol measures glucose transport in mature primary adipocytes.[8]
Materials:
-
Mature primary adipocytes in culture plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin stock solution
-
2-deoxy-D-[³H]-glucose
-
Cytochalasin B
-
Lysis buffer (e.g., 0.1% SDS)
-
Scintillation fluid and counter
Procedure:
-
Wash mature adipocytes twice with KRH buffer.
-
Starve the cells in KRH buffer for 2 hours at 37°C.
-
Pre-incubate the cells with or without 100 nM insulin for 30 minutes at 37°C.
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose (1 µCi/mL) and unlabeled 2-deoxy-D-glucose (10 µM). To determine non-specific uptake, add cytochalasin B (20 µM) to a subset of wells.
-
Incubate for 5-10 minutes at 37°C.
-
Stop the uptake by aspirating the glucose solution and washing the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Normalize the data to protein concentration determined by a BCA assay.
Visualizations
References
- 1. Culture and Differentiation of Primary Preadipocytes from Mouse Subcutaneous White Adipose Tissue | Springer Nature Experiments [experiments.springernature.com]
- 2. Culture and Differentiation of Primary Preadipocytes from Mouse Subcutaneous White Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal Protocol for the Differentiation and Metabolic Analysis of Human Adipose Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARgamma and C/EBP factors orchestrate adipocyte biology via adjacent binding on a genome-wide scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPARgamma regulates adipose triglyceride lipase in adipocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Review: Peroxisome proliferator-activated receptor gamma and adipose tissue--understanding obesity-related changes in regulation of lipid and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of glucose uptake in adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Application of In Vitro Models for Studying the Mechanisms Underlying the Obesogenic Action of Endocrine-Disrupting Chemicals (EDCs) as Food Contaminants—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Navigating the Adipocyte Precursor Niche: Cell-Cell Interactions, Regulatory Mechanisms and Implications for Adipose Tissue Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Isolation and Differentiation of Primary White and Brown Preadipocytes from Newborn Mice [jove.com]
Troubleshooting & Optimization
BMS-196085 solubility issues in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-196085, focusing on common solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective full agonist of the human β3-adrenergic receptor, with a Ki value of 21 nM.[1][2] It also exhibits partial agonist activity at the β1-adrenergic receptor.[1][2] Its primary mechanism of action involves binding to and activating β-adrenergic receptors, which are G-protein coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[] This signaling cascade is involved in processes such as lipolysis and thermogenesis.[]
Q2: What are the main causes of poor aqueous solubility for small molecules like this compound?
A2: Poor aqueous solubility is a common challenge for many small molecule compounds used in research. The primary factors contributing to this include:
-
High Lipophilicity: Molecules with a high degree of lipophilicity (a high logP value) tend to be poorly soluble in water as they favor non-polar environments.
-
Crystal Lattice Energy: A stable, high-energy crystal structure requires more energy to break apart, resulting in lower solubility.
-
pH-Dependent Solubility: For ionizable compounds, their solubility can be significantly influenced by the pH of the aqueous solution.
-
Solid Form: Different physical forms of a compound, such as polymorphs or amorphous states, can have different solubility characteristics.
Q3: I'm observing precipitation when I dilute my this compound from a DMSO stock into an aqueous buffer. What is happening?
A3: This is a very common issue known as "precipitation upon dilution" or "crashing out." Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many lipophilic compounds like this compound at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the local concentration of this compound can temporarily exceed its solubility limit in the mixed DMSO-aqueous environment, causing it to precipitate.[4]
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: The recommended starting solvent for preparing a stock solution of this compound is 100% dimethyl sulfoxide (DMSO).[4] It is advisable to use anhydrous, high-purity DMSO, as absorbed water can affect the solubility and stability of the compound.[5]
Q5: How should I store this compound powder and its stock solutions?
A5: Proper storage is crucial for maintaining the integrity of this compound.
-
Powder: Store at -20°C for long-term storage (up to 3 years).[4]
-
In Solvent (DMSO stock solution): Store at -80°C for up to one year.[4] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a systematic approach to resolving precipitation issues encountered when preparing aqueous working solutions of this compound from a DMSO stock.
Issue: Compound precipitates immediately upon dilution into aqueous buffer.
| Possible Cause | Suggested Solution |
| Final concentration is too high. | The intended final concentration of this compound may exceed its solubility limit in your specific aqueous buffer. Action: Try preparing a more dilute working solution. |
| Improper mixing technique. | Adding the DMSO stock too quickly or without sufficient agitation can create localized areas of high concentration, leading to precipitation. Action: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.[6] |
| Low temperature of the aqueous buffer. | Colder temperatures can decrease the solubility of many compounds. Action: Gently pre-warm your aqueous buffer (e.g., to 37°C) before adding the this compound stock solution.[4] |
Issue: Solution is initially clear but becomes cloudy or shows precipitate over time.
| Possible Cause | Suggested Solution |
| Supersaturated solution. | The initial clear solution may be in a temporary supersaturated state, with precipitation occurring as it equilibrates. Action: Prepare fresh working solutions immediately before each experiment. It is not recommended to store diluted aqueous solutions of this compound. |
| pH of the buffer. | The solubility of this compound may be pH-dependent. Action: If your experimental design allows, test a range of pH values for your buffer to identify the optimal pH for solubility. |
| Adsorption to labware. | The compound may be adsorbing to the walls of plastic or glass containers, which can act as nucleation sites for precipitation. Action: Consider using low-adhesion polypropylene tubes or glass vials.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes a general method for preparing a working solution of this compound in an aqueous buffer for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes or gently warm to 37°C.[4]
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Prepare an Aqueous Working Solution (Example: 10 µM):
-
Pre-warm the aqueous buffer to 37°C.[4]
-
Perform a serial dilution of the 10 mM DMSO stock solution. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate solution.
-
While vigorously vortexing the pre-warmed aqueous buffer, add the required volume of the 1 mM intermediate stock solution dropwise to achieve the final desired concentration (e.g., add 10 µL of 1 mM stock to 990 µL of buffer for a 10 µM final concentration).
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may try brief sonication.[4]
-
Important: Use the freshly prepared aqueous working solution immediately. Do not store.
-
Protocol 2: General Kinetic Solubility Assay (Shake-Flask Method)
This protocol provides a general method to estimate the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well filter plates (e.g., Millipore MultiScreen) or a centrifuge
-
96-well UV-compatible plates
-
Plate reader capable of measuring UV absorbance
-
Thermomixer or shaker
Procedure:
-
Preparation of Incubation Mixtures:
-
In a 96-well plate, add 198 µL of the aqueous buffer to each well.
-
Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This creates a 100 µM top concentration with 1% DMSO.
-
Perform serial dilutions across the plate.
-
-
Incubation:
-
Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with constant shaking (e.g., 850 rpm) for a set period (e.g., 2 hours).
-
-
Separation of Undissolved Compound:
-
Filter the solutions through the 96-well filter plate into a new UV-compatible 96-well plate. Alternatively, centrifuge the plate at high speed and carefully transfer the supernatant.
-
-
Quantification:
-
Measure the UV absorbance of the filtrate/supernatant at a predetermined wavelength for this compound.
-
Calculate the concentration of the dissolved compound by comparing the absorbance to a standard curve of this compound prepared in a mixture of the aqueous buffer and DMSO (at the same final DMSO concentration).
-
Visualizations
This compound Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing this compound precipitation issues.
β3-Adrenergic Receptor Signaling Pathway
Caption: The signaling pathway activated by the β3-adrenergic receptor agonist this compound.
References
Preventing off-target effects of BMS-196085 in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-196085. Our goal is to help you prevent and troubleshoot potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective full agonist of the human beta-3 adrenergic receptor (β3-AR) with a Ki value of 21 nM and 95% activation.[1][2] It is orally active and has been investigated for its potential therapeutic effects in obesity and type 2 diabetes.[2][]
Q2: What are the known off-target effects of this compound?
The primary known off-target effect of this compound is its partial agonist activity at the human beta-1 adrenergic receptor (β1-AR), with 45% activation.[1][2][4] This can lead to physiological responses in tissues expressing β1-AR, such as the heart.
Q3: I am observing an unexpected cardiovascular effect in my experiment. Could this be an off-target effect of this compound?
Yes, unexpected cardiovascular effects, such as an increase in heart rate or contractility, could be due to the partial agonist activity of this compound on β1-adrenergic receptors, which are prominently expressed in the heart.[5] The on-target β3-adrenergic receptors also have roles in the cardiovascular system, which can complicate interpretation.[6][7]
Q4: How can I differentiate between on-target (β3-AR) and off-target (β1-AR) effects in my cell-based assays?
To distinguish between β3-AR and β1-AR mediated effects, you can use selective antagonists. Pre-treating your cells with a β1-AR selective antagonist (e.g., atenolol, metoprolol) should block the off-target effects of this compound without affecting its on-target activity at the β3-AR. Conversely, a β3-AR selective antagonist (e.g., SR59230A) can be used to confirm on-target effects, although it's important to be aware of the reported non-selectivity of some agents like SR59230A at higher concentrations.[8]
Q5: What are the typical downstream signaling pathways activated by this compound?
Upon binding to β3-AR or β1-AR, this compound activates the Gs alpha subunit of the associated G protein. This stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[][9] Increased cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or variable results in cAMP assays. | Cell health and passage number, agonist concentration, incubation time, or phosphodiesterase (PDE) activity.[10] | Ensure cells are healthy and within a low passage number. Perform a dose-response curve to determine the optimal this compound concentration and a time-course experiment to identify peak cAMP accumulation.[10] Use a PDE inhibitor (e.g., IBMX) to prevent cAMP degradation.[10] |
| Observed phenotype does not align with known β3-AR function. | The phenotype may be driven by the off-target activation of β1-AR. | Use a selective β1-AR antagonist to see if the phenotype is reversed or diminished. Compare the effects of this compound with a more selective β3-AR agonist if available. |
| High non-specific binding in radioligand binding assays. | Radioligand concentration is too high, insufficient washing, or inappropriate blocking agents.[11] | Optimize the radioligand concentration (ideally at or below its Kd value).[10] Increase the number and volume of wash steps with ice-cold buffer.[10] Test different blocking agents (e.g., bovine serum albumin).[11] |
| No or low response to this compound. | Low receptor expression in the cell model, incorrect agonist concentration range, or low cell viability.[11] | Confirm β3-AR and β1-AR expression in your cell model using techniques like qPCR, western blot, or radioligand binding.[11] Perform a wider dose-response curve. Check cell viability.[11] |
Data Presentation
Table 1: Receptor Binding Profile of this compound
| Receptor | Ki (nM) | Functional Activity |
| Human β3-Adrenergic Receptor | 21 | Full Agonist (95% activation)[1] |
| Human β1-Adrenergic Receptor | Not specified | Partial Agonist (45% activation)[1] |
| Human β2-Adrenergic Receptor | Not specified | Not specified |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure the intracellular cAMP levels in response to this compound stimulation.
-
Cell Plating: Seed cells expressing the adrenergic receptors of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for at least 2 hours to reduce basal cAMP levels.
-
PDE Inhibition: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.
-
Antagonist Pre-treatment (for off-target investigation): For experiments aiming to block off-target effects, pre-incubate the cells with a selective β1-AR antagonist for 30-60 minutes before adding this compound.
-
Agonist Stimulation: Add serial dilutions of this compound to the cells and incubate for the predetermined optimal time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound to determine the EC50.
Protocol 2: Radioligand Binding Assay
This protocol can be used to determine the binding affinity of this compound for β-adrenergic receptors.
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the adrenergic receptors.[10]
-
Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand that binds to the receptor of interest (e.g., [³H]dihydroalprenolol for β-adrenergic receptors), and varying concentrations of unlabeled this compound (as a competitor).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filter mat in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and calculate the Ki value.
Visualizations
References
- 1. This compound: a potent and selective full agonist of the human beta(3) adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Targeting β3-Adrenergic Receptors in the Heart: Selective Agonism and β-Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The beta3-adrenoceptor as a therapeutic target: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
BMS-196085 Stability and Degradation: A Technical Support Resource
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and degradation of BMS-196085 in long-term storage. The following information, presented in a question-and-answer format, addresses potential issues and offers troubleshooting advice to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, spanning months to years, it is recommended to store solid this compound at -20°C. For short-term storage, from days to weeks, a temperature of 0-4°C is suitable. To prevent degradation from moisture, it is crucial to store the compound in a tightly sealed container, preferably with a desiccant.
Q2: How should I prepare and store stock solutions of this compound?
The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). For long-term storage of up to one year, it is advisable to aliquot the DMSO stock solution into single-use vials and store them at -80°C. This practice helps to avoid repeated freeze-thaw cycles which can accelerate degradation.
Q3: Can I store diluted, aqueous working solutions of this compound?
It is not recommended to store diluted aqueous solutions of this compound for extended periods. These solutions are more susceptible to degradation and precipitation. Fresh working solutions should be prepared from the frozen DMSO stock for each experiment to ensure accurate and reproducible results.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, compounds with similar structures, such as other β-adrenergic agonists, are often susceptible to oxidation, hydrolysis, and photodecomposition. Forced degradation studies under stress conditions (e.g., exposure to acid, base, heat, light, and oxidizing agents) can help elucidate the specific degradation pathways for this compound.
Q5: How can I assess the stability of my this compound sample?
A stability-indicating high-performance liquid chromatography (HPLC) method is the most common technique to assess the purity and degradation of this compound. This method should be capable of separating the intact drug from any potential degradation products. Regular analysis of stored samples can track the compound's purity over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an assay | Compound degradation due to improper storage. | - Verify the storage conditions of both the solid compound and stock solutions. - Prepare a fresh stock solution from a new vial of solid this compound. - Perform an HPLC analysis to check the purity of the stored sample. |
| Precipitation observed in stock solution upon thawing | - The compound has a lower solubility at colder temperatures. - The concentration of the stock solution is too high. | - Gently warm the solution to 37°C and vortex to redissolve the precipitate. - If precipitation persists, consider preparing a new stock solution at a lower concentration. |
| Inconsistent experimental results | - Degradation of the compound in working solutions. - Repeated freeze-thaw cycles of the stock solution. | - Always prepare fresh working solutions immediately before use. - Ensure that stock solutions are properly aliquoted to minimize freeze-thaw cycles. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products and their retention times. - If the new peaks are significant, the stored sample may no longer be suitable for use. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle sonication can be used if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected vials.
-
Storage: Store the aliquots at -80°C for long-term storage.
General Protocol for a Forced Degradation Study
A forced degradation study is essential for understanding the stability of a drug substance and for developing a stability-indicating analytical method. This involves subjecting the compound to various stress conditions that are more severe than accelerated stability conditions.[1]
-
Sample Preparation: Prepare solutions of this compound in an appropriate solvent (e.g., a mixture of water/acetonitrile or water/methanol).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound and a solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to UV light (254 nm) and visible light for a defined period.
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a suitable analytical method, typically reverse-phase HPLC with UV detection.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates the formation of degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
Visualizations
Caption: Workflow for preparing and assessing the long-term stability of this compound.
Caption: Troubleshooting flowchart for unexpected experimental outcomes with this compound.
References
How to minimize cytotoxicity of BMS-196085 in cell culture.
As comprehensive public information on BMS-196085 is limited, this technical support center has been created using BMS-777607 as a representative compound to illustrate how to address and mitigate in vitro cytotoxicity. BMS-777607 is a multi-kinase inhibitor known to induce a specific cytotoxic phenotype—polyploidy and senescence—providing a valuable model for troubleshooting.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multi-kinase inhibitor BMS-777607. The information aims to help users understand and minimize the cytotoxic effects of BMS-777607, specifically the induction of polyploidy and senescence, to ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BMS-777607?
BMS-777607 is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases. Its primary targets include MET, RON, AXL, and Tyro3.[1][2] By inhibiting these kinases, BMS-777607 can disrupt key signaling pathways involved in tumor cell proliferation, survival, invasion, and metastasis.[3][4]
Q2: What are the observed cytotoxic effects of BMS-777607 in cell culture?
Beyond its on-target anti-proliferative effects, BMS-777607 can induce a unique form of cytotoxicity characterized by extensive polyploidy (cells with multiple sets of chromosomes) and cellular senescence (a state of irreversible growth arrest).[1][5] This is considered an off-target effect.
Q3: What is the mechanism behind BMS-777607-induced polyploidy and senescence?
Studies have shown that at therapeutic concentrations (typically 1-10 µM), BMS-777607 inhibits Aurora Kinase B, a key regulator of mitosis.[1][6] This inhibition disrupts the formation of the bipolar spindle and prevents proper chromosome segregation and cytokinesis, leading to the formation of polyploid cells.[1][6] These polyploid cells often subsequently enter a senescent state.[5][7]
Q4: At what concentrations does BMS-777607 typically induce these cytotoxic effects?
The induction of polyploidy is dose-dependent. It can be observed at concentrations as low as 1 µM and becomes more pronounced at 5 µM to 10 µM in sensitive cell lines like T-47D and ZR-75-1 breast cancer cells.[1]
Q5: Does BMS-777607-induced polyploidy affect cellular resistance to other drugs?
Yes, cells that have become polyploid due to BMS-777607 treatment have shown increased resistance to various cytotoxic chemotherapeutic agents, such as doxorubicin and paclitaxel.[1][6] This is a critical consideration for combination therapy studies.
Q6: Is it possible to mitigate the polyploidy and senescence induced by BMS-777607?
Yes, research suggests that co-treatment with an mTOR inhibitor, such as AZD8055, can prevent BMS-777607-induced polyploidy and senescence.[5] This co-treatment can also increase the sensitivity of cancer cells to cytotoxic chemotherapeutics.[5]
Troubleshooting Guide
This guide addresses the common issue of extensive polyploidy and senescence observed when using BMS-777607.
Problem: High levels of polyploidy and senescence are observed, compromising the intended experimental outcomes.
Quantitative Data Summary
Table 1: Dose-Dependent Induction of Polyploidy by BMS-777607 in Breast Cancer Cell Lines
| Cell Line | BMS-777607 Concentration (µM) | Percentage of Polyploid Cells (8N or higher) |
| T-47D | 1.0 | 14% |
| 5.0 | 78% | |
| 10.0 | 86% | |
| ZR-75-1 | 1.0 | 11% |
| 5.0 | 82% | |
| 10.0 | 88% | |
| MCF-7 | 5.0 | 36% |
| 10.0 | 59% | |
| Data synthesized from studies on BMS-777607's effect on breast cancer cell lines.[1] |
Table 2: IC50 Values of BMS-777607 and Chemotherapeutic Agents in Control vs. Polyploid Cells
| Cell Line | Treatment Group | Doxorubicin IC50 (nM) | Paclitaxel IC50 (nM) |
| T-47D | Control (Diploid) | 300 | 4 |
| Polyploid (BMS-777607 induced) | >1000 | >20 | |
| ZR-75-1 | Control (Diploid) | 450 | 6 |
| Polyploid (BMS-777607 induced) | >1500 | >30 | |
| Illustrative data based on findings that polyploid cells show increased chemoresistance.[1][5] |
Experimental Protocols
Protocol 1: Assessment of BMS-777607-Induced Polyploidy by Flow Cytometry
Objective: To quantify the percentage of polyploid cells following treatment with BMS-777607.
Materials:
-
Cell line of interest (e.g., T-47D)
-
Complete culture medium
-
BMS-777607 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 2 x 10⁶ cells in 100-mm culture dishes and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of BMS-777607 (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate for 48-72 hours.
-
Cell Harvest: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer. Gate the cell populations based on their DNA content (2N, 4N, 8N, 16N) to determine the percentage of polyploid cells.[8][9]
Protocol 2: Mitigation of BMS-777607-Induced Polyploidy with an mTOR Inhibitor
Objective: To determine if co-treatment with an mTOR inhibitor can prevent the polyploidy induced by BMS-777607.
Materials:
-
Cell line of interest (e.g., T-47D)
-
Complete culture medium
-
BMS-777607 stock solution (in DMSO)
-
mTOR inhibitor (e.g., AZD8055) stock solution (in DMSO)
-
Materials for polyploidy assessment (see Protocol 1)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in appropriate plates for both flow cytometry (100-mm dishes) and viability assays (96-well plates).
-
Treatment Groups: Set up the following treatment groups:
-
Vehicle control (DMSO)
-
BMS-777607 alone (e.g., 5 µM)
-
mTOR inhibitor alone (e.g., 25 nM AZD8055)
-
BMS-777607 + mTOR inhibitor co-treatment
-
-
Incubation: Treat the cells and incubate for 72 hours.
-
Assessment:
-
For the 100-mm dishes, follow Protocol 1 to analyze the DNA content and quantify polyploidy.
-
For the 96-well plates, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis: Compare the percentage of polyploid cells and the cell viability across the different treatment groups. A successful mitigation will show a significant reduction in polyploidy in the co-treatment group compared to the BMS-777607 alone group, without a significant decrease in cell viability compared to the control.[5]
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bms-777607 | C25H19ClF2N4O4 | CID 24794418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Prevention of BMS-777607-induced polyploidy/senescence by mTOR inhibitor AZD8055 sensitizes breast cancer cells to cytotoxic chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Tumor Cell Senescence and Polyploidy as Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ploidy - Flow Cytometry Core Facility [icms.qmul.ac.uk]
Improving the bioavailability of BMS-196085 in animal studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of BMS-196085 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective full agonist of the human β3-adrenergic receptor, with partial agonist activity at the β1 receptor.[1][][3] It has been investigated for its potential therapeutic effects in obesity and type 2 diabetes.[1][] Like many small molecule drug candidates, achieving optimal oral bioavailability can be a challenge. Poor bioavailability can lead to high variability in experimental results, insufficient drug exposure at the target site, and the need for higher, potentially toxic, doses.
Q2: What are the typical causes of poor oral bioavailability for a compound like this compound?
A2: Poor oral bioavailability is often a result of one or more of the following factors:
-
Low Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed. Many drug candidates are poorly soluble in water.
-
Poor Permeability: The drug must be able to pass through the intestinal wall to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.
-
Efflux by Transporters: Transporters like P-glycoprotein in the intestinal wall can actively pump the drug back into the gut lumen, reducing absorption.
Q3: What general strategies can be employed to improve the bioavailability of this compound?
A3: Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble compounds. These include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.
-
Use of Excipients:
-
Solubilizing agents: Surfactants (e.g., Tweens, Cremophors) and co-solvents (e.g., PEG 300, propylene glycol) can increase the solubility of the drug in the formulation.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
-
Complexation agents: Cyclodextrins can form inclusion complexes with the drug, increasing its solubility.
-
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution rate and extent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between animals. | Poor and variable dissolution of the drug in the GI tract. Food effects influencing absorption. | 1. Optimize the formulation to ensure complete solubilization of the drug in the dosing vehicle. 2. Consider a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS). 3. Standardize the feeding schedule of the animals (e.g., fasted vs. fed state) during the study. |
| Low overall drug exposure (low AUC) after oral dosing. | Poor solubility, low permeability, or high first-pass metabolism. | 1. Conduct in vitro solubility and permeability assays (e.g., Caco-2) to identify the primary barrier. 2. If solubility is the issue, explore different solubilization techniques (see Q3 in FAQs). 3. If permeability is low, investigate the potential for P-glycoprotein efflux and consider co-administration with a P-gp inhibitor in exploratory studies. 4. If first-pass metabolism is suspected, conduct in vitro metabolism studies with liver microsomes from the relevant animal species. |
| Non-linear dose-exposure relationship. | Saturation of absorption mechanisms or transporters at higher doses. Solubility-limited absorption. | 1. Ensure the drug is fully dissolved in the formulation at the highest dose. 2. Evaluate the dose-response in a wider range to understand the saturation kinetics. 3. Consider alternative routes of administration (e.g., intravenous) to determine clearance and volume of distribution, which can help interpret the oral data. |
| Precipitation of the compound in the dosing vehicle. | The concentration of this compound exceeds its solubility in the chosen vehicle. | 1. Reduce the concentration of the drug in the formulation. 2. Explore different or combinations of co-solvents and surfactants to increase solubility. 3. Consider a suspension formulation with appropriate suspending agents, though this may lead to more variable absorption. |
Quantitative Data Summary
Due to the limited publicly available pharmacokinetic data for this compound, the following table presents illustrative data based on typical values for preclinical compounds. This is intended to serve as a template for organizing experimental results.
| Parameter | Rat | Dog | Monkey |
| Oral Bioavailability (%) | e.g., 15-25% | e.g., 20-35% | e.g., 30-45% |
| Tmax (h) | e.g., 1-2 | e.g., 2-4 | e.g., 2-4 |
| Cmax (ng/mL) at 10 mg/kg | e.g., 150-300 | e.g., 250-500 | e.g., 400-700 |
| AUC (ng*h/mL) at 10 mg/kg | e.g., 600-1200 | e.g., 1500-3000 | e.g., 2500-5000 |
| Half-life (h) | e.g., 4-6 | e.g., 6-8 | e.g., 8-12 |
Experimental Protocols
Protocol: Oral Bioavailability Study of this compound in Rats
1. Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound in Sprague-Dawley rats.
2. Materials:
-
This compound
-
Vehicle for oral formulation (e.g., 20% Solutol HS 15 in water)
-
Vehicle for intravenous formulation (e.g., 10% DMSO, 40% PEG 300, 50% saline)
-
Sprague-Dawley rats (male, 250-300g) with jugular vein cannulas
-
Dosing gavage needles
-
Blood collection tubes (with anticoagulant, e.g., K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
3. Methods:
-
Animal Acclimatization: Acclimatize cannulated rats for at least 48 hours before the study.
-
Dosing Groups:
-
Group 1 (n=3): Intravenous (IV) administration of this compound at 1 mg/kg.
-
Group 2 (n=3): Oral (PO) administration of this compound at 10 mg/kg.
-
-
Formulation Preparation:
-
IV formulation: Dissolve this compound in the vehicle to a final concentration of 0.5 mg/mL.
-
PO formulation: Dissolve this compound in the vehicle to a final concentration of 2 mg/mL.
-
-
Dosing:
-
Fast rats overnight before dosing.
-
Administer the IV dose as a bolus via the jugular vein cannula.
-
Administer the PO dose by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at the following time points:
-
IV group: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO group: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
-
Sample Processing:
-
Immediately place blood samples into anticoagulant tubes and mix gently.
-
Centrifuge the blood samples at 4°C to separate plasma.
-
Transfer plasma to labeled tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
Caption: Strategies to improve the bioavailability of poorly soluble compounds.
Caption: Workflow for a typical oral bioavailability study in animals.
Caption: Simplified signaling pathway of this compound via the β3-adrenergic receptor.
References
Addressing poor signal-to-noise ratio in BMS-196085 assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-196085. The information provided is designed to help address common issues, particularly poor signal-to-noise ratio, encountered during in vitro functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective full agonist for the human β3 (beta-3) adrenergic receptor and a partial agonist for the β1 (beta-1) adrenergic receptor.[1] Its mechanism of action involves binding to these receptors, which are Gs-coupled G-protein coupled receptors (GPCRs), and stimulating the activity of adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger involved in various physiological responses.
Q2: What are the most common in vitro functional assays for this compound?
A2: Given its mechanism of action, the most common in vitro functional assays for this compound are those that measure the downstream consequences of β-adrenergic receptor activation. These include:
-
cAMP Accumulation Assays: These assays directly measure the increase in intracellular cAMP levels upon stimulation with this compound. Common formats include Homogeneous Time-Resolved Fluorescence (HTRF), and enzyme-linked immunosorbent assays (ELISAs).
-
CRE-Luciferase Reporter Gene Assays: These assays utilize a reporter gene (luciferase) under the control of a cAMP response element (CRE). An increase in cAMP leads to the activation of transcription factors that bind to the CRE, driving the expression of luciferase, which can be measured as a luminescent signal.[2][3]
Q3: What kind of quantitative data is available for this compound's activity?
A3: this compound has been characterized as a potent agonist. The available data on its in vitro activity is summarized in the table below.
Data Presentation: In Vitro Activity of this compound
| Parameter | Receptor | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Human β3 Adrenergic Receptor | 21 nM | Radioligand Binding | [1] |
| Functional Activity | Human β3 Adrenergic Receptor | 95% Activation (Full Agonist) | Functional Assay | [1] |
| Functional Activity | Human β1 Adrenergic Receptor | 45% Activation (Partial Agonist) | Functional Assay | [1] |
Note: EC50 values in functional assays are expected to be in a similar nanomolar range to the Ki value.
Troubleshooting Guides
A poor signal-to-noise ratio is a common challenge in cell-based assays. This can manifest as high background, low signal, or excessive variability between replicate wells. The following sections provide troubleshooting guidance for common issues encountered in cAMP and CRE-luciferase assays with this compound.
Issue 1: High Background Signal
High background can mask the specific signal generated by this compound, leading to a poor assay window.
| Potential Cause | Recommended Solution |
| Constitutive Receptor Activity | High expression of β-adrenergic receptors can sometimes lead to agonist-independent (constitutive) activity, elevating basal cAMP levels. Consider using a cell line with a lower, more physiological receptor expression level. |
| Cellular Autofluorescence (Fluorescence-based assays) | Cell culture media containing phenol red can contribute to background fluorescence. Use phenol red-free media for the assay. Some cell lines also have higher intrinsic autofluorescence. |
| Reagent-Related Background | Ensure all assay reagents are properly prepared and within their expiration dates. Old or improperly stored reagents can lead to increased background. |
| Non-specific Binding of Detection Reagents | In immunoassays like HTRF or ELISA, non-specific binding of antibodies can elevate the background. Ensure adequate blocking steps and optimize antibody concentrations. |
| High Basal cAMP Levels | Cells may have high basal cAMP due to culture conditions. Serum starvation of cells for a few hours before the assay can sometimes lower basal cAMP levels. |
Issue 2: Low or No Signal Upon this compound Stimulation
A weak or absent signal can make it impossible to determine the potency and efficacy of this compound.
| Potential Cause | Recommended Solution |
| Low Receptor Expression | The cell line used may not express sufficient levels of the β3 or β1 adrenergic receptors. Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry. |
| Poor Cell Health | Assays should be performed on healthy, actively dividing cells. Ensure cells are not over-confluent and have good viability. |
| Suboptimal this compound Concentration | The concentration of BMS-19608S may be too low to elicit a response. Perform a full dose-response curve to determine the optimal concentration range. |
| Incorrect Assay Buffer or Conditions | The pH, ionic strength, and presence of certain ions in the assay buffer can affect receptor function. Use the buffer recommended in the assay protocol. |
| Phosphodiesterase (PDE) Activity | Intracellular PDEs rapidly degrade cAMP. The inclusion of a PDE inhibitor, such as IBMX, in the assay buffer is often necessary to allow for cAMP accumulation to detectable levels. |
| Insufficient Incubation Time | The incubation time with this compound may not be long enough for a maximal response to develop. Optimize the stimulation time by performing a time-course experiment. |
Issue 3: High Variability Between Replicate Wells
Excessive variability can obscure real differences between treatment groups and lead to unreliable data.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Uneven cell distribution in the microplate is a common source of variability. Ensure cells are well-mixed before and during plating. Allow the plate to sit at room temperature for a short period before incubation to allow for even settling. |
| Pipetting Errors | Inaccurate or inconsistent pipetting of this compound, cells, or assay reagents will lead to high variability. Use calibrated pipettes and proper pipetting techniques. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation and temperature fluctuations. Avoid using the outermost wells for experimental samples; instead, fill them with media or buffer to create a humidity barrier. |
| Temperature Gradients | Ensure that the entire assay plate is at a uniform temperature during incubation steps. Avoid placing plates on cold or hot surfaces. |
Visualizations
Signaling Pathway
Caption: β-Adrenergic receptor signaling cascade.
Experimental Workflow
Caption: General workflow for a cell-based cAMP assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting signal issues.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
HEK293 cells stably expressing the human β3 or β1 adrenergic receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
This compound stock solution (in DMSO).
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
White, low-volume 384-well microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
The day before the assay, seed cells into a white 384-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 10 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer containing a final concentration of 1% DMSO.
-
-
Assay Protocol:
-
Carefully remove the culture medium from the cell plate.
-
Add 5 µL of assay buffer containing the PDE inhibitor (e.g., 1 mM IBMX) to all wells.
-
Add 5 µL of the this compound serial dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Prepare the HTRF detection reagents according to the manufacturer's instructions.
-
Add 5 µL of the cAMP-d2 working solution to each well.
-
Add 5 µL of the anti-cAMP cryptate working solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the 665/620 ratio and normalize the data.
-
Plot the normalized data against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
-
CRE-Luciferase Reporter Gene Assay
This protocol provides a general framework for a CRE-luciferase reporter assay.
Materials:
-
HEK293 cells.
-
CRE-luciferase reporter plasmid and a constitutively active control plasmid (e.g., Renilla luciferase).
-
Transfection reagent.
-
Cell culture medium.
-
Assay medium (e.g., serum-free medium).
-
This compound stock solution (in DMSO).
-
Luciferase assay reagent.
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Transfection:
-
Co-transfect HEK293 cells with the CRE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.
-
Seed the transfected cells into a white 96-well plate and allow them to attach and recover for 24 hours.
-
-
Compound Treatment:
-
Replace the culture medium with assay medium.
-
Prepare serial dilutions of this compound in assay medium.
-
Add the this compound dilutions to the cells and incubate for 4-6 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the assay medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Renilla luciferase substrate (or use a dual-luciferase assay system) and measure the luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
-
References
Best practices for handling and storing BMS-196085.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing BMS-196085 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective full agonist for the human β3-adrenergic receptor (β3-AR) and a partial agonist for the β1-adrenergic receptor (β1-AR). Its primary mechanism of action involves the stimulation of adenylate cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This activity makes it a valuable tool for research in areas such as obesity and type 2 diabetes.
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations are summarized in the table below.
Q3: In what solvents is this compound soluble?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO). For in vivo experiments, specific formulations using co-solvents are recommended to ensure solubility and bioavailability.
Q4: Can I store diluted working solutions of this compound?
A4: It is highly recommended to prepare fresh working solutions from your stock solution for each experiment. Storing diluted aqueous solutions is not advised due to the potential for precipitation and degradation over time.
Handling and Safety
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, general laboratory best practices for handling chemical compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound in its solid form or in solution.
-
Engineering Controls: Handle the powdered form of this compound in a chemical fume hood to avoid inhalation of fine particles. Ensure adequate ventilation in the laboratory.
-
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do not induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.
-
-
Disposal: Dispose of unused this compound and any contaminated materials in accordance with your institution's and local environmental regulations for chemical waste. Do not dispose of down the drain.
Quantitative Data
| Parameter | Value | Reference |
| Storage (Solid) | Store at -20°C for up to 3 years. | [1] |
| Storage (in DMSO) | Store at -80°C for up to 1 year. | [1] |
| Solubility in DMSO | ≥ 100 mg/mL | N/A |
| Ki for human β3-AR | 21 nM | N/A |
| β3-AR Activation | 95% (full agonist) | N/A |
| β1-AR Activation | 45% (partial agonist) | N/A |
Experimental Protocols
Preparation of Stock Solution
-
Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is fully dissolved. Gentle sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
General Protocol for a Cell-Based cAMP Assay
This protocol provides a general framework for measuring the effect of this compound on intracellular cAMP levels in a cell line expressing the β3-adrenergic receptor.
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Cell Treatment: Remove the growth medium from the cells and replace it with the assay buffer containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate at 37°C for a predetermined amount of time (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Troubleshooting Guides
Issue: Low or no response to this compound in a cell-based assay.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure the compound has been stored correctly. Prepare a fresh stock solution from a new vial of powder.
-
-
Possible Cause 2: Low Receptor Expression.
-
Solution: Verify the expression of the β3-adrenergic receptor in your cell line using techniques like qPCR or Western blotting.
-
-
Possible Cause 3: Sub-optimal Assay Conditions.
-
Solution: Optimize the incubation time and cell density. Ensure that the final DMSO concentration in the assay is not inhibiting cell function (typically ≤ 0.5%).
-
Issue: Precipitation of this compound upon dilution in aqueous buffer.
-
Possible Cause: Poor aqueous solubility.
-
Solution 1: Pre-warm both the stock solution and the aqueous buffer to 37°C before mixing.
-
Solution 2: Perform a serial dilution in DMSO to an intermediate concentration before the final dilution into the aqueous buffer.
-
Solution 3: If precipitation persists, gentle sonication may help to redissolve the compound.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: A logical workflow for troubleshooting experiments.
References
Overcoming resistance to BMS-196085 in cell lines.
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, there is no publicly available scientific literature detailing specific instances of acquired resistance to BMS-196085 in cell lines. This technical support center provides guidance based on established principles of β-adrenergic receptor pharmacology and general mechanisms of drug resistance. The protocols and troubleshooting guides are intended to be a starting point for researchers who may encounter or wish to investigate potential resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective full agonist for the human β3-adrenergic receptor (β3-AR) with a Ki value of 21 nM. It also exhibits partial agonist activity at the β1-adrenergic receptor.[1][2] Its primary mechanism of action involves binding to and activating β-adrenergic receptors, leading to the stimulation of adenylate cyclase. This enzyme then increases intracellular levels of the second messenger cyclic AMP (cAMP).[3] This signaling cascade is crucial in processes such as lipolysis and glucose metabolism.[3]
Q2: We are observing a diminished response to this compound in our cell line over time. What could be the potential causes?
A2: A diminished response, or acquired resistance, to a β-adrenergic agonist like this compound in a cell line that was initially responsive can stem from several molecular mechanisms. Based on general knowledge of β-adrenergic receptor signaling, the most likely causes include:
-
Receptor Desensitization and Downregulation: Prolonged exposure to an agonist can lead to the phosphorylation of the β-adrenergic receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its G protein and can target it for internalization, thereby reducing the number of receptors on the cell surface.
-
Upregulation of Phosphodiesterases (PDEs): Cells may adapt to chronic stimulation by increasing the expression or activity of phosphodiesterases, enzymes that degrade cAMP. This would dampen the intracellular signal generated by this compound.
-
Alterations in Downstream Signaling Components: Changes in the expression or function of proteins downstream of the receptor, such as adenylyl cyclase or protein kinase A (PKA), could also lead to a reduced cellular response.
-
Genetic or Epigenetic Modifications: Spontaneous mutations in the adrenergic receptor gene or epigenetic changes affecting the expression of key signaling proteins could arise during prolonged cell culture, leading to a resistant phenotype.
Troubleshooting Guides
Issue 1: Decreased Potency or Efficacy of this compound
You observe a rightward shift in the dose-response curve (increased EC50) or a decrease in the maximal response (Emax) to this compound in your cell line.
| Potential Cause | Recommended Action | Expected Outcome |
| Receptor Downregulation | Quantify the number of β-adrenergic receptors on the cell surface using radioligand binding assays or flow cytometry. | A significant decrease in receptor number in the less responsive cells compared to the parental cell line. |
| Receptor Desensitization | Measure cAMP production in response to a short-term (acute) stimulation with this compound. Compare this to the response after prolonged (chronic) pre-treatment with the agonist. | A blunted cAMP response after chronic pre-treatment, even if receptor numbers are not significantly reduced. |
| Increased PDE Activity | Perform a phosphodiesterase activity assay on cell lysates from both sensitive and suspected resistant cells. | Higher PDE activity in the cell lysates from the less responsive cells. |
| Ligand Degradation | Ensure the stability of your this compound stock solution. Prepare fresh solutions and protect from light and repeated freeze-thaw cycles. | Consistent results with a fresh batch of the compound. |
Issue 2: Complete Loss of Response to this compound
Your cell line, which was previously responsive, no longer shows any significant response to this compound, even at high concentrations.
| Potential Cause | Recommended Action | Expected Outcome |
| Loss of Receptor Expression | Analyze β-adrenergic receptor mRNA and protein expression levels using qRT-PCR and Western blotting, respectively. | Significantly reduced or absent receptor expression in the non-responsive cells. |
| Mutation in the Receptor Gene | Sequence the coding region of the β-adrenergic receptor gene(s) expressed in your cell line to check for mutations. | Identification of mutations that could affect ligand binding or receptor activation. |
| Cell Line Contamination or Misidentification | Perform cell line authentication using short tandem repeat (STR) profiling. | Confirmation of the cell line's identity and purity. |
Hypothetical Data on this compound Resistance
The following tables present hypothetical quantitative data that could be generated when investigating resistance to this compound.
Table 1: Characterization of a Hypothetical this compound-Resistant Cell Line
| Parameter | Parental Cell Line | Resistant Cell Line |
| This compound EC50 (cAMP assay) | 15 nM | 250 nM |
| Maximal cAMP Response (% of Forskolin) | 85% | 40% |
| β-Adrenergic Receptor Density (fmol/mg protein) | 120 | 35 |
| Basal PDE Activity (pmol/min/mg protein) | 50 | 150 |
Table 2: Effect of a PDE Inhibitor on this compound Potency
| Cell Line | This compound EC50 (no inhibitor) | This compound EC50 (+ 10 µM IBMX) |
| Parental | 15 nM | 8 nM |
| Resistant | 250 nM | 75 nM |
Experimental Protocols
Protocol 1: Development of a this compound Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to this compound through continuous exposure.
-
Determine the initial IC50/EC50: Perform a dose-response curve for this compound on the parental cell line to determine the concentration that elicits a half-maximal response (EC50 for an agonist) or inhibition (IC50 for a cytotoxic agent).
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the EC50/IC50.
-
Recovery and Proliferation: After 2-3 days, replace the medium with fresh medium containing the same concentration of this compound. Allow the cells to recover and proliferate. A significant portion of the cells may die initially.
-
Dose Escalation: Once the cells are proliferating steadily, increase the concentration of this compound in the culture medium by 1.5 to 2-fold.
-
Repeat: Continue this cycle of adaptation and dose escalation for several months.
-
Characterization: Periodically, perform a dose-response assay to assess the shift in EC50/IC50.
-
Maintenance: Once the desired level of resistance is achieved, maintain the resistant cell line in a medium containing a maintenance concentration of this compound to preserve the resistant phenotype.
Protocol 2: Quantification of Intracellular cAMP
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for measuring intracellular cAMP levels.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Treatment:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C. Include a vehicle control and a positive control (e.g., 10 µM Forskolin).
-
-
Cell Lysis: Aspirate the medium and add 100 µL of 0.1 M HCl to each well. Incubate for 10 minutes at room temperature to lyse the cells and release cAMP.
-
cAMP ELISA:
-
Follow the instructions of a commercial cAMP ELISA kit.
-
Typically, this involves transferring the cell lysates to the ELISA plate pre-coated with a cAMP-binding protein.
-
Add a fixed amount of HRP-conjugated cAMP to each well.
-
Incubate to allow competition between the sample cAMP and the HRP-cAMP for binding to the plate.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution and measure the absorbance using a microplate reader.
-
-
Data Analysis: Calculate the cAMP concentration in each sample based on a standard curve generated with known concentrations of cAMP.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for resistance.
Caption: Receptor desensitization pathway.
References
Technical Support Center: Interpreting Unexpected Data from BMS-196085 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data that may arise during experiments with BMS-196085.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe a weaker than expected lipolytic response to this compound in our human adipocyte culture compared to published data from rodent models. What could be the cause?
A1: This is a common point of confusion arising from species-specific differences in β-adrenergic receptor pharmacology. While this compound is a potent agonist of the human β3-adrenergic receptor, the expression and function of this receptor can vary significantly between species. In rodent adipocytes, the β3-adrenergic receptor is the primary mediator of lipolysis. However, in human adipocytes, both β1- and β2-adrenergic receptors also contribute to this process. The partial agonist activity of this compound at the β1-receptor may not be sufficient to elicit a maximal lipolytic response in human cells.
Troubleshooting Steps:
-
Confirm Receptor Expression: Quantify the relative expression levels of β1, β2, and β3-adrenergic receptors in your human adipocyte cell line or primary cells using qPCR or Western blot.
-
Use a Non-Selective Agonist: As a positive control, use a non-selective β-agonist like isoproterenol to determine the maximum achievable lipolytic response in your system.
Q2: Our in vivo study with this compound in rodents shows an unexpected increase in heart rate. Isn't this compound selective for the β3-receptor?
A2: While this compound is highly selective for the β3-adrenergic receptor, it possesses partial agonist activity at the β1-adrenergic receptor.[1][2][][4] The β1-adrenergic receptor is the predominant subtype in the heart, where its activation leads to an increased heart rate and contractility.[5][6] Therefore, at higher concentrations, this compound may engage cardiac β1-receptors, leading to cardiovascular effects.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to determine the concentration at which cardiovascular effects become apparent. This will help establish a therapeutic window where β3-mediated metabolic effects can be observed without significant β1-mediated cardiac effects.
-
Use a β1-Antagonist: To confirm that the observed tachycardia is β1-mediated, co-administer a selective β1-antagonist (e.g., metoprolol) with this compound. A reduction in the heart rate response would support this hypothesis.
-
Monitor Off-Target Effects: Be aware of potential off-target effects, especially when using a compound at concentrations significantly higher than its Ki for the primary target.
Q3: We are seeing high variability in our cAMP assay results with this compound. How can we improve the consistency of our data?
A3: High variability in cAMP assays can stem from several factors, including cell health, assay conditions, and reagent handling.
Troubleshooting Steps:
-
Optimize Cell Density: Ensure that you are using a consistent and optimal number of cells per well. Overly confluent or sparse cells can lead to inconsistent receptor expression and signaling.
-
Include a PDE Inhibitor: The intracellular levels of cAMP are regulated by both its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). Including a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer will prevent cAMP degradation and enhance the signal-to-noise ratio.
-
Agonist Incubation Time: Optimize the incubation time with this compound. A time-course experiment will help you identify the point of maximal cAMP accumulation.
-
Assay Kit and Reagents: Ensure that your cAMP assay kit components are properly stored and that you are following the manufacturer's protocol precisely.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Receptor Subtype | Value | Reference |
| Binding Affinity (Ki) | Human β3-Adrenergic Receptor | 21 nM | [1][2][] |
| Functional Activity | Human β3-Adrenergic Receptor | 95% Activation (Full Agonist) | [2][] |
| Functional Activity | Human β1-Adrenergic Receptor | 45% Activation (Partial Agonist) | [2][] |
Table 2: Troubleshooting Unexpected Lipolysis Data
| Observation | Expected Outcome (Rodent Adipocytes) | Unexpected Outcome (Human Adipocytes) | Potential Cause |
| Lipolysis (Glycerol Release) | Robust, dose-dependent increase | Modest, potentially biphasic response | Species differences in β-AR subtype contribution to lipolysis. |
| cAMP Accumulation | Strong, dose-dependent increase | Dose-dependent increase | cAMP signaling may be intact, but downstream effectors differ. |
Experimental Protocols
1. cAMP Accumulation Assay
This protocol is a general guideline for measuring intracellular cAMP levels in response to this compound stimulation in a 96-well format.
-
Cell Preparation:
-
Seed cells (e.g., CHO-K1 cells stably expressing the human β3-adrenergic receptor) into a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound in a suitable assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound dilutions to the wells. Include a vehicle control and a positive control (e.g., isoproterenol).
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Measure the cAMP levels using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in your experimental samples.
-
Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.
-
2. Adipocyte Lipolysis Assay
This protocol describes a method for measuring glycerol release from differentiated adipocytes as an indicator of lipolysis.
-
Cell Culture and Differentiation:
-
Culture pre-adipocytes (e.g., 3T3-L1 or primary human pre-adipocytes) to confluence.
-
Induce differentiation using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Maintain the differentiated adipocytes in culture for 8-12 days, by which time they should have accumulated lipid droplets.
-
-
Lipolysis Assay:
-
Gently wash the differentiated adipocytes twice with pre-warmed Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 2% BSA.
-
Add KRBH buffer with 2% BSA to each well.
-
Prepare serial dilutions of this compound in KRBH buffer.
-
Add the this compound dilutions to the respective wells. Include a vehicle control and a positive control (e.g., isoproterenol).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Glycerol Measurement:
-
Carefully collect the supernatant (assay medium) from each well.
-
Measure the glycerol concentration in the supernatant using a commercially available glycerol assay kit.
-
-
Data Analysis:
-
Subtract the basal glycerol release (vehicle control) from all other values.
-
Plot the amount of glycerol released against the log of the agonist concentration to determine the EC50.
-
Mandatory Visualizations
Caption: Canonical signaling pathway of this compound via the β3-adrenergic receptor.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a potent and selective full agonist of the human beta(3) adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. Selective beta-1-adrenoceptor partial agonist treatment for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
How to control for the partial beta-1 agonist activity of BMS-196085.
Welcome to the technical support center for BMS-196085. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter, particularly concerning its partial agonist activity at the β1-adrenergic receptor.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to study the β3-adrenergic receptor, but we are observing unexpected effects consistent with β1-adrenergic receptor activation. Why is this happening?
A1: this compound is a potent and selective full agonist for the human β3-adrenergic receptor. However, it also possesses partial agonist activity at the β1-adrenergic receptor.[1][2] This means that in experimental systems expressing β1-adrenergic receptors, this compound can elicit a submaximal response, which may confound the interpretation of its β3-mediated effects. The partial agonism at the β1 receptor is reported to be 45% of the maximal response.[2][3]
Q2: How can we experimentally isolate and confirm the β3-adrenergic receptor effects of this compound, free from its β1 activity?
A2: To control for the partial β1-agonist activity of this compound, you can co-incubate your experimental system with a highly selective β1-adrenergic receptor antagonist. This antagonist will occupy and block the β1-receptors, preventing this compound from binding and eliciting its partial agonist effect. Any remaining activity can then be attributed to its action on the β3-adrenergic receptor.
Q3: What are some recommended β1-selective antagonists to use in our experiments?
A3: Several highly selective β1-adrenergic receptor antagonists are commercially available and well-characterized for in vitro research. Some recommended options include:
-
Bisoprolol: Known for its high selectivity for the β1-receptor over the β2-receptor.[4][5]
-
Atenolol: Another widely used and highly selective β1-antagonist.[4][5]
-
Metoprolol: A cardioselective β1-blocker that can also be used.[6]
The choice of antagonist may depend on the specific experimental conditions and the expression levels of different beta-adrenergic receptor subtypes in your system. It is crucial to use an antagonist concentration that ensures complete blockade of the β1-receptors without having off-target effects on the β3-receptor.
Q4: What is the primary signaling pathway activated by β1-adrenergic receptors?
A4: The β1-adrenergic receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.[7] Upon agonist binding, the activated Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets and a cellular response.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results when using a β1-antagonist to block this compound's partial agonism. | 1. Incomplete β1-receptor blockade: The concentration of the β1-antagonist may be too low to fully compete with this compound. 2. Antagonist off-target effects: At high concentrations, the "selective" β1-antagonist might be interacting with β3-receptors. 3. Variability in receptor expression: Different cell passages or tissue preparations may have varying levels of β1 and β3 receptor expression. | 1. Perform a concentration-response curve for the β1-antagonist: Determine the optimal concentration that completely blocks the β1-mediated effects of a known β1-agonist (e.g., isoproterenol in the presence of a β2/β3 antagonist) without affecting the β3-mediated response to this compound. 2. Consult the literature for the antagonist's selectivity profile: Ensure the chosen concentration is well below its affinity for the β3-receptor. 3. Characterize receptor expression: Use techniques like qPCR or radioligand binding to quantify β1 and β3 receptor levels in your experimental system. |
| Difficulty in quantifying the partial agonist activity of this compound at the β1-receptor. | 1. Low receptor expression: The level of β1-receptors in your system may be insufficient to produce a measurable signal. 2. Assay sensitivity: The chosen functional assay (e.g., cAMP measurement) may not be sensitive enough to detect a submaximal response. | 1. Use a cell line with high-level expression of the β1-adrenergic receptor: Consider using a recombinant cell line stably overexpressing the human β1-receptor. 2. Optimize your assay conditions: For cAMP assays, consider using a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and amplify the signal. Ensure your detection method (e.g., HTRF, luminescence) is sufficiently sensitive. |
| Observing a response to this compound even in the presence of a β1-antagonist in a system thought to only express β1-receptors. | Presence of endogenous β3-receptors: Your cell line or tissue may have a low, but functionally relevant, level of endogenous β3-adrenergic receptors. | Test for the presence of β3-receptors: Use a selective β3-antagonist (e.g., SR59230A) in conjunction with this compound to see if the remaining response is blocked. You can also perform molecular characterization (e.g., qPCR) to confirm β3-receptor expression. |
Data Presentation
Pharmacological Profile of this compound
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human β3 Adrenergic Receptor | 21 nM | [1][2] |
| Functional Activity | Human β3 Adrenergic Receptor | Full Agonist (95% activation) | [2] |
| Functional Activity | Human β1 Adrenergic Receptor | Partial Agonist (45% of maximal response) | [2][3] |
Selectivity of Common β1-Adrenergic Receptor Antagonists
| Antagonist | β1/β2 Selectivity Ratio | Reference |
| Bisoprolol | High | [4][5] |
| Atenolol | High | [4][5] |
| Metoprolol | Moderate to High | [6] |
| Propranolol | Non-selective | [4] |
Note: Higher selectivity ratios indicate a greater preference for the β1-receptor.
Experimental Protocols
Protocol: In Vitro cAMP Assay to Determine β1-Partial Agonism and Blockade
This protocol outlines a method to quantify the partial agonist activity of this compound at the β1-adrenergic receptor and to confirm its blockade by a selective antagonist using a cell-based cAMP assay.
1. Cell Culture and Plating:
-
Use a cell line stably expressing the human β1-adrenergic receptor (e.g., CHO-β1 or HEK-β1).
-
Culture cells to 80-90% confluency.
-
Harvest and seed cells into a 384-well white opaque microplate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C and 5% CO2.
2. Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of a selective β1-antagonist (e.g., bisoprolol) in DMSO.
-
Prepare a stock solution of a full β-agonist (e.g., isoproterenol) in assay buffer.
-
Perform serial dilutions of all compounds in a suitable assay buffer containing a phosphodiesterase inhibitor like 0.5 mM IBMX.
3. Assay Procedure:
-
For Antagonist Mode:
-
Remove culture medium from the cells and add the diluted β1-antagonist at various concentrations.
-
Incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of this compound (e.g., a concentration that gives a measurable response, such as its EC80 for the β1 receptor if known, or a high concentration like 10 µM).
-
-
For Agonist Mode (to determine this compound's partial agonism):
-
Remove culture medium and add serial dilutions of this compound.
-
Include a concentration-response curve for a full agonist (isoproterenol) as a positive control.
-
-
Incubate for 30 minutes at 37°C.
4. cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, luminescence, or ELISA-based).
-
Follow the manufacturer's instructions for the chosen cAMP assay kit.
5. Data Analysis:
-
Plot the concentration-response curves using a non-linear regression model (e.g., log(agonist) vs. response -- Variable slope).
-
For this compound's partial agonism, compare its maximal response to that of the full agonist (isoproterenol).
-
For the antagonist experiment, determine the IC50 value of the β1-antagonist against the this compound response.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a potent and selective full agonist of the human beta(3) adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
Validating the specificity of BMS-196085 in a new experimental model.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating the specificity of the β3-adrenergic receptor agonist, BMS-196085, in a new experimental model.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental validation of this compound.
Issue 1: No or Low Response to this compound in a Functional Assay (e.g., cAMP accumulation)
| Potential Cause | Troubleshooting Steps |
| Low or Absent β3-Adrenergic Receptor Expression | 1. Confirm Receptor Expression: Verify the presence of β3-adrenergic receptor mRNA and protein in your experimental model using techniques like RT-qPCR and Western blot or ELISA, respectively. 2. Choose an Appropriate Model: If expression is low, consider using a cell line known to endogenously express the β3-adrenergic receptor or a recombinant cell line overexpressing the human β3-adrenergic receptor. |
| Poor Compound Potency or Degradation | 1. Check Compound Integrity: Ensure the this compound stock solution is fresh and has been stored correctly. Consider verifying its identity and purity via analytical methods if in doubt. 2. Optimize Concentration Range: Perform a wide dose-response curve to ensure the concentrations tested are within the expected active range. The reported Ki for human β3 is 21 nM, so a response should be observed in the nanomolar to low micromolar range.[1][2] |
| Suboptimal Assay Conditions | 1. Include a PDE Inhibitor: Phosphodiesterases (PDEs) degrade cAMP. Including a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer is crucial to allow for cAMP accumulation. 2. Optimize Stimulation Time: Conduct a time-course experiment to determine the peak of cAMP production in your specific model. 3. Cell Health and Density: Ensure cells are healthy, in a logarithmic growth phase, and plated at an optimal density. |
| Species-Specific Pharmacological Differences | 1. Human vs. Rodent Receptor: Be aware that the pharmacology of β3-adrenergic receptors can differ significantly between species.[3] this compound was developed for the human receptor, and its potency at rodent receptors may be different. If using a non-human model, consider this as a potential reason for a lack of response. |
Issue 2: Unexpected Physiological Response (e.g., cardiovascular effects)
| Potential Cause | Troubleshooting Steps |
| Partial Agonism at β1-Adrenergic Receptors | 1. Antagonist Co-treatment: To confirm if the unexpected effect is mediated by β1-adrenergic receptors, perform the experiment in the presence of a selective β1-adrenergic receptor antagonist (e.g., atenolol, metoprolol). If the unexpected response is diminished or abolished, it is likely due to β1 activation. 2. Dose-Response Analysis: Carefully analyze the dose-response curve. Effects mediated by the lower-affinity β1 receptor may only appear at higher concentrations of this compound. |
| Off-Target Effects on Other Receptors | 1. Literature Review: Although primarily selective for β3 and to some extent β1 receptors, investigate if any off-target activities have been reported for this compound or similar compounds. 2. Broad Antagonist Screening: If the effect is persistent and not attributable to β1 agonism, consider co-treatment with a panel of antagonists for other common GPCRs that could elicit a similar physiological response. |
| Model-Specific Signaling Pathways | 1. Characterize Downstream Signaling: The unexpected response may be due to a unique signaling cascade in your specific experimental model. Investigate downstream effectors beyond cAMP, such as ERK phosphorylation or Ca2+ mobilization. |
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a potent and selective full agonist of the human β3-adrenergic receptor with a reported Ki of 21 nM.[1][2] It also exhibits partial agonist activity at the human β1-adrenergic receptor.[1][2] Specific binding affinity (Ki) or functional potency (EC50) values for the β1 and β2-adrenergic receptors are not widely available in published literature.
Q2: How can I confirm that the observed effects in my model are specifically mediated by the β3-adrenergic receptor?
A2: To confirm β3-adrenergic receptor-mediated effects, you can employ several strategies:
-
Selective Antagonism: Pre-treat your experimental model with a selective β3-adrenergic receptor antagonist (e.g., SR59230A) before stimulating with this compound. A specific effect should be blocked or significantly reduced.
-
Receptor Knockdown/Knockout: If genetically tractable, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the β3-adrenergic receptor. The response to this compound should be attenuated in the knockdown/knockout model compared to the control.
-
Comparative Agonist Studies: Compare the effects of this compound with other known β3-adrenergic receptor agonists (e.g., mirabegron, CL-316,243) and a non-selective β-agonist like isoproterenol. The rank order of potency should be consistent with their known activities at the β3-adrenergic receptor.
Q3: Are there known species differences in the activity of this compound?
A3: While specific data for this compound across multiple species is limited, it is well-established that the pharmacology of β3-adrenergic receptor agonists can vary significantly between humans, primates, dogs, and rodents.[3] Therefore, if you are using a non-human experimental model, it is crucial to validate the activity of this compound in your system and not assume it will have the same potency as on the human receptor.
Q4: What are the primary downstream signaling pathways activated by this compound?
A4: As a β3-adrenergic receptor agonist, this compound primarily signals through the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Data Presentation
Table 1: Selectivity Profile of this compound at Human Adrenergic Receptors
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity |
| β3-Adrenergic Receptor | 21 nM[1][2] | Full Agonist |
| β1-Adrenergic Receptor | Not Publicly Available | Partial Agonist[1][2] |
| β2-Adrenergic Receptor | Not Publicly Available | Not Reported |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol describes a competitive binding assay to determine the affinity of this compound for the β3-adrenergic receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human β3-adrenergic receptor.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Reaction Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]-CGP12177), and cell membranes.
-
Non-specific Binding: A high concentration of a non-labeled competing ligand (e.g., 10 µM propranolol), the radioligand, and cell membranes.
-
Competitive Binding: Serial dilutions of this compound, the radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific binding as a percentage of the total binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay to Determine Functional Potency (EC50)
This protocol outlines a method to measure the functional potency of this compound by quantifying intracellular cAMP levels.
-
Cell Culture: Plate cells expressing the β3-adrenergic receptor in a 96-well plate and grow to near confluence.
-
Cell Stimulation:
-
Wash the cells with a serum-free medium or stimulation buffer.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes).
-
Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control (e.g., 10 µM Forskolin).
-
Incubate at 37°C for the optimized stimulation time.
-
-
Cell Lysis: Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.
-
cAMP Detection: Quantify the cAMP levels in the cell lysates using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the measured cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Visualizations
Caption: this compound signaling pathway.
References
Validation & Comparative
A Comparative Analysis of BMS-196085 and Other Beta-3 Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of BMS-196085 with other notable beta-3 adrenergic agonists. The data presented is compiled from preclinical studies to offer an objective overview for research and development purposes.
Efficacy Comparison of Beta-3 Adrenergic Agonists
The following table summarizes the in vitro efficacy parameters of this compound and other selected beta-3 adrenergic agonists at the human beta-3 adrenergic receptor. These parameters are crucial for understanding the potency and intrinsic activity of these compounds.
| Compound | Receptor Binding Affinity (Ki, nM) | Potency (EC50, nM) | Intrinsic Activity (Emax, % of Isoproterenol) |
| This compound | 21[1][2] | Not explicitly reported, described as "potent"[1][2] | 95[1][2] |
| Mirabegron | ~22 | 10.0 | 80.4 - 88 |
| Vibegron | Not explicitly reported | 2.13 | 99.2 - 104 |
| CL-316,243 | Not explicitly reported | 3[1] | Not explicitly reported |
| Amibegron | Not explicitly reported | 3.5 (rat colon) | Not explicitly reported |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to determine the efficacy of these agonists, the following diagrams illustrate the beta-3 adrenergic receptor signaling pathway and a typical experimental workflow for agonist characterization.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of beta-3 adrenergic agonists.
Radioligand Binding Assay (for Determination of Ki)
This assay is employed to determine the binding affinity of a compound for the beta-3 adrenergic receptor.
-
Cell Lines and Membrane Preparation:
-
Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably transfected with the human beta-3 adrenergic receptor are commonly used.
-
Cells are cultured to confluency, harvested, and then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris, followed by a high-speed centrifugation to pellet the cell membranes.
-
The final membrane pellet is resuspended in a binding buffer.
-
-
Binding Assay Protocol:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a radiolabeled ligand that binds to the beta-3 receptor (e.g., [³H]-CGP12177) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radiolabeled ligand for binding to the receptor.
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (for Determination of EC50 and Emax)
This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the beta-3 adrenergic receptor signaling pathway.
-
Cell Culture:
-
Similar to the binding assay, HEK-293 or CHO cells stably expressing the human beta-3 adrenergic receptor are used.
-
Cells are seeded in 96-well or 384-well plates and cultured until they reach a desired confluency.
-
-
Assay Protocol:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Cells are then incubated with increasing concentrations of the test agonist (e.g., this compound) for a specified time (e.g., 15-30 minutes) at 37°C.
-
A known full agonist, such as isoproterenol, is used as a positive control to determine the maximum possible response.
-
-
cAMP Quantification:
-
Following stimulation, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a variety of methods, including:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where endogenous cAMP competes with a labeled cAMP for binding to a specific antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A similar competitive immunoassay format performed on a plate.
-
Luminescence-based assays: These assays utilize engineered proteins that emit light in the presence of cAMP.
-
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from the curve using non-linear regression.
-
The Emax value, representing the maximum response produced by the agonist, is also determined from the curve. It is often expressed as a percentage of the maximal response produced by the full agonist isoproterenol.
-
Conclusion
References
A Comparative Analysis of BMS-196085 and CL-316,243 in Rodent Obesity Models
In the landscape of preclinical research for anti-obesity therapeutics, the β3-adrenergic receptor has been a focal point for its role in stimulating thermogenesis and lipolysis. This guide provides a comparative overview of two prominent β3-adrenergic receptor agonists, BMS-196085 and CL-316,243, based on available data from rodent obesity models. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of their performance and underlying mechanisms.
Introduction to the Compounds
This compound is a potent and selective full agonist of the human β3-adrenergic receptor, with partial agonist activity at the β1-adrenergic receptor.[1][2] It was developed by Bristol-Myers Squibb and selected for clinical evaluation based on its promising in vitro and in vivo properties.[1]
CL-316,243 is a highly specific β3-adrenoceptor agonist with exceptionally high selectivity for the β3 receptor over β1 and β2 subtypes.[[“]] This compound has been extensively studied in various rodent models of obesity and has served as a key tool for elucidating the physiological roles of the β3-adrenergic receptor.
Mechanism of Action: β3-Adrenergic Receptor Signaling
Both this compound and CL-316,243 exert their primary effects by activating the β3-adrenergic receptor, predominantly expressed on the surface of adipocytes. This activation initiates a canonical G-protein coupled receptor (GPCR) signaling cascade. Upon agonist binding, the receptor couples to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates hormone-sensitive lipase (HSL) and other downstream targets, culminating in the hydrolysis of triglycerides (lipolysis) and the release of free fatty acids and glycerol. In brown and beige adipocytes, this signaling pathway also stimulates the expression and activity of Uncoupling Protein 1 (UCP1), which uncouples mitochondrial respiration from ATP synthesis, leading to the dissipation of energy as heat (thermogenesis).
Comparative Efficacy in Rodent Obesity Models
Performance Data in Diet-Induced Obesity (DIO) Models
| Parameter | This compound | CL-316,243 |
| Rodent Model | Mice | Mice and Rats |
| Effect on Body Weight | Stated to have desirable in vivo properties leading to clinical evaluation. Specific quantitative data on body weight reduction in published literature is limited. | - In diet-induced obese rats, chronic treatment reduced carcass fat. - In C57BL/6J mice on a high-fat diet at 30°C, treatment prevented increased adiposity.[4] |
| Effect on Food Intake | Not specified in available literature. | - Did not alter food intake in young rats on a high-fat diet. - In C57BL/6J mice on a high-fat diet at 30°C, it decreased food intake by 10%.[4] |
| Effect on Energy Expenditure | Not specified in available literature. | - Chronic treatment in rats increased 24-hour energy expenditure, primarily by increasing resting metabolic rate. - In C57BL/6J mice on a high-fat diet at 30°C, it increased energy expenditure by 15%.[4] |
| Effect on Adipose Tissue | Not specified in available literature. | - Markedly hypertrophied interscapular brown adipose tissue (BAT) in rats. - Increased UCP1 content in BAT. - Reduced white adipose tissue (WAT) depot weight in rats. |
| Effect on Glucose Homeostasis | Investigated for potential in type 2 diabetes. | - Decreased hyperglycemia in monosodium-L-glutamate-induced obese mice.[[“]] - Improved glucose tolerance in C57BL/6J mice at both 22°C and 30°C.[4] |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, a typical protocol for evaluating a β3-adrenergic agonist like CL-316,243 in a diet-induced obesity model is described below. It is plausible that a similar experimental design would be employed for the preclinical evaluation of this compound.
Example Experimental Protocol: CL-316,243 in a Diet-Induced Obesity Mouse Model
Objective: To assess the anti-obesity and metabolic effects of chronic CL-316,243 administration in mice with diet-induced obesity.
1. Animal Model:
-
Species and Strain: Male C57BL/6J mice, a commonly used strain for obesity and diabetes research.
-
Age: 6 weeks at the start of the diet regimen.
-
Housing: Singly housed in a temperature-controlled environment (e.g., 22°C or 30°C) with a 12-hour light/dark cycle.
2. Diet-Induced Obesity:
-
Diet: Mice are fed a high-fat diet (HFD), typically with 45% or 60% of kilocalories from fat, for a period of 4-8 weeks to induce obesity. A control group is maintained on a standard chow diet.
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly).
3. Drug Administration:
-
Acclimation: Mice are acclimated to handling and injection procedures.
-
Treatment Groups: Obese mice are randomly assigned to treatment groups (e.g., Vehicle control, CL-316,243).
-
Dosing: CL-316,243 is administered at a specific dose (e.g., 1 mg/kg/day) via a chosen route (e.g., subcutaneous injection, oral gavage, or osmotic minipump infusion).
-
Duration: Treatment is carried out for a defined period, typically 2-4 weeks.
4. In-life Measurements:
-
Body Weight and Food Intake: Measured daily or weekly.
-
Energy Expenditure: Assessed using indirect calorimetry systems to measure oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
Body Composition: Fat mass and lean mass are measured using techniques like quantitative magnetic resonance (qNMR) or dual-energy X-ray absorptiometry (DEXA).
-
Glucose Tolerance Test (GTT): Performed to assess glucose homeostasis.
5. Terminal Procedures:
-
Euthanasia and Tissue Collection: At the end of the treatment period, mice are euthanized, and blood is collected for biomarker analysis (e.g., glucose, insulin, lipids). Adipose tissues (BAT, various WAT depots), liver, and other organs are dissected, weighed, and processed for further analysis (e.g., histology, gene expression).
Summary and Conclusion
Both this compound and CL-316,243 are β3-adrenergic receptor agonists that have shown promise in preclinical rodent models of obesity. CL-316,243 has been extensively characterized in the scientific literature, demonstrating clear effects on reducing adiposity, increasing energy expenditure, and improving glucose metabolism in various rodent models. The wealth of data on CL-316,243 has established it as a valuable research tool.
The publicly available data for this compound is less detailed, which limits a direct quantitative comparison. However, its selection for clinical trials suggests that it demonstrated significant efficacy and a favorable safety profile in preclinical studies.
For researchers in the field of obesity and metabolic diseases, the choice between these or other β3-adrenergic agonists would depend on the specific research question, the desired receptor selectivity profile, and the availability of the compound. While CL-316,243 remains a cornerstone for basic research into β3-adrenergic receptor physiology, the clinical development history of compounds like this compound underscores the translational potential of this therapeutic approach, despite the challenges that have been encountered in human studies. Further research and access to more comprehensive preclinical data for a wider range of β3-adrenergic agonists would be beneficial for the field to fully understand their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Brown adipose tissue, beta 3-adrenergic receptors, and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile: A Comparative Analysis of BMS-196085 and Mirabegron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two selective β3-adrenergic receptor agonists: BMS-196085 and mirabegron. The objective is to present a comprehensive overview of their pharmacological properties, supported by experimental data, to aid in research and development efforts targeting the β3-adrenergic receptor.
Introduction
This compound and mirabegron are both recognized for their agonist activity at the β3-adrenergic receptor, a key target in the regulation of lipolysis and thermogenesis, as well as the relaxation of detrusor smooth muscle.[1][2] Mirabegron is clinically approved for the treatment of overactive bladder, while this compound has been a significant tool in preclinical research.[1][3] Understanding their comparative in vitro pharmacology is crucial for designing future experiments and developing novel therapeutic agents.
Quantitative Comparison of In Vitro Activity
The following tables summarize the in vitro binding affinity, functional potency, and efficacy of this compound and mirabegron at human β-adrenergic receptors. It is important to note that the data for this compound and mirabegron are derived from separate studies and, therefore, experimental conditions may vary.
Table 1: β3-Adrenergic Receptor Binding Affinity and Functional Potency
| Compound | Receptor Subtype | Ki (nM) | EC50 (nM) |
| This compound | Human β3 | 21[1][4] | - |
| Mirabegron | Human β3 | 2.5-55[5] | 10.0[6][7][8] |
Ki: Inhibitor constant, a measure of binding affinity. A lower Ki value indicates higher binding affinity. EC50: Half-maximal effective concentration, a measure of the concentration of a drug that induces a response halfway between the baseline and the maximum. -: Data not available from the cited sources.
Table 2: β-Adrenergic Receptor Functional Activity and Selectivity
| Compound | Receptor Subtype | Maximum Response (Emax) / Intrinsic Activity (% of Isoproterenol) |
| This compound | Human β3 | 95% (full agonist)[1] |
| Human β1 | 45% (partial agonist)[1] | |
| Human β2 | - | |
| Mirabegron | Human β3 | 80.4%[6][7][8] |
| Human β1 | 3%[6][7][8] | |
| Human β2 | 15%[6][7][8] |
Emax: Maximum effect produced by the drug. Isoproterenol is a non-selective β-adrenergic agonist often used as a reference for full agonism. -: Data not available from the cited sources.
Signaling Pathway and Experimental Workflow
The activation of the β3-adrenergic receptor by an agonist initiates an intracellular signaling cascade, primarily through the Gs protein pathway, leading to the production of cyclic AMP (cAMP).
Caption: β3-Adrenergic Receptor Signaling Pathway.
A common workflow to determine the in vitro activity of compounds like this compound and mirabegron involves receptor binding and functional assays.
Caption: General Experimental Workflow.
Experimental Protocols
Radioligand Binding Assay (for Determination of Ki)
This protocol is a generalized procedure for determining the binding affinity of a test compound to β-adrenergic receptors.
1. Membrane Preparation:
-
Cell membranes are prepared from cell lines (e.g., CHO, HEK293) stably expressing the human β1, β2, or β3-adrenergic receptor, or from tissue homogenates.
-
Cells or tissues are homogenized in a cold lysis buffer and subjected to differential centrifugation to isolate the membrane fraction.
-
The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol for β1/β2, or a β3-selective radioligand), and varying concentrations of the competitor compound (this compound or mirabegron).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).
-
The plate is incubated to allow the binding to reach equilibrium.
3. Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Cellular Assay (for Determination of EC50 and Emax)
This protocol describes a common method for assessing the functional potency and efficacy of an agonist by measuring intracellular cAMP accumulation.
1. Cell Culture and Plating:
-
Chinese hamster ovary (CHO) or human embryonic kidney (HEK) 293 cells stably expressing the human β1, β2, or β3-adrenergic receptor are cultured under standard conditions.
-
Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
2. Agonist Stimulation:
-
The culture medium is removed, and the cells are washed with a suitable assay buffer.
-
Cells are then incubated with varying concentrations of the agonist (this compound or mirabegron) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A reference full agonist, such as isoproterenol, is used as a positive control.
3. Cell Lysis and cAMP Detection:
-
Following incubation, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is quantified using a commercially available assay kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or bioluminescence (e.g., cAMP-Glo™).[9][10]
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in response to each agonist concentration is determined from the standard curve.
-
The data are plotted as cAMP concentration versus the logarithm of the agonist concentration, and a sigmoidal dose-response curve is fitted using non-linear regression.
-
The EC50 and Emax values are determined from the curve. The Emax is often expressed as a percentage of the maximal response induced by the reference agonist isoproterenol.
Summary of Findings
-
This compound is a potent, full agonist at the human β3-adrenergic receptor with a Ki of 21 nM and 95% activation.[1][4] It also exhibits partial agonist activity at the β1-adrenergic receptor (45% activation).[1]
-
Mirabegron is a potent β3-adrenergic receptor agonist with an EC50 of 10.0 nM and an Emax of 80.4% relative to isoproterenol.[6][7][8] It displays selectivity for the β3-adrenoceptor over β1 and β2 subtypes.[6][7][8] Some studies have also reported off-target binding of mirabegron to α1-adrenoceptors at higher concentrations.[5]
This comparative guide highlights the key in vitro pharmacological characteristics of this compound and mirabegron. While both are effective β3-adrenergic receptor agonists, they exhibit differences in their potency, efficacy, and selectivity profiles that are important considerations for their application in research and drug development.
References
- 1. This compound: a potent and selective full agonist of the human beta(3) adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mirabegron, a β₃-adrenoceptor agonist for the potential treatment of urinary frequency, urinary incontinence or urgency associated with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β3-Adrenoceptor agonist mirabegron is effective for overactive bladder that is unresponsive to antimuscarinic treatment or is related to benign prostatic hyperplasia in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. How β3‐adrenoceptor‐selective is mirabegron? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
A Head-to-Head Comparison of the β3-Adrenergic Receptor Agonists: BMS-196085 and Amibegron
For Researchers, Scientists, and Drug Development Professionals
In the landscape of β3-adrenergic receptor (β3-AR) agonists, both BMS-196085 and amibegron have emerged as significant research compounds. This guide provides a detailed, data-driven comparison of these two molecules, focusing on their pharmacological profiles, experimental data, and underlying mechanisms of action. While a direct head-to-head clinical study is not publicly available, this document synthesizes existing data from various preclinical studies to offer an objective comparison for research and drug development purposes.
In Vitro Pharmacology: A Comparative Overview
The following table summarizes the key in vitro pharmacological parameters for this compound and amibegron, based on available literature. It is important to note that these values were determined in different experimental settings, which may influence direct comparability.
| Parameter | This compound | Amibegron | Reference |
| Target | Human β3-Adrenergic Receptor | Rat β3-Adrenoceptor | [1] |
| Binding Affinity (Ki) | 21 nM | Not Reported | [1] |
| Functional Potency (EC50) | Not Reported | 3.5 nM (in rat colon) | |
| Receptor Selectivity | Full agonist at human β3-AR; Partial agonist (45% activation) at β1-AR | Selective for β3-AR | [1] |
| Intrinsic Activity | 95% activation at human β3-AR | Not Reported | [1] |
Experimental Protocols
To facilitate the replication and validation of the cited data, detailed experimental protocols for key assays are provided below.
Radioligand Binding Assay (for Ki Determination)
This protocol outlines a typical procedure for determining the binding affinity (Ki) of a test compound for the β3-adrenergic receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled test compound by its ability to compete with a radiolabeled ligand for binding to the β3-adrenergic receptor.
Materials:
-
Cell membranes prepared from cells expressing the human β3-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-L-748,337 or other suitable β3-AR selective radioligand.
-
Non-specific binding control: Propranolol (a non-selective β-blocker) at a high concentration (e.g., 10 µM).
-
Test compound (e.g., this compound or amibegron) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the β3-AR in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Workflow for determining binding affinity (Ki) via radioligand binding assay.
cAMP Accumulation Assay (for EC50 Determination)
This protocol describes a common method for assessing the functional potency (EC50) of a β3-AR agonist by measuring its ability to stimulate intracellular cyclic AMP (cAMP) production.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for stimulating cAMP production through the β3-adrenergic receptor.
Materials:
-
Cells stably expressing the human β3-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).
-
Test compound (e.g., this compound or amibegron) at various concentrations.
-
Reference agonist (e.g., isoproterenol).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Culture cells expressing the β3-AR to an appropriate confluency in 96- or 384-well plates.
-
Assay Initiation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) at 37°C.
-
Compound Addition: Add varying concentrations of the test compound or reference agonist to the wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Experimental Workflow for cAMP Accumulation Assay
Workflow for determining functional potency (EC50) via cAMP accumulation assay.
β3-Adrenergic Receptor Signaling Pathway
Activation of the β3-adrenergic receptor by an agonist initiates a downstream signaling cascade that is primarily mediated by the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the specific physiological responses associated with β3-AR activation, such as lipolysis in adipocytes and relaxation of the detrusor muscle in the bladder.
β3-Adrenergic Receptor Signaling Pathway
Simplified signaling pathway of the β3-adrenergic receptor.
In Vivo Studies: A Glimpse into Preclinical Efficacy
While direct comparative in vivo studies are lacking, individual preclinical studies provide insights into the potential therapeutic applications of both this compound and amibegron.
This compound: In vivo studies in obese mice have demonstrated that this compound can increase metabolic rate and reduce body weight, suggesting its potential as an anti-obesity agent.
Amibegron: Preclinical studies in animal models of depression have shown that amibegron possesses antidepressant-like effects. For instance, in the forced swim test in rats, amibegron treatment was shown to counteract stress-induced behavioral changes[1].
Conclusion
Both this compound and amibegron are potent and selective agonists of the β3-adrenergic receptor with distinct preclinical profiles. This compound has shown promise as a potential anti-obesity agent due to its effects on metabolic rate. Amibegron, on the other hand, has demonstrated potential in the realm of neuroscience with its antidepressant-like effects.
References
Validating the Therapeutic Potential of BMS-196085 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of BMS-196085, a potent β3-adrenergic receptor agonist, with alternative compounds. Experimental data is presented to validate its therapeutic potential in metabolic diseases such as obesity and type 2 diabetes.
Mechanism of Action: β3-Adrenergic Receptor Agonism
This compound is a potent and selective full agonist of the human beta(3)-adrenergic receptor (β3-AR), with a reported Ki value of 21 nM. It also exhibits partial agonist activity at the beta(1)-adrenergic receptor. The primary mechanism of action for β3-AR agonists involves the activation of adenylate cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This signaling cascade plays a crucial role in regulating energy metabolism. In adipose tissue, increased cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates Hormone-Sensitive Lipase (HSL), promoting the breakdown of triglycerides (lipolysis) and the release of free fatty acids. In brown and beige adipose tissue, this pathway also stimulates the expression and activity of Uncoupling Protein 1 (UCP1), leading to increased thermogenesis and energy expenditure.
Caption: β3-Adrenergic Receptor Signaling Pathway for this compound.
Preclinical Efficacy Comparison
The therapeutic potential of this compound is best understood in the context of other β3-AR agonists that have been evaluated in similar preclinical models of obesity and type 2 diabetes. This section compares the available data for this compound with that of Mirabegron and CL-316,243.
| Compound | Animal Model | Key Findings | Reference |
| This compound | Obese Mice | Potent β3 full agonist with desirable in vivo properties. Chosen for clinical evaluation. | [Gavai et al., 2001] |
| Mirabegron | Diet-Induced Obese Mice | Treatment (10 mg/kg/day for 2 weeks) resulted in: - Increased energy expenditure - Decreased adiposity - Increased UCP1 expression in brown adipose tissue - Decreased inflammation markers - Improved insulin sensitivity | [Valgas da Silva et al., 2021] |
| CL-316,243 | Monosodium Glutamate-Induced Obese Mice | Treatment (0.1 or 1.0 mg/kg for 2 weeks) resulted in: - Reduced white adipose tissue mass - Activated brown adipose tissue and systemic metabolism - Reduced body mass without affecting food intake - Decreased hyperglycemia and hypertriglyceridemia | [Yoshida et al., 1994] |
| CL-316,243 | Diet-Induced Obese Rats | Treatment resulted in: - Reduced body mass - Improved serum lipid profile - Improved glucose tolerance | [Ghorbani et al., 2021] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate the efficacy of β3-adrenergic receptor agonists.
Animal Models
Preclinical studies for obesity and type 2 diabetes commonly utilize rodent models. Diet-induced obesity (DIO) models, where animals are fed a high-fat diet, are frequently used to mimic the human condition. Genetic models, such as ob/ob mice (deficient in leptin), are also employed. For the studies cited, male C57BL/6J mice or Wistar rats are common choices. Animals are typically housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for a particular experiment.
Drug Administration
Compounds are typically administered via oral gavage, intraperitoneal (IP) injection, or subcutaneous (SC) injection. The vehicle used to dissolve the compound is administered to the control group. Dosing frequency can range from once daily to continuous infusion via osmotic pumps, and the duration of treatment can vary from acute (single dose) to chronic (several weeks).
Glucose Tolerance Test (GTT)
The Glucose Tolerance Test assesses the ability of an animal to clear a glucose load from the bloodstream, providing insights into insulin sensitivity.
-
Fasting: Mice are fasted for 6 hours prior to the test, with free access to water.
-
Baseline Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
-
Glucose Administration: A solution of D-glucose (typically 2 g/kg body weight) is administered via oral gavage or IP injection.
-
Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Unveiling the Adrenergic Receptor Selectivity of BMS-196085: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of BMS-196085 Activity
The selectivity of a compound across different receptor subtypes is a critical aspect of its pharmacological profile, influencing its therapeutic efficacy and potential side effects. The known activity of this compound is summarized below.
| Adrenergic Receptor Subtype | This compound Binding Affinity (Ki) | This compound Functional Activity |
| β3 | 21 nM[1][4] | Full Agonist (95% activation)[1] |
| β1 | Data not available | Partial Agonist (45% activation)[1][][3] |
| β2 | Data not available | Data not available |
| α1 | Data not available | Data not available |
| α2 | Data not available | Data not available |
Experimental Protocols
To comprehensively evaluate the cross-reactivity of this compound, standardized in vitro assays are employed. These include radioligand binding assays to determine binding affinity (Ki) and functional assays to measure agonist or antagonist activity (EC50 or IC50).
Radioligand Binding Assay for Adrenergic Receptors
This method is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor of interest.
1. Membrane Preparation:
-
Cell membranes are prepared from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., β1, β2, α1, α2) or from tissue homogenates known to be rich in the target receptor.
-
Cells are harvested and homogenized in an ice-cold lysis buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A constant concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for β-receptors, [³H]-prazosin for α1-receptors) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand for the specific receptor.
-
The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
For Gs-coupled receptors (β1, β2, β3) and Gi-coupled receptors (α2), measuring the accumulation of cyclic AMP (camp) is a common method to assess the functional activity of a compound. α1-adrenergic receptors typically couple to Gq, leading to an increase in intracellular calcium, which would require a different functional assay.
1. Cell Culture and Plating:
-
Cells stably expressing the adrenergic receptor of interest are cultured and seeded into multi-well plates.
2. Compound Incubation:
-
For Gs-coupled receptors, cells are incubated with varying concentrations of the test compound (this compound).
-
For Gi-coupled receptors, cells are first stimulated with forskolin (an adenylyl cyclase activator) to induce cAMP production, and then co-incubated with the test compound to measure the inhibition of cAMP accumulation.
3. Cell Lysis and cAMP Detection:
-
After incubation, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP is then quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
4. Data Analysis:
-
The concentration of the test compound that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the forskolin-stimulated response (IC50 for antagonists/inverse agonists) is determined by plotting a dose-response curve.
Adrenergic Receptor Signaling Pathways
Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines. They are classified into α and β subtypes, each with distinct signaling pathways.
References
Independent Verification of BMS-196085: A Comparative Analysis of Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of the potency and selectivity of BMS-196085, a full agonist of the human beta-3 adrenergic receptor. The performance of this compound is compared with other known beta-3 adrenergic agonists, supported by experimental data from published studies.
Executive Summary
This compound is a potent and selective full agonist of the human beta-3 adrenergic receptor with a reported binding affinity (Ki) of 21 nM and 95% activation.[1] It also exhibits partial agonist activity at the beta-1 adrenergic receptor.[1] This guide summarizes the available quantitative data for this compound and compares it to other notable beta-3 adrenergic agonists such as mirabegron, vibegron, and CL316243. The primary methodologies for determining potency and selectivity, namely radioligand binding assays and cAMP functional assays, are also detailed.
Data Presentation: Comparative Potency and Selectivity of Beta-3 Adrenergic Agonists
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other beta-3 adrenergic agonists. It is important to note that the data presented is compiled from various independent studies, and direct head-to-head comparisons under identical experimental conditions are limited.
| Compound | Target Receptor | Potency (Ki or EC50) | Selectivity Profile | Source |
| This compound | Human β3-AR | Ki = 21 nM | Full agonist (95% activation) at β3-AR; Partial agonist (45% activation) at β1-AR. | [1] |
| Mirabegron | Human β3-AR | EC50 = 22.4 nM | Agonist at β3-AR. Lower activity at β1-AR and β2-AR. | |
| Vibegron | Human β3-AR | EC50 = 39.8 nM | Highly selective for β3-AR over β1-AR and β2-AR. | |
| CL316,243 | Human β3-AR | EC50 = ~2 µM | Highly selective for rodent β3-AR; lower potency on human β3-AR. | |
| Solabegron | Human β3-AR | Ki = 63 nM | Agonist at β3-AR. Also shows affinity for β1-AR and β2-AR. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols represent standard approaches for assessing the potency and selectivity of adrenergic receptor agonists.
Radioligand Binding Assay for Potency (Ki Determination)
This assay determines the binding affinity of a test compound (like this compound) to the target receptor by measuring the displacement of a radiolabeled ligand.
1. Materials:
- Cell membranes expressing the human beta-3 adrenergic receptor.
- Radioligand (e.g., [³H]-CGP12177, a known beta-adrenergic antagonist).
- Test compound (this compound) at various concentrations.
- Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like propranolol).
- Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
- Glass fiber filters.
- Scintillation fluid and a scintillation counter.
2. Procedure:
- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
- Parallel incubations are performed in the presence of a high concentration of a non-radiolabeled antagonist to determine non-specific binding.
- Allow the binding to reach equilibrium.
- Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Agonist Activity and Selectivity
This assay measures the functional response of cells to agonist stimulation by quantifying the intracellular accumulation of cyclic AMP (cAMP), a second messenger in the beta-adrenergic signaling pathway.
1. Materials:
- Cells expressing the human beta-1, beta-2, or beta-3 adrenergic receptors (e.g., CHO or HEK293 cells).
- Test compound (this compound) at various concentrations.
- Reference agonist (e.g., isoproterenol).
- Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Cell lysis buffer.
- cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
2. Procedure:
- Plate the cells in a multi-well plate and allow them to adhere.
- Pre-treat the cells with a phosphodiesterase inhibitor.
- Stimulate the cells with varying concentrations of the test compound or the reference agonist.
- Incubate for a defined period to allow for cAMP accumulation.
- Lyse the cells to release the intracellular cAMP.
- Quantify the cAMP concentration in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.
3. Data Analysis:
- Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.
- Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.
- To assess selectivity, perform the assay on cells expressing different beta-adrenergic receptor subtypes (β1, β2, and β3) and compare the respective EC50 values.
Visualizations
Beta-3 Adrenergic Receptor Signaling Pathway
Caption: Simplified signaling pathway of the beta-3 adrenergic receptor upon activation by an agonist like this compound.
Experimental Workflow for Compound Screening
Caption: A general workflow for the screening and identification of selective beta-3 adrenergic receptor agonists.
References
A Comparative Analysis of BMS-196085 Against Current Standards of Care for Type 2 Diabetes
Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the investigational compound BMS-196085, a β3-adrenergic receptor agonist, benchmarked against established therapeutic classes for the management of type 2 diabetes (T2D). Due to the limited availability of late-stage clinical data for this compound, this comparison focuses on its mechanism of action and preclinical profile, juxtaposed with the well-documented clinical performance of leading standards of care: GLP-1 Receptor Agonists (represented by Semaglutide) and DPP-4 Inhibitors (represented by Sitagliptin).
Mechanism of Action and Preclinical Profile
This compound is an orally active, potent, and selective full agonist of the human β3-adrenergic receptor (β3-AR), with a reported Ki value of 21 nM.[1][2] It also exhibits partial agonist activity at the β1-receptor.[1][2][3] The therapeutic hypothesis for β3-AR agonists in T2D centers on their potential to stimulate lipolysis in adipocytes and influence glucose metabolism.[] Stimulation of the β3-AR leads to the activation of adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels, which can indirectly affect glucose homeostasis and insulin sensitivity.[] Preclinical evaluation of this compound was deemed promising for its potential application in obesity and T2D research, leading to its selection for further clinical evaluation.[1][2]
In contrast, current standards of care operate through distinct, well-characterized pathways:
-
GLP-1 Receptor Agonists (e.g., Semaglutide): These agents mimic the action of the native incretin hormone GLP-1. They potentiate glucose-dependent insulin secretion, suppress glucagon secretion, slow gastric emptying, and promote satiety via central nervous system pathways.
-
DPP-4 Inhibitors (e.g., Sitagliptin): This class of oral medications prevents the degradation of endogenous incretin hormones (GLP-1 and GIP) by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This increases the active levels of incretins, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon.
Comparative Efficacy and Safety Data
Comprehensive, head-to-head clinical trial data involving this compound is not publicly available. The following tables summarize the established performance of Semaglutide and Sitagliptin from pivotal clinical trials to provide a benchmark for the expected therapeutic profile of a new T2D agent.
Table 1: Comparative Efficacy in Type 2 Diabetes (Approximate Values from Clinical Trials)
| Parameter | Semaglutide (GLP-1 RA) | Sitagliptin (DPP-4i) | This compound (β3-AR Agonist) |
| Route of Administration | Subcutaneous Injection / Oral | Oral | Oral |
| HbA1c Reduction | 1.5% to 2.0% | 0.6% to 0.8% | Data Not Available |
| Effect on Body Weight | 5 to 15 kg loss | Neutral | Data Not Available |
| Blood Pressure Effect | Modest Reduction (Systolic) | Neutral | Data Not Available |
Table 2: Comparative Safety and Tolerability Profile
| Adverse Event Profile | Semaglutide (GLP-1 RA) | Sitagliptin (DPP-4i) | This compound (β3-AR Agonist) |
| Primary Side Effects | Gastrointestinal (nausea, vomiting, diarrhea) | Generally well-tolerated; rare reports of pancreatitis, joint pain | Data Not Available |
| Hypoglycemia Risk | Low (when used as monotherapy) | Low | Data Not Available |
| Cardiovascular Profile | Demonstrated CV benefit in high-risk patients | Generally neutral CV safety profile | Data Not Available |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways for each therapeutic class.
Caption: Signaling pathway for the β3-AR agonist this compound.
Caption: Comparative pathways for GLP-1 RAs and DPP-4 inhibitors.
Experimental Protocols
Detailed protocols for clinical trials involving this compound are not publicly available. However, a standard Phase 2/3 clinical trial protocol to evaluate a novel oral antidiabetic agent would typically follow the structure outlined below.
Protocol: Phase 3, Randomized, Double-Blind, Placebo-Controlled Trial for a Novel Oral T2D Agent
-
Objective: To evaluate the efficacy and safety of the investigational agent as monotherapy compared to placebo in subjects with type 2 diabetes inadequately controlled by diet and exercise.
-
Study Design:
-
Randomization: Subjects are randomized in a 1:1:1 ratio to receive one of two doses of the investigational agent or a matching placebo.
-
Blinding: Double-blind (both subjects and investigators are unaware of the treatment assignment).
-
Duration: A 24- to 52-week treatment period followed by a safety follow-up period.
-
-
Inclusion Criteria:
-
Age 18-75 years.
-
Diagnosed with Type 2 Diabetes.
-
HbA1c between 7.0% and 10.0% at screening.
-
Body Mass Index (BMI) ≤ 45 kg/m ².
-
On stable diet and exercise regimen; drug-naïve or has undergone a washout period from previous antidiabetic medications.
-
-
Exclusion Criteria:
-
History of Type 1 diabetes or diabetic ketoacidosis.
-
Significant renal or hepatic impairment.
-
History of pancreatitis.
-
Use of medications known to affect glycemic control.
-
-
Endpoints:
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at week 24.
-
Secondary Efficacy Endpoints: Change from baseline in fasting plasma glucose (FPG), body weight, and lipid parameters. Proportion of subjects achieving HbA1c <7.0%.
-
Safety Endpoints: Incidence and severity of adverse events (AEs), serious adverse events (SAEs), and changes in vital signs, ECGs, and laboratory parameters.
-
-
Workflow Diagram:
Caption: Standard workflow for a Phase 3 T2D clinical trial.
Disclaimer: This document is intended for informational purposes for a scientific audience. The information on this compound is based on limited, early-stage data. The efficacy and safety data for Semaglutide and Sitagliptin are generalized from extensive clinical trial programs and should be referenced from their respective prescribing information for full details.
References
Replicating Published Findings on the Beta-3 Adrenergic Agonist BMS-196085: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-196085 with other alternative beta-adrenergic agonists, supported by experimental data and detailed protocols. The information is intended to assist researchers in replicating and building upon published findings related to this potent and selective beta-3 adrenergic receptor agonist.
Introduction to this compound
This compound is a potent and selective full agonist of the human beta-3 adrenergic receptor (β3-AR) with partial agonist activity at the beta-1 adrenergic receptor (β1-AR).[1] It has been investigated for its potential therapeutic effects in obesity and type 2 diabetes due to the role of the β3-AR in regulating lipolysis and glucose metabolism.[1] Published data indicates a binding affinity (Ki) of 21 nM for the human β3-AR, exhibiting 95% activation as a full agonist.[1] At the human β1-AR, it acts as a partial agonist with 45% activity.[1]
Comparative In Vitro Data
To provide a clear comparison of this compound's performance against other known β3-AR agonists, the following tables summarize key quantitative data from published literature. It is important to note that direct head-to-head comparative studies with identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with consideration of the different assay conditions.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Compound | Human β3-AR | Human β1-AR | Human β2-AR |
| This compound | 21 | (Partial Agonist) | - |
| CL-316,243 | ~3 | >10,000 | >10,000 |
| Isoproterenol | - | - | - |
Data for CL-316,243 and Isoproterenol are included for comparative context and are derived from various sources.
Table 2: Comparative Functional Activity (EC50 in nM and % Maximal Response)
| Compound | cAMP Accumulation (EC50, nM) | Lipolysis Stimulation (EC50, nM) | Maximal Response (% of Isoproterenol) |
| This compound | Data not available | Data not available | 95% (β3-AR) |
| CL-316,243 | 3 | - | - |
| BRL 37344 | - | - | - |
Direct comparative EC50 values for this compound in cAMP and lipolysis assays were not available in the reviewed literature. The maximal response for this compound is noted as 95% of the full agonist response at the β3-AR.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of β-adrenergic agonists. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Materials:
-
Cell membranes expressing the target β-adrenergic receptor subtype.
-
Radioligand (e.g., [³H]-dihydroalprenolol for β1/β2-AR, or a β3-AR specific radioligand).
-
Non-labeled competitor compound (this compound or other test compounds).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the competitor compound.
-
In a microplate, incubate the cell membranes, radioligand, and competitor compound at various concentrations in the assay buffer.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger in the β-adrenergic signaling pathway.
Materials:
-
Cells expressing the target β-adrenergic receptor subtype (e.g., CHO or HEK293 cells).
-
Test compound (this compound or other agonists).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a PDE inhibitor.
-
Add the test compound at various concentrations and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.
Lipolysis Assay
This assay measures the release of glycerol or free fatty acids from adipocytes as an indicator of lipolysis.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 cells or primary adipocytes).
-
Test compound (this compound or other agonists).
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with BSA).
-
Glycerol or free fatty acid assay kit.
Procedure:
-
Incubate the differentiated adipocytes with the test compound at various concentrations for a specific time (e.g., 1-2 hours) at 37°C.
-
Collect the assay buffer (supernatant).
-
Measure the concentration of glycerol or free fatty acids in the supernatant using a commercial assay kit.
-
Normalize the results to the total protein content of the cells.
-
Plot the amount of glycerol or free fatty acids released against the log of the agonist concentration to determine the EC50 value.
Glucose Uptake Assay
This assay measures the uptake of glucose into cells, a key process in glucose metabolism.
Materials:
-
Differentiated adipocytes or muscle cells.
-
Test compound (this compound or other agonists).
-
Radiolabeled glucose analog (e.g., 2-deoxy-[³H]-glucose).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Lysis buffer.
-
Scintillation counter.
Procedure:
-
Incubate the cells with the test compound for a specified time.
-
Add the radiolabeled glucose analog and incubate for a short period (e.g., 5-10 minutes) to allow for uptake.
-
Wash the cells with ice-cold KRH buffer to remove extracellular radiolabel.
-
Lyse the cells.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the results to the total protein content.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for evaluating β-adrenergic agonists.
Caption: this compound signaling via β3- and β1-AR.
Caption: Workflow for evaluating β-adrenergic agonists.
In Vivo Findings
Conclusion
This compound is a potent and selective β3-AR full agonist with partial agonist activity at the β1-AR. This guide provides a framework for researchers to replicate and expand upon the existing knowledge of this compound. The provided experimental protocols and signaling pathway diagrams serve as a foundation for further investigation into the therapeutic potential of this compound and other β3-AR agonists. Further direct comparative studies are warranted to fully elucidate the pharmacological profile of this compound relative to other agents in this class.
References
- 1. This compound: a potent and selective full agonist of the human beta(3) adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-adrenergic stimulation with isoproterenol enhances left ventricular diastolic performance in hypertrophic cardiomyopathy despite potentiation of myocardial ischemia. Comparison to rapid atrial pacing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. escholarship.org [escholarship.org]
Assessing the Translational Relevance of BMS-196085 Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical animal study data for BMS-196085, a potent and selective full agonist of the human β3-adrenergic receptor with partial agonist activity at the β1-adrenergic receptor. The primary focus of this document is to assess the translational relevance of these animal studies for potential therapeutic applications in obesity and type 2 diabetes. This guide includes a summary of available quantitative data, detailed experimental protocols, and a comparative analysis with other relevant β3-adrenergic agonists.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating β3-adrenergic receptors, which are predominantly expressed in adipose tissue. This activation stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL). HSL promotes the breakdown of triglycerides into free fatty acids and glycerol, a process known as lipolysis. The released free fatty acids can then be utilized for thermogenesis, particularly in brown adipose tissue (BAT), leading to increased energy expenditure. In the context of type 2 diabetes, the modulation of adipocyte function and potential improvements in insulin sensitivity are of key interest.
Caption: Signaling cascade initiated by this compound binding to the β3-adrenergic receptor.
Preclinical In Vitro Activity
This compound has demonstrated high potency and selectivity for the human β3-adrenergic receptor in vitro.
| Parameter | Value | Receptor | Notes |
| Ki | 21 nM | Human β3-Adrenergic Receptor | Potent binding affinity. |
| Activation | 95% | Human β3-Adrenergic Receptor | Full agonist activity. |
| Activation | 45% | Human β1-Adrenergic Receptor | Partial agonist activity. |
Animal Studies with this compound
While the seminal publication by Gavai et al. (2001) established the in vivo potential of this compound, leading to its selection for clinical trials, detailed quantitative data from these studies are not extensively published in publicly available literature. The primary animal models mentioned are obese mice and rhesus monkeys, with a focus on metabolic parameters like blood glucose and free fatty acids.
Experimental Workflow for Assessing In Vivo Efficacy
The general workflow for evaluating the efficacy of a β3-adrenergic agonist like this compound in animal models of obesity and diabetes is outlined below.
Caption: General experimental workflow for in vivo evaluation of anti-obesity and anti-diabetic compounds.
Comparison with Other β3-Adrenergic Agonists
To assess the translational relevance of this compound, it is crucial to compare its preclinical profile with other well-characterized β3-adrenergic agonists, such as CL-316,243 (a rodent-selective agonist) and Mirabegron (an FDA-approved drug for overactive bladder with known β3-agonist activity).
| Compound | Animal Model | Key Findings |
| This compound | Obese Mice, Rhesus Monkeys | Data not publicly available in detail. Stated to have desirable in vivo properties leading to clinical evaluation. |
| CL-316,243 | Rodents (various models) | Potent anti-obesity and anti-diabetic effects in rodents. Increases thermogenesis and improves glucose tolerance. However, shows poor activity at the human β3-receptor. |
| Mirabegron | Rodents, Humans | Activates brown adipose tissue and increases energy expenditure in rodents and humans. Modest effects on weight loss in clinical trials for obesity. Approved for overactive bladder. |
Experimental Protocols
Detailed experimental protocols for the this compound animal studies are not fully available in the public domain. However, based on standard practices for evaluating β3-adrenergic agonists for metabolic diseases, the following methodologies are likely to have been employed.
Animal Models:
-
Genetically Obese Mice (e.g., db/db mice): These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes. They are a common model to test anti-diabetic and anti-obesity compounds.
-
Diet-Induced Obese (DIO) Mice: These mice are fed a high-fat diet to induce obesity and insulin resistance, closely mimicking the human condition.
-
Non-human Primates (e.g., Rhesus Monkeys): Used for their physiological similarity to humans, providing more translationally relevant data on efficacy and safety before moving to human trials.
Dosing:
-
Compounds are typically administered orally (gavage) or via subcutaneous injection.
-
Dosing is usually performed daily for a period of several weeks to assess chronic effects on body weight and metabolic parameters.
Key Endpoint Measurements:
-
Body Weight and Food Intake: Measured regularly to assess effects on overall energy balance.
-
Fasting Blood Glucose and Insulin: To evaluate the impact on glucose homeostasis.
-
Oral Glucose Tolerance Test (OGTT): To assess glucose disposal and insulin sensitivity.
-
Plasma Lipids: Measurement of free fatty acids and triglycerides to confirm target engagement (lipolysis).
-
Body Composition Analysis: To determine changes in fat mass versus lean mass.
Translational Relevance and Conclusion
The selection of this compound for clinical evaluation suggests that it demonstrated promising efficacy and safety in preclinical animal models. The use of both rodent and non-human primate models indicates a thorough preclinical investigation. However, the lack of publicly available, detailed quantitative data from these studies makes a direct and comprehensive assessment of its translational relevance challenging.
The broader landscape of β3-adrenergic agonist development has been marked by difficulties in translating potent effects observed in rodents to meaningful clinical outcomes in humans. This is partly due to species differences in receptor pharmacology and the complex regulation of energy balance in humans. While compounds like CL-316,243 were highly effective in rodents, they had little effect in humans. Mirabegron, while demonstrating β3-agonist activity in humans, has shown only modest effects on body weight.
For a more definitive assessment of the translational relevance of the this compound animal studies, access to the detailed in vivo data from the original preclinical studies would be necessary. This would allow for a direct comparison of its potency and efficacy against other β3-agonists and a more informed prediction of its potential clinical utility. Researchers interested in this area should consider the historical challenges in this field and the importance of using animal models with high predictive validity for human metabolic diseases.
BMS-196085: A Preclinical Candidate in the Shadow of Clinically Successful Beta-3 Adrenergic Agonists
The clinical development of BMS-196085, a potent and selective beta-3 adrenergic receptor agonist, appears to have been discontinued at an early stage, as there is no publicly available clinical trial data. This review critically assesses its preclinical profile in comparison to other beta-3 adrenergic agonists that have successfully navigated clinical trials and reached the market, such as mirabegron and vibegron, or have advanced to later-stage clinical evaluation like solabegron. The initial therapeutic targets for this compound were obesity and type 2 diabetes, indications that have historically presented significant challenges for this drug class.
This compound emerged as a promising preclinical candidate with high potency and selectivity for the human beta-3 adrenergic receptor.[1][2] However, the landscape of beta-3 agonist development is fraught with difficulties, including species differences in receptor pharmacology and challenges in translating preclinical efficacy in metabolic diseases to human clinical outcomes.[3][4] The successful development of beta-3 agonists for overactive bladder (OAB) has shifted the clinical focus for this drug class.
Preclinical Profile of this compound
This compound demonstrated potent and selective full agonism at the human beta-3 adrenergic receptor with partial agonist activity at the beta-1 receptor.[2] Preclinical studies suggested its potential utility in treating obesity and type 2 diabetes by stimulating lipolysis and potentially improving glucose homeostasis.[]
| Parameter | Value | Reference |
| Target | Human Beta-3 Adrenergic Receptor | [1][2] |
| Activity | Full Agonist | [2] |
| Binding Affinity (Ki) | 21 nM | [1][2] |
| Secondary Activity | Partial Agonist at Beta-1 Receptor | [2] |
| Proposed Indications | Obesity, Type 2 Diabetes | [1][] |
Comparative Clinical Evaluation of Other Beta-3 Adrenergic Agonists
In contrast to this compound, other beta-3 adrenergic agonists have undergone extensive clinical evaluation, primarily for OAB. Mirabegron and vibegron are now approved treatments for this condition, while solabegron has also been investigated for OAB and irritable bowel syndrome (IBS).
Mirabegron Clinical Trial Data (Overactive Bladder)
Mirabegron has been extensively studied in large-scale Phase III clinical trials, demonstrating its efficacy and safety in treating OAB.[6][7][8]
| Trial Identifier | Phase | Treatment Arms | Key Efficacy Endpoints (Change from Baseline) | Key Safety Findings | Reference |
| ARIES | III | Mirabegron 50mg, 100mg; Placebo | Incontinence Episodes/24h: Significant reduction vs. placebo. Micturitions/24h: Significant reduction vs. placebo. | Well tolerated. Most common adverse events were hypertension, nasopharyngitis, and urinary tract infection. | [7] |
| CAPRICORN | III | Mirabegron 25mg, 50mg; Placebo | Incontinence Episodes/24h: Significant reduction vs. placebo. Urgency Episodes/24h: Numerical reduction. | Similar safety profile to other trials. | [7] |
| SCORPIO | III | Mirabegron 50mg, 100mg; Tolterodine ER 4mg; Placebo | Incontinence Episodes/24h: Significant reduction vs. placebo. Micturitions/24h: Significant reduction vs. placebo. | Lower incidence of dry mouth compared to tolterodine. | [6] |
Vibegron Clinical Trial Data (Overactive Bladder)
Vibegron has also demonstrated robust efficacy and a favorable safety profile in Phase III clinical trials for OAB.[9][10][11]
| Trial Identifier | Phase | Treatment Arms | Key Efficacy Endpoints (Change from Baseline) | Key Safety Findings | Reference |
| EMPOWUR | III | Vibegron 75mg; Placebo; Tolterodine ER 4mg | Micturitions/24h: -1.8 vs. -1.3 for placebo (p<0.001). Urge Incontinence Episodes/24h: -2.0 vs. -1.4 for placebo (p<0.0001). | Well tolerated. Incidence of hypertension similar to placebo. | [10] |
| COURAGE | III | Vibegron 75mg; Placebo (in men on BPH treatment) | Micturitions/24h: -2.04 vs. -1.30 for placebo (p<0.0001). Urgency Episodes/24h: -2.88 vs. -1.93 for placebo (p<0.0001). | Safe and well tolerated, with adverse event rates similar to placebo. | [9][11] |
Solabegron Clinical Trial Data
Solabegron has shown promise in Phase II trials for OAB and has also been investigated for IBS, though with less conclusive results in the latter.[12][13][14][15]
| Trial Identifier | Indication | Phase | Treatment Arms | Key Efficacy Endpoints (Change from Baseline) | Key Safety Findings | Reference |
| N/A | Overactive Bladder | II | Solabegron 50mg, 125mg; Placebo | Incontinence Episodes/24h (125mg): Significant reduction vs. placebo (p=0.025). Micturitions/24h (125mg): Significant reduction vs. placebo. | Well tolerated, with no significant differences in adverse events compared to placebo. No notable cardiovascular changes. | [12][13][16] |
| N/A | Irritable Bowel Syndrome | II | Vibegron 75mg; Placebo | No significant improvement in abdominal pain intensity weekly responders vs. placebo. | Generally safe and well tolerated. Did not worsen IBS symptoms compared to placebo. | [14][15] |
Experimental Protocols
Key Clinical Trial Methodologies
The clinical trials for the comparator drugs generally followed a randomized, double-blind, placebo-controlled design.
-
Patient Population: Adults with symptoms of overactive bladder for a specified duration (e.g., ≥3 months), often with a minimum number of micturitions and incontinence episodes per day at baseline.
-
Run-in Period: A single-blind placebo run-in period (typically 2 weeks) was common to establish baseline symptoms and identify placebo responders.
-
Randomization and Treatment: Patients were randomized to receive the investigational drug at one or more doses, placebo, or an active comparator (e.g., tolterodine) for a treatment period of 12 weeks or longer.
-
Efficacy Assessments: The primary efficacy endpoints were typically the change from baseline in the mean number of micturitions and incontinence episodes per 24 hours, as recorded in patient diaries. Secondary endpoints often included changes in urgency episodes, volume voided per micturition, and quality of life assessments.
-
Safety Assessments: Safety was evaluated through the monitoring of treatment-emergent adverse events, vital signs (including blood pressure and heart rate), electrocardiograms (ECGs), and clinical laboratory tests.
Signaling Pathways and Experimental Workflows
Caption: Beta-3 adrenergic receptor signaling pathway.
Caption: Generalized workflow for an OAB clinical trial.
Critical Review and Comparison
The absence of clinical data for this compound strongly suggests its development was terminated, likely due to a number of factors that have historically plagued beta-3 adrenergic agonists aimed at metabolic diseases. These challenges include:
-
Species-Specific Pharmacology: The pharmacological properties of beta-3 adrenergic receptors can differ significantly between preclinical animal models (like rodents) and humans. This makes it difficult to predict clinical efficacy based on animal studies.[3][4]
-
Off-Target Effects: Although this compound was selective for the beta-3 receptor, its partial agonism at the beta-1 receptor could have led to undesirable cardiovascular side effects, such as increased heart rate, which would be a significant concern, especially in the target populations of obese and diabetic patients who often have cardiovascular comorbidities.
-
Limited Efficacy in Metabolic Disease: While beta-3 agonists showed promise for increasing energy expenditure and improving insulin sensitivity in rodents, these effects have been modest at best in humans.[3] The complex pathophysiology of obesity and type 2 diabetes has made them challenging targets for this class of drugs.
In contrast, the success of mirabegron and vibegron in OAB can be attributed to several factors:
-
Different Therapeutic Target: The detrusor muscle of the bladder has a high expression of beta-3 adrenergic receptors, and their activation leads to muscle relaxation, thereby increasing bladder capacity and reducing the symptoms of OAB. This is a more direct and localized mechanism of action compared to the systemic metabolic effects targeted for obesity and diabetes.
-
Favorable Side Effect Profile: Compared to the mainstay of OAB treatment, antimuscarinic drugs, beta-3 agonists have a much lower incidence of bothersome side effects like dry mouth and constipation. This improved tolerability leads to better patient adherence.
-
High Selectivity: Newer agents like vibegron have very high selectivity for the beta-3 receptor over beta-1 and beta-2 receptors, minimizing the risk of cardiovascular side effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a potent and selective full agonist of the human beta(3) adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges in β3-Adrenoceptor Agonist Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 6. Results of a randomized phase III trial of mirabegron in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mirabegron in overactive bladder patients: efficacy review and update on drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and Efficacy of Mirabegron: Analysis of a Large Integrated Clinical Trial Database of Patients with Overactive Bladder Receiving Mirabegron, Antimuscarinics, or Placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. auajournals.org [auajournals.org]
- 10. International Phase III, Randomized, Double-Blind, Placebo and Active Controlled Study to Evaluate the Safety and Efficacy of Vibegron in Patients with Symptoms of Overactive Bladder: EMPOWUR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Vibegron for Persistent Symptoms of Overactive Bladder in Men Being Pharmacologically Treated for Benign Prostatic Hyperplasia: Results From the Phase 3 Randomized Controlled COURAGE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AltheRx reports positive Phase II data of Solabegron drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of vibegron for the treatment of irritable bowel syndrome in women: Results of a randomized, double‐blind, placebo‐controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. firstwordpharma.com [firstwordpharma.com]
A Comparative Meta-Analysis of Beta-3 Adrenergic Receptor Agonists in the Treatment of Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of beta-3 adrenergic receptor agonists for the treatment of overactive bladder (OAB), drawing on data from multiple meta-analyses of randomized controlled trials. It is designed to offer an objective overview of the performance of key agents in this class, supported by experimental data, to inform research, discovery, and clinical development decisions.
Introduction to Beta-3 Adrenergic Receptor Agonists
Beta-3 adrenergic receptor agonists are a class of drugs that selectively target the beta-3 adrenergic receptors located in the detrusor muscle of the bladder.[1] Activation of these receptors leads to smooth muscle relaxation, thereby increasing bladder capacity and reducing the symptoms of OAB, which include urinary urgency, frequency, and incontinence.[1][2] This mechanism of action offers an alternative to antimuscarinic agents, the traditional first-line pharmacotherapy for OAB, and is associated with a different side-effect profile, notably a lower incidence of dry mouth.[3][4]
The primary agents discussed in this guide are:
-
Mirabegron: The first-in-class beta-3 adrenergic receptor agonist approved for the treatment of OAB in several countries.[5]
-
Vibegron: A newer, highly selective beta-3 adrenergic receptor agonist also approved for OAB treatment.[6]
-
Solabegron: A beta-3 adrenergic receptor agonist that has undergone Phase II clinical trials for OAB.[7][8]
Signaling Pathway and Experimental Workflow
The activation of the beta-3 adrenergic receptor initiates a signaling cascade that results in detrusor muscle relaxation. A simplified representation of this pathway, along with a typical workflow for a meta-analysis of clinical trials and a generalized clinical trial design, are illustrated below.
Caption: Simplified signaling pathway of beta-3 adrenergic receptor activation.
Caption: Generalized workflow for a meta-analysis of randomized controlled trials.
Caption: Generalized workflow for a randomized controlled trial in OAB.
Comparative Efficacy Data
The following tables summarize the quantitative data from meta-analyses comparing the efficacy of mirabegron and vibegron against placebo and other active treatments.
Table 1: Change from Baseline in Mean Number of Micturitions per 24 Hours
| Treatment | Mean Difference vs. Placebo (95% CI) | Reference |
| Mirabegron 50mg | -0.62 (-0.80 to -0.45) | [9] |
| Vibegron 75mg | -0.77 (-1.0 to -0.55) | [10] |
CI: Confidence Interval
Table 2: Change from Baseline in Mean Number of Incontinence Episodes per 24 Hours
| Treatment | Mean Difference vs. Placebo (95% CI) | Reference |
| Mirabegron 50mg | -0.44 (-0.59 to -0.29) | [9] |
| Vibegron 75mg | -0.45 (-0.66 to -0.25) | [10] |
CI: Confidence Interval
Table 3: Change from Baseline in Mean Volume Voided per Micturition (mL)
| Treatment | Mean Difference vs. Placebo (95% CI) | Reference |
| Vibegron 75mg | 22.22 (17.36 to 27.07) | [10] |
| Vibegron vs. Mirabegron | Vibegron more efficacious (95% CI [5.15, 14.98]) | [2] |
CI: Confidence Interval
A network meta-analysis focusing on long-term (52-week) efficacy found that Vibegron 75 mg was associated with a significantly greater reduction in total daily urinary incontinence episodes compared to both Mirabegron 50 mg and Tolterodine 4 mg extended-release.[6]
Comparative Safety and Tolerability
The safety profile of beta-3 adrenergic receptor agonists is a key differentiator from antimuscarinic agents.
Table 4: Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | Vibegron 75mg (%) | Mirabegron 50mg (%) | Placebo (%) | Tolterodine 4mg ER (%) | Reference |
| Hypertension | 1.7 | 7.5-11.3 | 1.7-7.6 | N/A | [6][11][12] |
| Nasopharyngitis | N/A | 3.9 | 2.6 | N/A | [12] |
| Urinary Tract Infection | N/A | N/A | N/A | N/A | [6] |
| Headache | 4.3 | N/A | 2.6 | N/A | [13] |
| Dry Mouth | N/A | 2.8 | N/A | 8.6 | [14] |
N/A: Data not available in the provided search results. ER: Extended Release
Discontinuation rates due to adverse events for vibegron are generally low and comparable to placebo.[6] For mirabegron, the incidence of dry mouth is significantly lower than that observed with antimuscarinics like tolterodine.[14]
Experimental Protocols
The data presented in this guide are derived from randomized, double-blind, placebo- and/or active-controlled clinical trials. Below are the generalized methodologies for the key trials cited.
EMPOWUR Trial (Vibegron)
-
Objective: To assess the efficacy, safety, and tolerability of vibegron in patients with OAB.[11]
-
Design: International, Phase III, randomized, double-blind, placebo- and active-controlled (tolterodine ER 4mg) study.[6][11]
-
Participants: Adults (≥18 years) with a history of OAB for ≥3 months, experiencing ≥8 micturitions per day.[6][11]
-
Procedure: Following a screening period and a 2-week single-blind placebo run-in, patients were randomized (5:5:4) to receive vibegron 75mg, placebo, or tolterodine 4mg ER once daily for 12 weeks.[11]
-
Primary Endpoints: Change from baseline in the mean number of micturitions per 24 hours and the mean number of urge urinary incontinence (UUI) episodes per 24 hours at week 12.[11]
-
Data Collection: Patients completed 7-day voiding diaries at baseline and subsequent visits.[11]
Phase III Trials (Mirabegron)
-
Objective: To evaluate the efficacy and safety of mirabegron for the treatment of OAB.
-
Design: Randomized, double-blind, placebo-controlled trials.
-
Participants: Adults with OAB symptoms for ≥3 months.
-
Procedure: After a 2-week placebo run-in, patients were randomized to receive placebo, mirabegron 50mg, or mirabegron 100mg once daily for 12 weeks.
-
Co-primary Endpoints: Change from baseline to final visit in the mean number of incontinence episodes per 24 hours and the mean number of micturitions per 24 hours.
-
Data Collection: Patient-completed diaries and quality of life assessments.
Phase II Trial (Solabegron)
-
Objective: To evaluate the efficacy and tolerability of solabegron in women with OAB.[8]
-
Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[7]
-
Participants: Adult women with moderate to severe OAB symptoms.[7]
-
Procedure: Patients were randomized to receive solabegron (50mg or 125mg twice daily) or placebo for 8 or 12 weeks.[7][8]
-
Primary Endpoint: Percentage change from baseline in the number of incontinence episodes per 24 hours.[8]
Conclusion
Meta-analyses of randomized controlled trials demonstrate that beta-3 adrenergic receptor agonists, specifically mirabegron and vibegron, are effective and well-tolerated treatments for overactive bladder. They show significant improvements in key OAB symptoms, including micturition frequency, urgency, and incontinence episodes.[9][10] Vibegron has shown potential for greater efficacy in reducing incontinence episodes in long-term studies compared to mirabegron and tolterodine.[6] The favorable safety profile, particularly the low incidence of dry mouth compared to antimuscarinics, makes them a valuable therapeutic option for patients with OAB.[14] Solabegron has also shown promising results in Phase II trials, suggesting it may be another viable candidate in this class.[7][8] Further head-to-head comparative studies and long-term safety data will continue to refine the positioning of these agents in the clinical management of OAB.
References
- 1. Selective β₃-adrenoceptor agonists for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 3. Clinical use of the β3 adrenoceptor agonist mirabegron in patients with overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical use of the β3 adrenoceptor agonist mirabegron in patients with overactive bladder syndrome | Semantic Scholar [semanticscholar.org]
- 5. auajournals.org [auajournals.org]
- 6. AltheRx reports positive Phase II data of Solabegron drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling pathways mediating beta3-adrenergic receptor-induced production of interleukin-6 in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. trial.medpath.com [trial.medpath.com]
- 10. International Phase III, Randomized, Double-Blind, Placebo and Active Controlled Study to Evaluate the Safety and Efficacy of Vibegron in Patients with Symptoms of Overactive Bladder: EMPOWUR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Vibegron for the Treatment of Overactive Bladder in Women: A Subgroup Analysis From the Double-Blind, Randomized, Controlled EMPOWUR Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized double-blind, active-controlled phase 3 study to assess 12-month safety and efficacy of mirabegron, a β(3)-adrenoceptor agonist, in overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Results of a randomized phase III trial of mirabegron in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. urotoday.com [urotoday.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for BMS-196085
For Immediate Use by Laboratory and Research Professionals
Quantitative Data for Handling and Disposal
Due to the absence of a specific SDS for BMS-196085, the following table summarizes its known chemical properties and inferred handling requirements. This information is critical for a preliminary risk assessment.
| Property | Value | Source/Notes |
| Chemical Name | N-[5-[(1R)-2-[[(1R)-1-[4-(difluoromethoxy)phenyl]-2-phenylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide | [] |
| Molecular Formula | C₂₄H₂₆F₂N₂O₅S | [] |
| Molecular Weight | 492.54 g/mol | [][2] |
| Function | Potent and selective β3 adrenergic receptor full agonist; partial agonist at the β1 receptor.[][2][3] | Investigated for potential applications in obesity and type 2 diabetes research.[][3] |
| Appearance | Assumed to be a solid powder. | Based on typical form of similar research compounds. |
| Solubility | Expected to be soluble in organic solvents such as DMSO. | Inferred from common practice for similar small molecule inhibitors. |
| Known Hazards | No specific hazard data is available. As a bioactive compound, it should be handled with care to avoid exposure. | General precautions for handling biologically active research chemicals should be strictly followed. |
| Storage | Short term: 0 - 4 °C; Long term: -20 °C.[] | Follow vendor recommendations for storage of the pure compound and prepared solutions. |
Experimental Protocol for Proper Disposal
The following step-by-step protocol should be followed for the disposal of this compound and any contaminated materials. This procedure is designed to be conducted within a certified laboratory setting.
1. Personal Protective Equipment (PPE) and Handling:
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene) when handling this compound in either solid or solution form.
-
Conduct all weighing and solution preparation in a certified chemical fume hood to prevent inhalation of any airborne powder.
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated pipette tips, weigh boats, and gloves, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, such as unused stock solutions or experimental media, in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Any sharps (e.g., needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and list any solvents or other chemicals present in the container.
-
Indicate the approximate concentration or quantity of this compound.
-
The date of waste accumulation should be clearly marked.
4. Storage of Chemical Waste:
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from general laboratory traffic and incompatible materials.
-
Ensure secondary containment is in place to mitigate any potential leaks or spills.
5. Final Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Do not under any circumstances dispose of this compound down the drain or in the regular trash.
-
Maintain a detailed record of the generation and disposal of all waste containing this compound, in accordance with your institution's policies and local regulations.
Visual Workflow for this compound Disposal
The following diagram outlines the logical steps and decision-making process for the safe and compliant disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling BMS-196085
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of BMS-196085, a sulfanilamide derivative and a potent, selective β3-adrenergic receptor agonist with partial agonist activity at the β1 receptor.[1][2][3] Given that a specific Safety Data Sheet (SDS) is not publicly available, a conservative approach assuming the compound is hazardous is mandatory.[4] All procedures should be performed under the assumption that the compound has unknown toxicity.
Hazard Assessment and Control
This compound's classification as a sulfanilamide derivative suggests a potential for allergic reactions in susceptible individuals.[5] As a β-adrenergic receptor agonist, it may exert cardiovascular effects such as changes in heart rate and blood pressure.[6][7] Therefore, minimizing exposure through all potential routes—inhalation, skin contact, ingestion, and injection—is paramount.[4]
A hierarchy of controls must be implemented:
-
Engineering Controls : These are the primary line of defense and are designed to remove the hazard at the source.[4]
-
Chemical Fume Hood : All handling of this compound powder and preparation of solutions must be conducted in a certified chemical fume hood.[4]
-
Ventilation : Ensure the laboratory has adequate general ventilation.
-
Safety Equipment : An eyewash station and safety shower must be readily accessible in the immediate work area.
-
-
Administrative Controls : These are work practices that reduce or prevent exposure.[4]
-
Restricted Access : Only trained and authorized personnel should have access to areas where this compound is handled and stored.
-
Minimize Quantities : Use the smallest possible quantity of the compound for all experiments.
-
Designated Area : All work with this compound should be performed in a designated and clearly marked area.
-
-
Personal Protective Equipment (PPE) : PPE is the final barrier of protection and must be used in conjunction with engineering and administrative controls.[4]
Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | To prevent skin contact with the compound. |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | To protect against splashes and airborne particles. |
| Body Protection | A lab coat (flame-resistant if flammable solvents are used) | To protect personal clothing and skin from contamination. |
| Respiratory Protection | A fit-tested N95 respirator (minimum for handling solids) | To prevent inhalation of airborne particles. A higher level of protection, such as a full-face respirator or a powered air-purifying respirator (PAPR), may be necessary if there is a risk of aerosol generation that cannot be contained within a fume hood. |
| Foot Protection | Closed-toe, non-perforated, and chemically resistant shoes | To protect feet from spills. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general methodology for preparing a stock solution of this compound.
Compound Information:
| Property | Value |
| Molecular Formula | C₂₄H₂₆F₂N₂O₅S[] |
| Molecular Weight | 492.54 g/mol [] |
| Appearance | Powder[] |
| Storage (Solid) | -20°C for long-term storage[][9] |
| Storage (Solution) | -80°C is recommended[9] |
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-Weighing Preparation : Allow the vial containing this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.[4]
-
Calculation of Mass : To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 492.54 g/mol * 1000 mg/g = 4.9254 mg
-
-
Weighing the Compound : In a chemical fume hood, carefully weigh the calculated amount of this compound on an analytical balance. Transfer the weighed powder into a sterile microcentrifuge tube.
-
Dissolution : Add the appropriate volume of DMSO (in this case, 1 mL) to the microcentrifuge tube containing the compound.
-
Mixing : Cap the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[4] Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage : To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4] Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C.
Operational and Disposal Plans
Spill Response:
-
Minor Spill (within a fume hood) : Use an appropriate absorbent material to contain the spill. Decontaminate the area and dispose of the waste in a sealed, labeled container as hazardous waste.
-
Major Spill : Evacuate the area immediately and alert laboratory personnel and the institution's Environmental Health and Safety (EHS) office.
Waste Disposal:
All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[10][11]
-
Waste Segregation : Collect all this compound waste in a dedicated, sealed, and clearly labeled container.[11] Do not mix with other waste streams unless compatibility is known.[10]
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the compound name (this compound), the primary hazards (e.g., "Toxic"), and the date of accumulation.[10]
-
Disposal : The final disposal of this compound waste must be handled by the institution's EHS office or a certified hazardous waste disposal contractor.[11]
Caption: Workflow for Hazard Assessment and PPE Selection for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 3. mgel.msstate.edu [mgel.msstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
